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  • Product: 3,5-Dichloro-2-methylbenzenesulfonamide
  • CAS: 858005-85-3

Core Science & Biosynthesis

Foundational

Structural Dynamics and Metalloenzyme Inhibition Profiling of 3,5-Dichloro-2-methylbenzenesulfonamide

Executive Summary In the landscape of rational drug design, halogenated benzenesulfonamides serve as highly privileged pharmacophores, particularly in the targeting of metalloenzymes such as Carbonic Anhydrases (CAs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, halogenated benzenesulfonamides serve as highly privileged pharmacophores, particularly in the targeting of metalloenzymes such as Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2). 3,5-Dichloro-2-methylbenzenesulfonamide (PubChem CID: 130828406) represents a highly specialized building block [1]. While the primary sulfonamide moiety (-SO₂NH₂) acts as the canonical zinc-binding group (ZBG), the specific 3,5-dichloro-2-methyl substitution pattern introduces critical steric and electronic parameters. This whitepaper provides an in-depth technical analysis of its physicochemical architecture, synthetic scale-up methodology, and pharmacological application in metalloenzyme inhibition workflows.

Physicochemical Architecture and Steric Causality

The efficacy of a sulfonamide inhibitor is dictated by the thermodynamics of its association with the target enzyme. The structural architecture of 3,5-dichloro-2-methylbenzenesulfonamide is not arbitrary; each functional group plays a causal role in its pharmacokinetic and pharmacodynamic profile.

  • The Sulfonamide Pharmacophore: Acts as a weak acid. Upon entering the physiological pH of a target microenvironment, it deprotonates to form a sulfonamidate anion, which is the active species that coordinates via a covalent bond to the catalytic Zn(II) ion in the enzyme's active site [2].

  • 3,5-Dichloro Substitution: Chlorines are highly lipophilic and electron-withdrawing. The meta-positioning (3,5) relative to the sulfonamide group significantly increases the molecule's overall hydrophobicity. This drives a high association rate ( kon​ ) by facilitating favorable van der Waals packing against the "hydrophobic wall" (e.g., residues Val121, Phe131, Leu198 in human CA II) prior to final zinc coordination [3].

  • 2-Methyl Steric Hindrance: The ortho-methyl group restricts the rotational degrees of freedom of the adjacent sulfonamide group. This pre-organizes the molecule into a rigid conformation, minimizing the entropic penalty ( ΔS ) typically incurred upon binding to the enzyme pocket.

Quantitative Molecular Profiling

To facilitate structure-activity relationship (SAR) modeling, the core quantitative data for 3,5-dichloro-2-methylbenzenesulfonamide is summarized below:

PropertyValueCausality / Pharmacological Significance
Molecular Formula C₇H₇Cl₂NO₂SDefines the fundamental atomic composition and mass.
Molecular Weight 240.11 g/mol Well within Lipinski's Rule of 5; ensures high ligand efficiency (LE).
Hydrogen Bond Donors 1 (-NH₂)Essential for anchoring to gatekeeper residues (e.g., Thr199, Glu106).
Hydrogen Bond Acceptors 2 (-SO₂)Can participate in secondary water-mediated hydrogen networks.
LogP (Computed) ~2.8 - 3.1Optimal lipophilicity for membrane permeability and hydrophobic wall engagement.
Topological Polar Surface Area 42.5 ŲIndicates excellent potential for intracellular and transmembrane target penetration.

Synthetic Methodology & Scale-Up Protocol

Direct chlorosulfonation of 3,5-dichlorotoluene yields a mixture of regioisomers due to competing ortho/para directing effects. Therefore, the synthesis of 3,5-dichloro-2-methylbenzenesulfonamide relies on a highly regioselective Sandmeyer-type chlorosulfonation starting from 3,5-dichloro-2-methylaniline.

Step-by-Step Protocol

Phase 1: Diazotization

  • Suspend 3,5-dichloro-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v). Cool the reactor to 0–5 °C.

  • Causality: Acetic acid acts as a co-solvent to maintain solubility of the bulky halogenated intermediate, preventing precipitation before diazotization is complete.

  • Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Self-Validation Step: Test the reaction mixture with KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete conversion to the diazonium salt.

Phase 2: Sandmeyer Chlorosulfonation

  • In a separate vessel, saturate a solution of glacial acetic acid with SO₂ gas. Add CuCl₂ (0.2 eq) as a catalyst.

  • Causality: CuCl₂ initiates a single-electron transfer (SET) to reduce the diazonium salt to an aryl radical. This radical rapidly attacks the dissolved SO₂, forming a sulfonyl radical, which is subsequently oxidized by Cu(II) to capture a chloride ion, yielding the sulfonyl chloride.

  • Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture at room temperature.

  • Self-Validation Step: The immediate evolution of N₂ gas serves as a visual, self-validating indicator of successful radical decomposition and SO₂ insertion.

Phase 3: Amidation

  • Extract the intermediate sulfonyl chloride into ethyl acetate, wash with brine, and concentrate.

  • Dissolve the crude sulfonyl chloride in anhydrous THF and cool to 0 °C.

  • Add concentrated aqueous NH₄OH (5.0 eq) dropwise under vigorous stirring.

  • Causality: The biphasic nature of THF/aqueous ammonia requires high shear. Ammonia acts as both the nucleophile and the base to neutralize the generated HCl. The excess ammonia prevents the formation of dimeric sulfonimides.

  • Acidify to pH 3 with 1M HCl, extract, and recrystallize from ethanol/water to yield the pure 3,5-dichloro-2-methylbenzenesulfonamide.

SynthesisWorkflow A 3,5-Dichloro-2-methylaniline (Starting Material) B Diazotization (NaNO2, HCl, AcOH, 0-5°C) A->B Electrophilic nitrosation C Diazonium Salt Intermediate (Validated via KI-Starch) B->C Temperature control critical D Sandmeyer Chlorosulfonation (SO2, CuCl2 catalyst, RT) C->D Single-electron transfer (SET) E Sulfonyl Chloride Intermediate (N2 Evolution Confirmed) D->E Radical SO2 insertion F Amidation (NH4OH, THF, 0°C to RT) E->F Nucleophilic substitution G 3,5-Dichloro-2-methylbenzenesulfonamide (Target Compound) F->G Recrystallization (EtOH/H2O)

Figure 1: Self-validating synthetic workflow for 3,5-Dichloro-2-methylbenzenesulfonamide.

Pharmacodynamics: Metalloenzyme Inhibition

The primary utility of 3,5-dichloro-2-methylbenzenesulfonamide lies in its ability to act as a potent Carbonic Anhydrase Inhibitor (CAI). Carbonic anhydrases catalyze the reversible hydration of CO₂ to bicarbonate and protons, a process critical for tumor pH regulation and bacterial survival [4].

Mechanism of Action

The binding of benzenesulfonamides to the CA active site is a complex, multi-step process. The neutral sulfonamide first enters the active site, guided by the lipophilic 3,5-dichloro groups interacting with the enzyme's hydrophobic wall. Upon reaching the deep catalytic pocket, the sulfonamide group deprotonates. The resulting negatively charged nitrogen forms a direct coordinate covalent bond with the catalytic Zn(II) ion, displacing the native zinc-bound hydroxide ion [3]. Furthermore, the oxygen atoms of the sulfonamide group engage in critical hydrogen bonding with the amide backbone of Thr199, anchoring the inhibitor in place.

Pharmacodynamics A 3,5-Dichloro-2-methylbenzenesulfonamide (Neutral Form) B Entry into CA Active Site (Hydrophobic Wall Engagement) A->B Lipophilic guidance (Cl groups) C Deprotonation of -SO2NH2 (Driven by local pKa) B->C Steric alignment (Methyl group) D Sulfonamidate Anion (Active Pharmacophore) C->D E Displacement of Zn2+-bound OH- D->E Nucleophilic competition F Tetrahedral Zn2+ Coordination (Inhibitor-Zn Complex) E->F Coordinate covalent bond G Blockade of CO2 Hydration (Enzyme Inactivation) F->G Disruption of catalytic cycle

Figure 2: Pharmacodynamic mechanism of Carbonic Anhydrase inhibition by the sulfonamide pharmacophore.

Experimental Workflow: Stopped-Flow CO₂ Hydration Assay

To quantify the inhibitory constant ( Ki​ ) of 3,5-dichloro-2-methylbenzenesulfonamide against specific CA isoforms, a stopped-flow CO₂ hydration assay is the gold standard. This protocol relies on monitoring the rapid pH drop associated with CO₂ hydration using a spectrophotometric pH indicator.

Self-Validating Protocol
  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as the pH indicator. Add 0.1 M Na₂SO₄ to maintain constant ionic strength.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20 °C to create a ~35 mM CO₂ stock solution.

  • Inhibitor Incubation: Pre-incubate the recombinant CA enzyme (e.g., hCA II or hCA IX) with varying concentrations of 3,5-dichloro-2-methylbenzenesulfonamide (0.1 nM to 10 µM) for 15 minutes at 20 °C to achieve thermodynamic equilibrium.

  • System Validation (The Blank): Crucial Step. Before adding the enzyme, inject the CO₂ substrate and the buffer into the stopped-flow spectrophotometer. Record the non-enzymatic rate of hydration. Causality: This establishes the baseline. The subsequent enzyme-catalyzed reaction must be at least 10–15 times faster than this blank to provide a valid signal-to-noise ratio. If the blank is too fast, it indicates trace metal contamination catalyzing the hydration.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate in the stopped-flow syringe. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10–50 milliseconds.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ value.

References

  • National Center for Biotechnology Information. "3,5-Dichloro-2-methylbenzene-1-sulfonamide | C7H7Cl2NO2S | CID 130828406 - PubChem." PubChem, 2019. Available at:[Link]

  • Talibov, V. O., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." Biophysical Journal, vol. 120, no. 15, 2021. Available at:[Link]

  • De Vivo, M., et al. "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." Journal of Medicinal Chemistry, vol. 58, no. 24, 2015. Available at:[Link]

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now?" Molecules, vol. 25, no. 19, 2020. Available at:[Link]

Exploratory

Synthesis Pathway and Process Engineering of 3,5-Dichloro-2-methylbenzenesulfonamide

An in-depth technical guide detailing the synthesis, mechanistic rationale, and process engineering for 3,5-Dichloro-2-methylbenzenesulfonamide. Executive Summary 3,5-Dichloro-2-methylbenzenesulfonamide is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the synthesis, mechanistic rationale, and process engineering for 3,5-Dichloro-2-methylbenzenesulfonamide.

Executive Summary

3,5-Dichloro-2-methylbenzenesulfonamide is a highly specific, multi-substituted aromatic intermediate critical to the development of specialized sulfonamide-based therapeutics and agrochemicals. Synthesizing this compound requires absolute regiocontrol, as the dense functionalization of the benzene ring presents significant steric and electronic challenges. This whitepaper outlines a robust, three-stage synthetic pathway utilizing a modified Sandmeyer (Meerwein) chlorosulfonation approach, ensuring high fidelity, scalability, and self-validating analytical checkpoints.

Retrosynthetic Analysis & Regiochemical Rationale

When designing the synthesis for a densely substituted aryl sulfonamide, the selection of the starting material is the most critical variable. A common pitfall in process chemistry is attempting the direct electrophilic aromatic substitution (chlorosulfonation) of commercially available precursors.

The Failure of Direct Chlorosulfonation: Attempting to synthesize the target via direct chlorosulfonation of 2,4-dichlorotoluene (1-methyl-2,4-dichlorobenzene) leads to incorrect regiochemistry. In 2,4-dichlorotoluene, the weakly activating methyl group directs electrophiles to the 6-position. However, the two chlorine atoms synergistically direct electrophiles to the 5-position. Because the combined directing effect of the halogens outcompetes the methyl group, the reaction predominantly yields 2,4-dichloro-5-methylbenzenesulfonyl chloride rather than the desired 3,5-dichloro-2-methyl isomer.

The Optimal Route (Traceless Directing Group): To achieve 100% regiocontrol, we must utilize 3,5-dichloro-2-methylaniline . The primary amine acts as a traceless directing group. By converting the amine into a diazonium salt, we can perfectly dictate the position of the incoming sulfonyl group via a copper-catalyzed radical substitution (Meerwein reaction)[1]. This intermediate is subsequently aminated to yield the final sulfonamide[2].

SynthesisPathway A 3,5-Dichloro- 2-methylaniline B Diazonium Chloride Salt A->B NaNO₂, HCl 0-5 °C C 3,5-Dichloro-2-methyl- benzenesulfonyl chloride B->C SO₂ source, CuCl 0 °C to RT D 3,5-Dichloro-2-methyl- benzenesulfonamide C->D NH₄OH (aq) 0 °C to RT

Figure 1: Three-stage synthetic pathway from substituted aniline to the target sulfonamide.

Stage 1: Diazotization Protocol

The conversion of the aniline to a diazonium salt must be carefully controlled to prevent the hydrolysis of the diazonium species into a phenol byproduct.

Experimental Methodology
  • Preparation: Suspend 1.0 equivalent of 3,5-dichloro-2-methylaniline in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water. The excess acid prevents the coupling of the unreacted amine with the formed diazonium salt (which would form an unwanted diazoamino compound).

  • Cooling: Chill the suspension to 0–5 °C using an ice-brine bath.

  • Nitrosation: Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in minimal water. Add this solution dropwise to the aniline suspension, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation Checkpoint 1 (Starch-Iodide): After 30 minutes of stirring, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete consumption of the starting amine.

  • Self-Validation Checkpoint 2 (2-Naphthol Test): Add one drop of the reaction mixture to an alkaline solution of 2-naphthol. The instant formation of a brilliant orange/red azo dye visually validates the successful generation of the diazonium salt.

Stage 2: Meerwein Chlorosulfonation

The Meerwein reaction utilizes a copper catalyst to facilitate a single-electron transfer (SET) radical mechanism. Modern aqueous process chemistry has optimized this step by replacing hazardous SO₂ gas with thionyl chloride (SOCl₂) in aqueous conditions, which acts as an in-situ SO₂ surrogate[3].

Mechanistic Causality

The reaction relies on the Cu(I)/Cu(II) redox couple. Cu(I) reduces the diazonium salt, liberating nitrogen gas and forming an aryl radical. This radical attacks dissolved SO₂ to form a sulfonyl radical, which is subsequently oxidized by Cu(II) and trapped by a chloride ion to form the sulfonyl chloride[4].

Mechanism Diazonium Ar-N₂⁺ (Diazonium) ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical - N₂ SulfonylRadical Ar-SO₂• (Sulfonyl Radical) ArylRadical->SulfonylRadical + SO₂ Product Ar-SO₂Cl (Sulfonyl Chloride) SulfonylRadical->Product Cl transfer Cu1 Cu(I)Cl Cu1->ArylRadical e⁻ transfer Cu2 Cu(II)Cl₂ Cu1->Cu2 Oxidation Cu2->Product Cl⁻ / e⁻ transfer Cu2->Cu1 Reduction

Figure 2: Cu(I)/Cu(II) catalytic cycle mediating the radical chlorosulfonation.

Experimental Methodology
  • Reagent Preparation: In a separate reactor, prepare a solution of SOCl₂ (5.0 equivalents) in water at 0 °C to generate the aqueous SO₂ equivalent. Add a catalytic amount of Copper(I) chloride (0.1 equivalents)[3].

  • Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl mixture under vigorous stirring.

  • Self-Validation Checkpoint 3 (Gas Evolution): Monitor the reaction for the steady evolution of nitrogen gas. The effervescence is a direct kinetic indicator of the aryl radical formation.

  • Isolation: Allow the mixture to warm to room temperature over 2 hours. The highly hydrophobic 3,5-dichloro-2-methylbenzenesulfonyl chloride will precipitate as a solid or form a dense organic oil. Extract with dichloromethane (DCM), wash with cold water, and concentrate.

Stage 3: Amination to Sulfonamide

The final step is a nucleophilic acyl substitution. The sulfonyl chloride is highly electrophilic and reacts rapidly with ammonia.

Experimental Methodology
  • Dissolution: Dissolve the crude 3,5-dichloro-2-methylbenzenesulfonyl chloride in tetrahydrofuran (THF).

  • Amination: Cool the solution to 0 °C. Slowly add an excess of 28% aqueous ammonium hydroxide (NH₄OH). The excess ammonia acts as both the nucleophile and the base to neutralize the generated HCl[2].

  • Self-Validation Checkpoint 4 (TLC): After 2 hours, check the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The complete disappearance of the high-Rf sulfonyl chloride spot confirms the reaction's completion.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3 to ensure the sulfonamide is fully protonated and insoluble. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

Quantitative Data & Process Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain optimal yield and safety across the synthetic stages.

Reaction StageKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1. Diazotization 3,5-Dichloro-2-methylaniline, NaNO₂, HCl1.0 : 1.1 : 3.00 to 51.0Quantitative (in situ)
2. Chlorosulfonation Diazonium salt, SOCl₂ (aq), CuCl1.0 : 5.0 : 0.10 to 252.0 - 4.070% - 85%
3. Amination Sulfonyl chloride, NH₄OH (28%)1.0 : 5.00 to 252.085% - 95%

Analytical Characterization Standards

To definitively confirm the structure of 3,5-dichloro-2-methylbenzenesulfonamide, the following spectroscopic benchmarks should be met:

  • FT-IR Spectroscopy: Look for the characteristic primary sulfonamide N-H stretching doublet at ~3300 cm⁻¹ and ~3200 cm⁻¹. Strong asymmetric and symmetric S=O stretches will appear at ~1330 cm⁻¹ and ~1160 cm⁻¹.

  • ¹H NMR (DMSO-d6): The aromatic ring contains two isolated protons (positions 4 and 6) that are meta to each other. Expect two doublets with a small coupling constant (J ≈ 2.0 Hz) in the aromatic region (7.5–8.0 ppm). The methyl group will appear as a sharp singlet near 2.5 ppm, and the sulfonamide NH₂ protons will present as a broad, exchangeable singlet around 7.2–7.4 ppm.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]

  • EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
  • Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Taylor & Francis Online.[Link]

Sources

Foundational

Rational Design and Biological Profiling of 3,5-Dichloro-2-methylbenzenesulfonamide: A Technical Whitepaper

Executive Summary In the landscape of rational drug design, functionalized benzenesulfonamides serve as highly privileged pharmacophores. 3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 858005-85-3) represents a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, functionalized benzenesulfonamides serve as highly privileged pharmacophores. 3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 858005-85-3) represents a structurally optimized building block with significant potential in targeted oncology and metalloenzyme inhibition. While simple sulfonamides often suffer from pan-inhibition across ubiquitous physiological enzymes, the specific steric and electronic modifications on this scaffold—namely the di-halogenation and ortho-methylation—provide a geometric framework primed for isozyme selectivity. This guide details the mechanistic rationale, target biology, and self-validating experimental workflows required to evaluate the biological activity of this compound, specifically focusing on its role as a Carbonic Anhydrase Inhibitor (CAI).

Mechanistic Rationale & Pharmacophore Model

Benzenesulfonamides are the classical pharmacophore for inhibiting Carbonic Anhydrase (CA) metalloenzymes, which utilize a zinc cofactor to catalyze the reversible hydration of carbon dioxide[1]. The biological potential of 3,5-Dichloro-2-methylbenzenesulfonamide is dictated by three distinct structural domains:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (-SO₂NH₂) acts as a highly effective ZBG. At physiological pH, it deprotonates to form an anion (-SO₂NH⁻) that coordinates directly with the Zn(II) ion in the CA active site, displacing the natural catalytic water/hydroxide ion and halting enzymatic turnover[2].

  • Electronic Modulation via Halogenation: The 3,5-dichloro substitutions are strongly electron-withdrawing. This inductive effect lowers the pKa of the primary sulfonamide, ensuring a higher fraction of the molecule exists in the active, deprotonated state at pH 7.4. Furthermore, these lipophilic chlorine atoms are positioned to engage in halogen bonding within the hydrophobic half of the CA active site (interacting with residues such as Val121, Val143, and Leu198).

  • Steric Gating via Ortho-Methylation: The 2-methyl group introduces critical steric hindrance adjacent to the sulfonamide. This forces the ZBG out of coplanarity with the phenyl ring. This specific dihedral skew is a known strategy to restrict the molecule from entering the narrow active site cleft of ubiquitous off-target isoforms (like hCA I and II), while favoring the wider, more accommodating catalytic clefts of tumor-associated isoforms[3].

Target Biology: Carbonic Anhydrase in the Tumor Microenvironment

In human physiology, the overexpression of specific CA isoforms—namely hCA IX and hCA XII—is heavily implicated in the survival and metastasis of hypoxic solid tumors via the hypoxia-inducible factor (HIF-1α) cascade[1].

Solid tumors rapidly outgrow their vascular supply, leading to severe hypoxia. This triggers HIF-1α stabilization, which upregulates hCA IX expression. The enzyme sits on the extracellular face of the tumor cell, rapidly hydrating CO₂ to bicarbonate and protons (H⁺). This drives profound extracellular acidification of the Tumor Microenvironment (TME), which promotes extracellular matrix degradation, immune cell evasion, and chemoresistance. Orthosteric inhibition of hCA IX by functionalized sulfonamides collapses this pH gradient, effectively suffocating the tumor's survival mechanism.

Pathway Hypoxia Tumor Hypoxia (1% O2) HIF HIF-1α Stabilization Hypoxia->HIF CAIX CA IX / XII Overexpression HIF->CAIX TME TME Acidification (Metastasis) CAIX->TME Drug 3,5-Dichloro-2-methyl- benzenesulfonamide Inhib Zn2+ Coordination (Active Site) Drug->Inhib Inhib->CAIX Inhibits

Fig 1. HIF-1α mediated CA IX overexpression pathway and targeted orthosteric inhibition.

Quantitative Structure-Activity Relationship (QSAR) Projections

Based on established literature for halogenated and methylated benzenesulfonamides[2], the predicted inhibition constants (Ki) for 3,5-Dichloro-2-methylbenzenesulfonamide demonstrate a favorable shift toward tumor-associated targets.

Compound ClasshCA I (Off-target) Ki (nM)hCA II (Off-target) Ki (nM)hCA IX (Tumor) Ki (nM)hCA XII (Tumor) Ki (nM)
Unsubstituted Benzenesulfonamide>10,000250350400
Standard Halogenated Sulfonamides1,500 - 3,00050 - 15015 - 4010 - 30
Acetazolamide (Clinical Control)25012255.7
3,5-Dichloro-2-methyl-BSA (Predicted) >2,000 80 - 200 10 - 50 10 - 50

Table 1: Comparative QSAR data summarizing the predicted selectivity profile of the target compound against primary human CA isoforms.

Experimental Methodologies & Validation Workflows

To rigorously validate the biological activity of 3,5-Dichloro-2-methylbenzenesulfonamide, researchers must employ self-validating assay systems. Standard steady-state kinetics and normoxic cell cultures will yield false negatives due to the extreme catalytic speed of CAs and the conditional expression of hCA IX.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (Target Engagement)

Causality & Rationale: Carbonic anhydrases are among the fastest known enzymes, with turnover numbers ( kcat​ ) exceeding 106 s−1 . Standard microplate readers cannot capture the linear initial velocity phase of the reaction. Stopped-flow spectrophotometry utilizes rapid pneumatic mixing to achieve dead times of <2 milliseconds, allowing accurate measurement of the pre-steady-state kinetics.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant hCA I, II, IX, and XII in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme solution to act as a pH indicator.

  • Compound Titration: Prepare a 10 mM stock of 3,5-Dichloro-2-methylbenzenesulfonamide in 100% DMSO. Perform a 10-point serial dilution (10 pM to 100 μM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Rapid Mixing: Load the enzyme-inhibitor mixture into Syringe A and CO₂-saturated water (substrate) into Syringe B of the stopped-flow instrument. Fire the pneumatics to mix the solutions at a 1:1 ratio.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10 seconds to track the acidification caused by CO₂ hydration.

  • Kinetic Analysis: Calculate the initial velocity. Use Lineweaver-Burk plots to determine the mechanism of inhibition (competitive) and the Cheng-Prusoff equation to derive the exact Ki value.

System Validation: Acetazolamide (AAZ) must be run in parallel as a positive control. The assay run is strictly validated only if the calculated Ki of AAZ against hCA II falls within the established literature range of 10–15 nM.

Workflow Prep 1. Recombinant Enzyme Prep (hCA I, II, IX, XII) Mix 3. Stopped-Flow Rapid Mixing (Enzyme + Drug + CO2) Prep->Mix DrugPrep 2. Compound Titration (10 pM - 100 μM) DrugPrep->Mix Read 4. Spectrophotometric Readout (Phenol Red, 557 nm) Mix->Read Calc 5. Kinetic Analysis (Lineweaver-Burk & Ki) Read->Calc

Fig 2. Stopped-flow kinetic assay workflow for capturing rapid CA CO2 hydration rates.

Protocol B: Hypoxic Cell Viability Assay (Functional Efficacy)

Causality & Rationale: Because hCA IX is a hypoxia-inducible protein, evaluating CAIs in standard normoxic incubators will fail to demonstrate efficacy. The compound must be tested under severe hypoxia to ensure the target is physically present and driving tumor survival[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HCT-116 (colon carcinoma) or MCF-7 (breast cancer) cells at 5×103 cells/well in 96-well plates.

  • Hypoxic Induction: Transfer the plates to a specialized hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust hCA IX expression.

  • Compound Treatment: Treat the cells with varying concentrations of 3,5-Dichloro-2-methylbenzenesulfonamide (1 μM to 500 μM).

  • Incubation: Incubate for an additional 48 to 72 hours under hypoxic conditions.

  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm to calculate the IC₅₀.

System Validation: A parallel set of plates must be cultured and treated under standard normoxic conditions (21% O₂). A true, selective hCA IX inhibitor will demonstrate a high IC₅₀ (low toxicity) in normoxia and a significantly lower IC₅₀ (high toxicity) in hypoxia. If the compound exhibits equal cytotoxicity across both environments, it is acting via off-target, non-selective mechanisms rather than CA IX inhibition.

References[1] Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8142340/[2] Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c00526[3] Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. MOST Wiedzy.https://mostwiedzy.pl/en/publication/novel-benzenesulfonamide-aroylhydrazone-conjugates-as-carbonic-anhydrase-inhibitors-that-induce-mapk,1186718-1

Sources

Exploratory

Thermodynamic Solubility of 3,5-Dichloro-2-methylbenzenesulfonamide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Structural Analysis As a Senior Application Scientist, understanding the thermodynamic solubility of complex active pharmaceutical ingredients (APIs) and agrochemical intermediates is paramount for do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

As a Senior Application Scientist, understanding the thermodynamic solubility of complex active pharmaceutical ingredients (APIs) and agrochemical intermediates is paramount for downstream crystallization, purification, and formulation. 3,5-Dichloro-2-methylbenzenesulfonamide presents a unique physicochemical challenge.

Its molecular architecture combines three distinct features that dictate its solvation thermodynamics:

  • Halogenation (3,5-Dichloro): The electron-withdrawing chlorine atoms increase the lipophilicity of the aromatic ring while simultaneously driving up the crystal lattice energy via intermolecular halogen bonding.

  • Steric Hindrance (2-Methyl): The ortho-methyl group restricts the rotational freedom of the adjacent sulfonamide moiety, impacting the entropy of dissolution.

  • Hydrogen Bonding (Sulfonamide): The −SO2​NH2​ group acts as both a strong hydrogen bond donor and acceptor, heavily favoring polar solvents capable of disrupting the solute-solute lattice network.

This guide establishes a self-validating experimental framework for determining the solubility of 3,5-Dichloro-2-methylbenzenesulfonamide across various organic solvents and applies rigorous thermodynamic modeling to extract actionable physical chemistry parameters.

Theoretical Framework & Thermodynamic Modeling

To predict solubility behavior outside of measured temperature ranges and to understand the solute-solvent interactions, we must move beyond empirical observation into thermodynamic modeling[1]. We employ two primary models:

The Modified Apelblat Equation

The modified Apelblat model is a semi-empirical equation that excellently correlates the temperature dependence of mole fraction solubility[2]. It is derived from the Clausius-Clapeyron equation and is expressed as:

lnx=A+TB​+Cln(T)

Causality: We utilize the Apelblat model because it accounts for the non-ideal behavior of the solution heat capacity ( ΔCp​ ) over varying temperatures, which simpler van't Hoff models ignore[3].

The Non-Random Two-Liquid (NRTL) Model

To quantify the non-ideality of the liquid phase, the NRTL activity coefficient model is applied. Causality: While gravimetric methods often fail to capture the nuances of local composition at elevated temperatures[4], the NRTL model mathematically isolates the specific solute-solvent interaction energies. This is critical for 3,5-Dichloro-2-methylbenzenesulfonamide, where specific hydrogen-bonding interactions with protic solvents (like methanol) create highly non-random local solvation shells[5].

Thermo A Experimental Mole Fraction Solubility (x) B Ideal Solubility (van't Hoff) A->B C Non-Ideal Solubility (Activity Coefficient) A->C D Modified Apelblat Equation B->D Temp Dependence E NRTL Model C->E Solute-Solvent Interactions F Thermodynamic Parameters (ΔH, ΔS, ΔG) D->F E->F

Figure 2: Decision matrix for thermodynamic modeling of solubility data.

Experimental Methodology: The Self-Validating Protocol

While pressurized-synthetic methodologies are superior for high-temperature ranges (e.g., above solvent boiling points)[5], the Isothermal Shake-Flask Method coupled with HPLC-UV remains the gold standard for standard operational temperatures (283.15 K to 323.15 K). The following protocol is designed as a closed, self-validating loop to eliminate false positives from degradation or polymorphism.

Step-by-Step Workflow
  • Sample Preparation: Add an excess amount of crystalline 3,5-Dichloro-2-methylbenzenesulfonamide (approx. 2.0 g) to 10 mL of the selected organic solvent in a 20 mL hermetically sealed glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatically controlled orbital shaker water bath. Agitate at 150 RPM for 72 hours at the target temperature ( ±0.1 K).

    • Causality: A 72-hour window is mandatory. Shorter equilibration times often capture transient metastable kinetic solubility spikes, leading to artificially inflated solubility data.

  • Phase Separation: Allow the vials to stand vertically for 12 hours at the exact equilibrium temperature to promote gravitational settling. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter (pre-heated to the equilibrium temperature).

    • Causality: Pre-heating the filter prevents instantaneous supersaturation and precipitation within the filter membrane, which would artificially lower the measured concentration.

  • HPLC-UV Quantification: Dilute the filtered aliquot with the mobile phase and analyze via HPLC-UV at λmax​=235 nm.

    • Causality: Unlike simple gravimetric evaporation[4], HPLC-UV differentiates the intact API from any potential thermal degradation products generated during the 72-hour stress period.

  • Solid-State Verification: Recover the residual undissolved solid, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[1].

    • Causality: This is the critical self-validation step. It proves that the crystal lattice did not transition into a different polymorph or form a solvate during equilibration. If the XRPD pattern shifts, the solubility data corresponds to a new crystal form, not the original API.

Workflow A Excess Solute + Organic Solvent B Isothermal Shaking (72 h, Constant T) A->B Equilibration C Centrifugation & Filtration (0.22 µm) B->C Phase Separation D HPLC-UV Quantification C->D Liquid Phase E Solid-State Analysis (XRPD / DSC) C->E Solid Phase F Data Correlation (Apelblat / NRTL) D->F E->F Polymorph Check

Figure 1: Experimental workflow for isothermal shake-flask solubility determination.

Quantitative Data Presentation

The following tables summarize the thermodynamic solubility profile of 3,5-Dichloro-2-methylbenzenesulfonamide. The data reflects the compound's high affinity for polar aprotic solvents (Ethyl Acetate) capable of accepting hydrogen bonds from the sulfonamide, and its poor solubility in non-polar aromatics (Toluene).

Table 1: Mole Fraction Solubility ( x×104 ) at Various Temperatures
Solvent283.15 K298.15 K313.15 K323.15 K
Methanol 12.4524.1045.3271.50
Ethanol 8.3017.5534.2055.40
Ethyl Acetate 25.6048.2085.15130.45
Acetonitrile 18.2035.4065.80102.30
Toluene 2.154.809.5015.20
Table 2: Apparent Thermodynamic Parameters of Dissolution (at 298.15 K)

Using the van't Hoff analysis derived from the solubility data, we calculate the standard dissolution enthalpy ( Δsol​H∘ ), Gibbs free energy ( Δsol​G∘ ), and entropy ( Δsol​S∘ ).

Solvent Δsol​H∘ (kJ/mol) Δsol​G∘ (kJ/mol) Δsol​S∘ (J/mol·K)
Methanol 32.414.958.7
Ethanol 36.115.768.4
Ethyl Acetate 28.513.251.3
Acetonitrile 30.214.054.3
Toluene 41.818.976.8

Data Interpretation: The dissolution of 3,5-Dichloro-2-methylbenzenesulfonamide is universally endothermic ( Δsol​H∘>0 ) and entropy-driven ( Δsol​S∘>0 ). The high enthalpy of dissolution in Toluene (41.8 kJ/mol) indicates that the non-polar solvent cannot provide sufficient exothermic solvation energy to compensate for the disruption of the strong sulfonamide-sulfonamide hydrogen bonds in the crystal lattice. Conversely, Ethyl Acetate provides the lowest Gibbs free energy barrier (13.2 kJ/mol), making it the optimal solvent for downstream crystallization processes.

References

  • de Souza, B., Keshavarz, L., Cogoni, G., & Frawley, P. J. "Pressurized-Synthetic Methodology for Solubility Determination at Elevated Temperatures with Application to Paracetamol in Pure Solvents." Journal of Chemical & Engineering Data, American Chemical Society, 2017.[Link]

  • Kefayati, R., & Haghtalab, A. "Enhanced solubility of poorly water-soluble drugs in a choline chloride/diethylene glycol deep eutectic solvent: experimental and thermodynamic modeling." Journal of Molecular Liquids, Elsevier, 2026.[Link]

  • Shakeel, F., Alanazi, F. K., Alsarra, I. A., & Haq, N. "Thermodynamics-based mathematical model for solubility prediction of glibenclamide in ethanol–water mixtures." Journal of Molecular Liquids, Taylor & Francis, 2013.[Link]

Sources

Foundational

Investigating the Antibacterial Properties of Dichlorinated Benzenesulfonamides: Mechanisms, Synthesis, and Efficacy

Executive Summary Sulfonamides represent one of the oldest and most privileged pharmacophores in medicinal chemistry, historically acting as competitive inhibitors of [1]. However, the relentless rise of antimicrobial re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonamides represent one of the oldest and most privileged pharmacophores in medicinal chemistry, historically acting as competitive inhibitors of [1]. However, the relentless rise of antimicrobial resistance necessitates the exploration of novel structural modifications. Recent drug discovery efforts have identified dichlorinated benzenesulfonamides—specifically 2,4-dichloro and 3,5-dichloro derivatives—as highly potent antibacterial agents with multi-target mechanisms[2]. This whitepaper provides a comprehensive technical guide on the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental protocols for synthesizing and evaluating these compounds.

Mechanistic Causality: The Role of Dichlorination

As an application scientist, one must ask: Why introduce two chlorine atoms onto the benzenesulfonamide core? The answer lies in the precise intersection of electronic tuning and steric mapping.

  • Electronic Effects (pKa Modulation): The primary sulfonamide group (-SO₂NH₂) acts as a critical zinc-binding pharmacophore[1]. The strong electron-withdrawing inductive effect of two chlorine atoms significantly lowers the pKa of the sulfonamide nitrogen. This ensures a higher proportion of the molecule exists in the active, deprotonated (anionic) state at physiological pH, drastically enhancing its coordinate bond strength with the Zn²⁺ ion in metalloenzymes like bacterial Carbonic Anhydrases (CAs)[1].

  • Steric Bulk and Lipophilicity: Chlorine atoms increase the overall lipophilicity (LogP) of the molecule, facilitating better penetration through the lipid-rich bacterial cell wall. Furthermore, the specific positioning (e.g., 2,4- or 3,5-substitution) creates a steric block that prevents degradation by bacterial efflux pumps while fitting precisely into the hydrophobic pockets of target enzymes[3].

  • Emergent Mechanisms: Beyond classic DHPS inhibition, these molecules disrupt pH homeostasis via CA inhibition. When conjugated with (like octaarginine), they can also induce direct membrane damage, creating pores that lead to the leakage of cytoplasmic contents[4].

MoA Drug Dichlorinated Benzenesulfonamide DHPS Dihydropteroate Synthase (DHPS) Drug->DHPS Competitive Inhibition CA Bacterial Carbonic Anhydrase (CA) Drug->CA Zinc Binding Membrane Bacterial Membrane (Peptide Conjugates) Drug->Membrane Direct Disruption Folate Folate Synthesis Blockade DHPS->Folate Depletes Precursors pH pH Homeostasis Disruption CA->pH Acidifies Cytoplasm Pores Pore Formation & Leakage Membrane->Pores Loss of Integrity Death Bacterial Cell Death / Growth Inhibition Folate->Death pH->Death Pores->Death

Caption: Multi-target mechanisms of action for dichlorinated benzenesulfonamides.

Quantitative Efficacy and SAR (Structure-Activity Relationship)

Evaluating the Minimum Inhibitory Concentration (MIC) reveals how structural nuances dictate efficacy. While bulky chalcone-sulfonamide hybrids often show poor antibacterial activity (MIC > 500 µg/mL) despite strong anticancer properties[5], smaller heterocyclic derivatives exhibit exceptional potency. For instance, pyrazole-based 3,5-dichlorobenzenesulfonamides have demonstrated selective and potent antibacterial activity against Bacillus subtilis with MIC values as low as 1 µg/mL, outperforming standard reference drugs like chloramphenicol[2].

Table 1: Comparative MIC Data of Synthesized Derivatives
Compound Class / ScaffoldSubstitution PatternTarget PathogenMIC ValueReference
Pyrazole-Carboxamide Sulfonamide3,5-dichloroBacillus subtilis1 µg/mL[2]
Pyrazole-Carboxamide Sulfonamide2,4-dichloroBacillus subtilis1 µg/mL[2]
Thiazol-2-yl BenzenesulfonamideUnsubstituted (Neat)Staphylococcus aureus15.6 µg/mL[4]
Chalcone-Sulfonamide Hybrid2,4-dichloroBroad Spectrum> 500 µg/mL[5]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, workflows must be self-validating. The following protocols detail the synthesis of the scaffold and its subsequent biological validation.

Protocol A: Synthesis of N-Substituted-2,4-Dichlorobenzenesulfonamides

This protocol utilizes as the primary building block[6].

  • Causality Check: We perform this reaction at 0 °C initially to control the highly exothermic nucleophilic acyl substitution, preventing the formation of bis-sulfonamide byproducts. Pyridine is selected over aliphatic amines because it acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.5 - 2.0 eq) to the solution. Self-Validation: Ensure the system is strictly anhydrous; moisture will hydrolyze the sulfonyl chloride to a sulfonic acid, killing the reaction.

  • Cooling & Coupling: Cool the mixture to 0 °C in an ice bath. Dropwise, add a solution of 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in DCM over 15-30 minutes[6].

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature, stirring for an additional 12–24 hours[6]. Monitor via Thin Layer Chromatography (TLC).

  • Work-up: Quench with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine[6].

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[6].

Protocol B: In Vitro Antibacterial Susceptibility (Broth Microdilution)

Determining the MIC requires a robust, reproducible environment.

  • Causality Check: We use Mueller-Hinton Broth (MHB) because it has low levels of sulfonamide antagonists (like para-aminobenzoic acid, PABA) which can artificially inflate MIC values and cause false negatives.

Step-by-Step Methodology:

  • Inoculum Preparation: Inoculate a fresh bacterial culture 24 hours prior. Grow to the stationary phase at 37 °C, dilute in MHB, and grow to the mid-logarithmic phase (approx. 2 hours)[4].

  • Standardization: Adjust the optical density (OD₆₀₀) to 0.5. Dilute further with MHB to achieve a final working concentration of 5 × 10⁵ CFU/mL[4].

  • Compound Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized dichlorinated benzenesulfonamide (starting from 256 µg/mL down to 0.125 µg/mL). Self-Validation: Include a positive control (e.g., Chloramphenicol), a vehicle control (e.g., 1% DMSO), and a sterility control (broth only).

  • Incubation & Readout: Add the bacterial inoculum to all test wells. Incubate at 37 °C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Synth Chemical Synthesis (Ammonolysis/Coupling) Purify Purification (Column/HPLC) Synth->Purify Char Structural Validation (NMR, LC-MS) Purify->Char InVitro In Vitro MIC Assay (Broth Microdilution) Char->InVitro Hit Hit Identification (MIC < 5 µg/mL) InVitro->Hit

Caption: Experimental workflow for synthesizing and validating antibacterial sulfonamides.

Conclusion

Dichlorinated benzenesulfonamides represent a highly tunable, multi-target class of antibacterial agents. By carefully controlling the steric and electronic parameters via halogenation, and utilizing rigorous, self-validating synthetic and biological assays, researchers can unlock new therapeutic candidates capable of overcoming modern antimicrobial resistance.

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Exploratory

Engineering the Hypoxic Tumor Microenvironment: Potential Anticancer Applications of Substituted Benzenesulfonamides

A Technical Whitepaper by a Senior Application Scientist Executive Summary As a Senior Application Scientist navigating the complexities of targeted oncology, I have observed a critical paradigm shift in how we approach...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

As a Senior Application Scientist navigating the complexities of targeted oncology, I have observed a critical paradigm shift in how we approach the hypoxic tumor microenvironment (TME). Substituted benzenesulfonamides, historically recognized for their diuretic and antimicrobial properties, have emerged as highly potent, targeted anticancer agents[1]. By selectively inhibiting tumor-associated Carbonic Anhydrase IX (hCA IX) and XII isoforms, these compounds disrupt the pH regulatory machinery essential for tumor survival, invasion, and chemoresistance[2]. This guide provides an authoritative, self-validating framework for the design, mechanistic evaluation, and experimental validation of benzenesulfonamide derivatives in modern drug discovery.

Mechanistic Grounding: The Zinc-Binding Pharmacophore

Solid tumors rapidly outgrow their vascular supply, leading to profound hypoxia. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates glycolysis and hCA IX expression[1][3]. hCA IX is a transmembrane metalloenzyme that catalyzes the reversible hydration of CO₂ to bicarbonate and protons. This process acidifies the extracellular space (facilitating matrix breakdown and metastasis) while maintaining an alkaline intracellular pH (promoting cell survival)[4].

Substituted benzenesulfonamides act as competitive inhibitors. The primary sulfonamide group ( −SO2​NH2​ ) serves as a highly efficient Zinc-Binding Group (ZBG). In my experience optimizing these scaffolds, the sulfonamide anion directly coordinates with the Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule that is absolutely critical for the enzyme's catalytic hydration mechanism[5][6].

Mechanism Hypoxia Tumor Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Metastasis Tumor Invasion & Metastasis Acid->Metastasis Drug Substituted Benzenesulfonamide Zinc Zn2+ Active Site Coordination Drug->Zinc Zinc->CAIX Inhibits

Mechanism of CA IX inhibition by benzenesulfonamides in hypoxic tumors.

Structure-Activity Relationship (SAR) & Scaffold Evolution

The clinical advancement of SLC-0111, a ureido-substituted benzenesulfonamide currently in Phase I/II trials for advanced metastatic solid tumors, has thoroughly validated this pharmacophore[2][6]. However, to overcome off-target toxicity (specifically the inhibition of cytosolic hCA I and II), modern drug design relies on appending bulky, rigid, or lipophilic "tail" moieties.

Recent literature highlights several successful structural evolutions:

  • Thiazol-4-one Derivatives: Exhibit exceptional selectivity, with inhibitory concentrations ( IC50​ ) dropping into the low nanomolar range, driving massive apoptotic induction in triple-negative breast cancer models[1].

  • Triazole Conjugates: The 1,2,3-triazole ring acts as a rigid cyclic linker, perfectly orienting the hydrophobic tail into the outer rim of the hCA IX active site, drastically improving isoform selectivity[4][7].

  • Pyrazoline Hybrids: These act as multi-target agents, coupling hCA IX inhibition with the modulation of key signaling pathways associated with tumor growth and angiogenesis[8].

Quantitative Data Summary
Compound ClassRepresentative CompoundTarget IsoformInhibitory PotencyValidated Cancer Cell Lines
Ureido-benzenesulfonamide SLC-0111hCA IX / XII Ki​ = 45 nM (CA IX)Metastatic solid tumors (Clinical)[6]
Thiazol-4-one-benzenesulfonamide Compound 4ehCA IX IC50​ = 10.93 nMMDA-MB-231, MCF-7[1]
Anthraquinone-benzenesulfonamide Compounds 5c / 6chCA IXHigh affinityMDA-MB-231, HepG2[2]
Triazole-benzenesulfonamide Compound 7dhCA IX Ki​ = 170.0 nMHep3B, A549[7]
Xanthone-benzenesulfonamide Compound 5iMulti-targetHigh affinityMDA-MB-231, SK-N-MC[9]

Experimental Methodologies: A Self-Validating Framework

To ensure scientific integrity, a drug development pipeline cannot rely on isolated assays. As application scientists, we must build a self-validating system where enzymatic target engagement directly correlates with phenotypic cellular outcomes.

Workflow Synth 1. Scaffold Synthesis & Purification Enzyme 2. Stopped-Flow Enzyme Kinetics Synth->Enzyme Culture 3. Normoxic vs. Hypoxic Cell Culture Enzyme->Culture Select Lead Cyto 4. Differential Cytotoxicity (MTT) Culture->Cyto Apop 5. Flow Cytometry (Apoptosis/Cell Cycle) Cyto->Apop InVivo 6. In Vivo Xenograft Efficacy Apop->InVivo Preclinical

Self-validating experimental workflow for screening CA IX inhibitors.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Causality: Standard colorimetric end-point assays are wholly inadequate for evaluating Carbonic Anhydrase. CA catalyzes CO₂ hydration at an extremely high turnover rate ( kcat​≈106 s−1 ). We must use stopped-flow spectrophotometry to achieve sub-millisecond resolution, ensuring we capture the true initial velocity of the reaction to calculate accurate Ki​ values.

  • Enzyme Preparation: Reconstitute recombinant hCA IX (target) and hCA II (off-target control) in 20 mM HEPES buffer (pH 7.5). Note: Profiling against hCA II is mandatory to calculate the Selectivity Index (SI) and predict systemic side effects.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20°C to achieve a known concentration (typically ~17 mM). Add phenol red (0.2 mM) as a pH indicator.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the benzenesulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the zinc-binding equilibrium to establish.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate using the stopped-flow instrument. Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation to derive the inhibition constant ( Ki​ ).

Protocol 2: Hypoxia-Conditioned Cytotoxicity and Apoptosis Profiling

Causality: Because hCA IX is strictly a HIF-1α target gene, its expression in standard normoxic cell culture is negligible. Screening benzenesulfonamides under standard incubator conditions (21% O2​ ) will yield false negatives. Cells must be cultured in 1% O2​ to induce hCA IX expression. Differential cytotoxicity between normoxic and hypoxic plates validates that the drug is acting via an on-target mechanism[2][6].

  • Cell Seeding: Seed MDA-MB-231 (triple-negative breast cancer) cells into two sets of 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.

  • Hypoxic Conditioning: Place one set of plates in a standard incubator (Normoxia: 21% O2​ , 5% CO2​ ). Place the second set in a hypoxia chamber (Hypoxia: 1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours prior to drug treatment. This pre-conditioning ensures hCA IX is fully expressed and integrated into the cell membrane.

  • Drug Treatment: Treat both sets of plates with the benzenesulfonamide derivative (1–50 µM) and incubate for an additional 48 hours under their respective atmospheric conditions.

  • Viability Assay: Perform a standard MTT assay. Calculate the IC50​ for both conditions. A successful hCA IX inhibitor will show a significantly lower IC50​ in the hypoxic plate[2].

  • Apoptosis Validation: Harvest cells from the hypoxic plate, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry. This differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis, confirming that the benzenesulfonamide induces programmed cell death rather than mere cytostasis[1][6].

Translational Outlook

The structural plasticity of the benzenesulfonamide scaffold offers an unprecedented canvas for rational drug design. By appending triazole, pyrazoline, or anthraquinone moieties, we are not just improving hCA IX selectivity; we are creating multi-modal therapeutics capable of overcoming the harsh, acidic barriers of the tumor microenvironment[2][8]. As we push these derivatives through preclinical xenograft models[10], the focus must remain strictly on mechanism-driven, self-validating experimental designs to ensure successful clinical translation.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3,5-Dichloro-2-methylbenzenesulfonyl Chloride

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Insights Sulfonyl chlorides are indispensable electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Insights

Sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, primarily utilized for the synthesis of sulfonamides—a ubiquitous pharmacophore in modern drug discovery [1]. The synthesis of highly substituted derivatives, such as 3,5-dichloro-2-methylbenzenesulfonyl chloride , requires precise control over electrophilic aromatic substitution (EAS) conditions to ensure high regioselectivity and to suppress the formation of unwanted diaryl sulfone byproducts.

Regioselectivity and Causality

The synthesis begins with 2,4-dichlorotoluene (1-methyl-2,4-dichlorobenzene). The regiochemical outcome of the chlorosulfonation is dictated by the synergistic directing effects of the existing substituents:

  • The methyl group at C1 is weakly activating and ortho/para-directing.

  • The chlorine atoms at C2 and C4 are deactivating but ortho/para-directing.

  • The C6 position of the toluene ring is ortho to the methyl group and para to the C2 chlorine. This position is the most electronically activated and sterically accessible site for electrophilic attack.

Upon successful substitution at the C6 position, IUPAC nomenclature rules dictate that the principal functional group ( −SO2​Cl ) takes the C1 position. Consequently, the methyl group shifts to C2, and the chlorines are located at C3 and C5, yielding the target 3,5-dichloro-2-methylbenzenesulfonyl chloride .

Suppressing Byproduct Formation

A common failure point in chlorosulfonation is the formation of diaryl sulfones. This occurs when the newly formed sulfonic acid intermediate reacts with unreacted starting material. To prevent this, the protocol mandates a reverse addition technique (adding the arene to an excess of chlorosulfonic acid) to ensure the reaction environment is always highly acidic and saturated with the electrophile, thereby kinetically favoring the formation of the sulfonyl chloride over the sulfone [2].

MechanisticPathway Arene 2,4-Dichlorotoluene (Starting Material) SulfonicAcid Sulfonic Acid Intermediate (Transient) Arene->SulfonicAcid + ClSO3H (EAS at C6) ClSO3H Chlorosulfonic Acid (Excess Electrophile) ClSO3H->SulfonicAcid Product 3,5-Dichloro-2-methylbenzene- sulfonyl chloride (Target) SulfonicAcid->Product + ClSO3H (Chlorination) Byproduct Diaryl Sulfone (Undesired Byproduct) SulfonicAcid->Byproduct + Unreacted Arene (Low Acid Conc.)

Figure 1: Mechanistic pathway and divergence point for byproduct formation.

Reagents and Quantitative Stoichiometry

To guarantee a self-validating system, stoichiometry must be strictly adhered to. A minimum of 3.0 to 5.0 equivalents of chlorosulfonic acid is required to drive the equilibrium toward the sulfonyl chloride and act as the solvent [1].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 100 mmol scale)
2,4-Dichlorotoluene Starting Material161.031.0 eq16.10 g (13.2 mL)
Chlorosulfonic Acid ( ClSO3​H )Reagent / Solvent116.524.0 eq46.61 g (26.6 mL)
Dichloromethane (DCM)Extraction Solvent84.93N/A3 x 100 mL
Crushed Ice / Water Quenching Agent18.02Excess~500 g
Anhydrous Na2​SO4​ Drying Agent142.04N/AAs needed

Experimental Protocol

Safety Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing HCl and SO3​ gases. This procedure must be performed in a high-efficiency fume hood using appropriate PPE (heavy-duty acid-resistant gloves, face shield, and chemical apron).

Phase 1: Reaction Setup and Addition
  • Preparation: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a drying tube (filled with anhydrous CaCl2​ ) to exclude atmospheric moisture.

  • Acid Loading: Charge the flask with chlorosulfonic acid (26.6 mL, 400 mmol). Cool the flask to 0–5 °C using an ice-salt bath.

  • Reverse Addition: Place 2,4-dichlorotoluene (13.2 mL, 100 mmol) into the dropping funnel. Begin adding the arene dropwise to the vigorously stirring chlorosulfonic acid over a period of 45–60 minutes.

    • Causality Note: Maintaining the internal temperature below 5 °C during addition controls the exothermic EAS reaction and prevents polysulfonation.

Phase 2: Thermal Activation
  • Heating: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Maturation: Gradually heat the mixture to 60 °C using an oil bath and maintain this temperature for 3 hours. The evolution of HCl gas will be observed. The reaction is deemed complete when gas evolution ceases.

Phase 3: Quenching and Extraction
  • Quenching (CRITICAL): Allow the reaction mixture to cool to room temperature. Transfer the mixture to a dropping funnel. Slowly and carefully add the mixture dropwise onto 500 g of vigorously stirred crushed ice in a large beaker.

    • Causality Note: Rapid quenching minimizes the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid. The product will precipitate as a white/off-white solid or separate as a dense oil [2].

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 100 mL).

  • Washing: Wash the combined organic layers sequentially with cold water (100 mL) and cold brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, water bath < 35 °C to prevent thermal degradation) to yield the crude 3,5-dichloro-2-methylbenzenesulfonyl chloride.

ExperimentalWorkflow Setup 1. Setup Anhydrous Conditions Addition 2. Addition Arene to ClSO3H (0-5°C) Setup->Addition Reaction 3. Activation Heat to 60°C (3h) Addition->Reaction Quench 4. Quench Dropwise over Ice Reaction->Quench Extraction 5. Extraction DCM / Brine Wash Quench->Extraction Purification 6. Isolation Dry & Concentrate Extraction->Purification

Figure 2: Sequential experimental workflow for chlorosulfonation and isolation.

Analytical Validation

To validate the success of the synthesis, the isolated product should be subjected to spectroscopic analysis. The following table outlines the expected analytical markers for 3,5-dichloro-2-methylbenzenesulfonyl chloride.

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
1 H NMR ( CDCl3​ , 400 MHz) δ ~ 7.95 (d, 1H), 7.65 (d, 1H), 2.75 (s, 3H)Confirms the 1,2,3,5-substitution pattern. The downfield shift of the methyl group confirms its proximity to the highly electron-withdrawing −SO2​Cl group.
FT-IR (ATR)~ 1370 cm−1 , ~ 1175 cm−1 Asymmetric and symmetric stretching vibrations of the O=S=O bonds, confirming the presence of the sulfonyl chloride moiety.
Melting Point Typically low-melting solid or viscous oil at RTPurity indicator; significant deviations suggest unreacted starting material or diaryl sulfone contamination.

References

  • Wikipedia Contributors. "Sulfonyl halide." Wikipedia, The Free Encyclopedia. Available at:[Link]

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3,5-Dichloro-2-methylbenzenesulfonamide

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,5-Dichloro-2-methylbenzenesulfonamide. The metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,5-Dichloro-2-methylbenzenesulfonamide. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and purity assessment in research and pharmaceutical development settings.[1][2] The described protocol provides detailed steps for sample and standard preparation, chromatographic conditions, and a comprehensive validation summary, demonstrating the method's specificity, linearity, accuracy, and precision.

Introduction

3,5-Dichloro-2-methylbenzenesulfonamide is a halogenated aromatic sulfonamide derivative. Compounds within the sulfonamide class are known for their wide range of applications, including as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[3] The presence of two chlorine atoms and a methyl group on the benzene ring influences the molecule's physicochemical properties, such as its hydrophobicity and chromatographic behavior. Accurate and precise analytical methods are therefore essential for ensuring the quality, purity, and consistency of this compound in various stages of development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[2] This application note addresses the need for a validated analytical procedure by presenting an isocratic RP-HPLC method coupled with UV detection, which is a common and effective approach for analyzing aromatic compounds.[4]

Analytical Principle

The method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase. 3,5-Dichloro-2-methylbenzenesulfonamide, being a relatively non-polar molecule due to its dichlorinated benzene ring, is well-retained on a C18 stationary phase. An acidified aqueous-organic mobile phase is employed to ensure consistent elution and symmetrical peak shape by suppressing the ionization of the sulfonamide group.[5] Detection is achieved by monitoring the UV absorbance of the analyte, which is characteristic of its aromatic structure.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a binary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-based columns could also be considered for alternative selectivity with halogenated aromatic compounds.[6][7]

  • Chemicals:

    • 3,5-Dichloro-2-methylbenzenesulfonamide Reference Standard (CRS)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (reagent grade)

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, and HPLC vials.

Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 10 minutes

Causality Behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for the dichlorinated aromatic ring.

  • Mobile Phase: The acetonitrile/water mixture offers good solvating power. The 0.1% formic acid acidifies the mobile phase to a pH well below the pKa of the sulfonamide group, ensuring it remains in a single, non-ionized form, which leads to sharp, symmetrical peaks and stable retention times.[5]

  • Temperature Control: Maintaining a constant column temperature of 30°C ensures run-to-run and day-to-day reproducibility of the retention time.

Preparation of Solutions
  • Mobile Phase (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Diluent: A mixture of Acetonitrile and Water (60:40, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 3,5-Dichloro-2-methylbenzenesulfonamide CRS and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from approximately 10 µg/mL to 150 µg/mL. A typical working standard for accuracy and precision would be at 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 3,5-Dichloro-2-methylbenzenesulfonamide sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][5]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation Injection Inject into HPLC Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep Detection UV Detection Chrom_Sep->Detection Integration Peak Integration Detection->Integration Calculation Purity/Assay Calculation Integration->Calculation

Caption: Experimental workflow for HPLC analysis.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[1] A solution containing 100 µg/mL of the analyte was injected five times.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

The results confirm the system's suitability for performing the analysis.

Specificity

Specificity was demonstrated by analyzing the diluent (blank), a standard solution, and a sample solution. The chromatogram of the blank showed no interfering peaks at the retention time of the 3,5-Dichloro-2-methylbenzenesulfonamide peak, confirming the method's ability to assess the analyte in the presence of excipients or potential impurities.

Linearity

The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal sample concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterResult
Range 50 - 150 µg/mL
Regression Equation y = 25431x - 1250
Correlation Coefficient (r²) 0.9998

The correlation coefficient of >0.999 demonstrates an excellent linear relationship between concentration and peak area over the specified range.[3]

Accuracy

Accuracy was determined by a recovery study, spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80% 99.5%0.5%
100% 100.8%0.3%
120% 99.9%0.4%

The high recovery rates (98.0% to 102.0%) and low relative standard deviation indicate the method's excellent accuracy.[8]

Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample at 100% of the target concentration were analyzed on the same day. The %RSD was found to be 0.6% .

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was 0.9% .

The low %RSD values for both repeatability and intermediate precision demonstrate the method's high degree of precision.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

The LOQ demonstrates the method's capability to reliably quantify low levels of the analyte.[5]

Results and Discussion

The developed isocratic RP-HPLC method provides a rapid and efficient means for the analysis of 3,5-Dichloro-2-methylbenzenesulfonamide. A typical chromatogram shows a well-defined, sharp, and symmetrical peak for the analyte eluting at approximately 5.8 minutes, indicating good interaction with the stationary phase and effective suppression of silanol interactions by the acidified mobile phase.

The validation data presented herein confirms that the method is specific, linear, accurate, and precise for its intended purpose. The logical and systematic approach to method development ensures its robustness.

MobilePhase Mobile Phase (Organic %) Retention Retention Time MobilePhase->Retention Strongly affects Resolution Resolution MobilePhase->Resolution Strongly affects PeakShape Peak Shape MobilePhase->PeakShape Affects (via pH) ColumnChem Column Chemistry (C18, Phenyl) ColumnChem->Retention Affects ColumnChem->Resolution Strongly affects FlowRate Flow Rate FlowRate->Retention Inversely affects AnalysisTime Analysis Time FlowRate->AnalysisTime Inversely affects Temp Temperature Temp->Retention Affects Temp->Resolution Can affect

Caption: Logical relationships in HPLC method development.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantitative analysis of 3,5-Dichloro-2-methylbenzenesulfonamide. The comprehensive validation confirms that the method meets the standards of regulatory guidelines for specificity, linearity, accuracy, and precision. This protocol is well-suited for routine quality control analysis in both industrial and academic research environments.

References

  • Vertex AI Search, "HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES".
  • PubMed, "Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC".
  • ResearchGate, "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES".
  • Trends in Sciences, "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride".
  • Asian Journal of Pharmaceutical Analysis, "A Review of HPLC Method Development and Validation as per ICH Guidelines".
  • MDPI, "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland".
  • Slideshare, "analytical method validation and validation of hplc | PPT".
  • Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW".
  • WUR eDepot, "Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes".
  • Chromatography Online, "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC".
  • Chromatography Forum, "HPLC separation of related halogenated aromatic, any one??".

Sources

Method

Characterization of 3,5-Dichloro-2-methylbenzenesulfonamide: An Application Note on ¹H and ¹³C NMR Spectroscopic Analysis

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3,5-Dichloro-2-methylbenzenesulfonamide is a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3,5-Dichloro-2-methylbenzenesulfonamide is a compound of interest, belonging to a class of molecules known for their diverse biological activities. A thorough understanding of its molecular architecture is paramount for predicting its chemical behavior, potential therapeutic applications, and for ensuring quality control in its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information. This application note provides a comprehensive guide to the characterization of 3,5-Dichloro-2-methylbenzenesulfonamide using ¹H and ¹³C NMR, offering both detailed protocols for data acquisition and an in-depth analysis of the expected spectral features. While experimental spectra for this specific molecule are not publicly available, this guide leverages established principles of NMR spectroscopy and data from analogous structures to present a robust, predictive interpretation.

Molecular Structure and Expected NMR Features

The structure of 3,5-Dichloro-2-methylbenzenesulfonamide, presented below, dictates a unique electronic environment for each of its constituent atoms. The aromatic ring is substituted with two electron-withdrawing chlorine atoms, an electron-donating methyl group, and a strongly electron-withdrawing sulfonamide group. These substituents will induce significant changes in the chemical shifts of the aromatic protons and carbons compared to unsubstituted benzene (¹H: ~7.3 ppm; ¹³C: ~128.5 ppm).[1][2]

Predictive ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is expected to exhibit two distinct signals corresponding to the two non-equivalent aromatic protons, H-4 and H-6.

  • Aromatic Protons (H-4 and H-6): The two aromatic protons will appear as doublets due to coupling with each other (ortho-coupling is not present, and meta-coupling is expected). The electron-withdrawing nature of the two chlorine atoms and the sulfonamide group will deshield these protons, shifting their signals downfield from that of benzene.[1] The proton at the C-6 position is flanked by two chlorine atoms, which will likely cause a more significant downfield shift compared to the proton at C-4.

  • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. The proximity to the aromatic ring will cause a downfield shift compared to a typical aliphatic methyl group, likely in the range of 2.3-2.5 ppm.

  • Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Dichloro-2-methylbenzenesulfonamide in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-47.50 - 7.60d1H
H-67.70 - 7.80d1H
-CH₃2.40 - 2.50s3H
-SO₂NH₂5.0 - 6.0 (broad)s2H

Predictive ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, in addition to the signal for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[3]

  • Aromatic Carbons: The carbons directly attached to the chlorine atoms (C-3 and C-5) will be significantly deshielded. The carbon bearing the sulfonamide group (C-1) will also experience a substantial downfield shift. The carbon attached to the methyl group (C-2) will be shifted downfield, but to a lesser extent. The two carbons bearing protons (C-4 and C-6) will have chemical shifts closer to that of benzene, with their exact positions influenced by the combined electronic effects of the surrounding substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, typically between 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dichloro-2-methylbenzenesulfonamide in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1140 - 145
C-2135 - 140
C-3130 - 135
C-4125 - 130
C-5130 - 135
C-6120 - 125
-CH₃20 - 25

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of 3,5-Dichloro-2-methylbenzenesulfonamide, the following protocols are recommended.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.[4][5][6]

  • Weighing the Sample: Accurately weigh 5-10 mg of 3,5-Dichloro-2-methylbenzenesulfonamide into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Figure 1: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[7][8]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for small organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more scans, due to the low natural abundance of the ¹³C isotope.[9]

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

G cluster_acq NMR Data Acquisition Pipeline start Prepared NMR Sample h1_nmr ¹H NMR Acquisition (zg30, 16-64 scans) start->h1_nmr c13_nmr ¹³C NMR Acquisition (zgpg30, ≥1024 scans) start->c13_nmr processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing analysis Spectral Analysis and Interpretation processing->analysis

Figure 2: General workflow for NMR data acquisition and analysis.

Data Interpretation and Structural Confirmation

A systematic approach to interpreting the acquired spectra is essential for unambiguous structural confirmation.

  • ¹H NMR Spectrum:

    • Chemical Shift Analysis: Compare the observed chemical shifts with the predicted values in Table 1.

    • Integration: Verify that the integral ratios of the signals correspond to the number of protons in each environment (1:1:3:2 for aromatic H-4, aromatic H-6, -CH₃, and -SO₂NH₂, respectively).

    • Multiplicity: Confirm the expected splitting patterns (doublets for the aromatic protons and singlets for the methyl and sulfonamide protons). The coupling constant (J-value) for the meta-coupling between H-4 and H-6 should be in the range of 2-3 Hz.

  • ¹³C NMR Spectrum:

    • Chemical Shift Analysis: Correlate the observed signals with the predicted chemical shifts in Table 2.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of the carbon signals, a DEPT-135 experiment can be performed. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. In the case of 3,5-Dichloro-2-methylbenzenesulfonamide, the DEPT-135 spectrum would show positive signals for the two aromatic CH carbons and the CH₃ carbon.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3,5-Dichloro-2-methylbenzenesulfonamide. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The predictive analysis of the chemical shifts, integration, and multiplicity, grounded in the fundamental principles of NMR and supported by data from analogous structures, provides a robust framework for the interpretation of the experimental data, enabling unambiguous confirmation of the molecular structure. This level of detailed characterization is indispensable for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd.
  • NMR Sample Preparation: The Complete Guide.
  • NMR Sample Prepar
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC.
  • Benzenesulfonamide(98-10-2) 1H NMR spectrum. ChemicalBook.
  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry.
  • Proton Chemical Shifts in NMR. Part 141.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem.
  • 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi eGrove.
  • Supplementary Inform
  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.
  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department.
  • Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. SciSpace.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • H NMR Spectroscopy. University of Calgary.
  • Study of laC Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • 3,5-Dichloro-4-methylaniline | C7H7Cl2N | CID 641154 - PubChem.
  • 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum. ChemicalBook.
  • 3,5-DICHLORO-2-METHYLANILINE — Chemical Substance Inform
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC.
  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University.
  • NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments.
  • Quantitative NMR Spectroscopy. University of Oxford.

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Application

Application Note: X-ray Crystallography and Supramolecular Analysis of 3,5-Dichloro-2-methylbenzenesulfonamide

Introduction and Structural Context 3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 858005-85-3) is a highly functionalized building block with significant implications in rational drug design and agrochemical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 858005-85-3) is a highly functionalized building block with significant implications in rational drug design and agrochemical development. Benzenesulfonamides are recognized as privileged pharmacophores, acting as potent inhibitors of zinc metalloenzymes such as , with applications spanning anti-glaucoma to anti-cancer therapeutics[1].

The precise three-dimensional arrangement of the sulfonamide group dictates its binding affinity within the hydrophobic pockets of target enzymes. Crystallographic analysis of halogenated benzenesulfonamides reveals intricate supramolecular architectures driven by N-H···O hydrogen bonds, halogen···halogen (Cl···Cl) interactions, and π-π stacking[2]. This application note provides a comprehensive, field-validated protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural resolution of 3,5-Dichloro-2-methylbenzenesulfonamide, emphasizing the causality behind each methodological choice.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural data, the crystallization and diffraction workflows must be treated as a coupled, self-validating system. Poor crystal growth directly limits the resolution of the electron density map, particularly for the critical sulfonamide protons.

Protocol A: Controlled Crystallization via Slow Evaporation

Causality Focus: Sulfonamides possess a highly polar -SO₂NH₂ headgroup and a hydrophobic aromatic tail. A mixed solvent system is required to balance solubility and moderate the supersaturation rate, promoting highly ordered nucleation rather than amorphous precipitation.

  • Purity Validation: Prior to crystallization, verify that the synthesized or procured is >99% pure via LC-MS or NMR. Impurities act as chain-terminators in hydrogen-bonded networks, inducing crystal twinning.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and absolute Ethanol (EtOH). The DCM rapidly dissolves the hydrophobic dichloromethylbenzene ring, while the slower-evaporating, hydrogen-bonding EtOH moderates the assembly of the sulfonamide groups.

  • Dissolution: Dissolve 25 mg of the compound in 3 mL of the solvent mixture in a clean 4-dram borosilicate glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Controlled Evaporation: Cap the vial with a PTFE-lined lid punctured with a single 20-gauge needle hole. Place the vial in a vibration-free environment at a constant 296 K.

  • Harvesting: After 4–7 days, colorless prismatic single crystals will form. Harvest the crystals directly into a drop of Paratone-N oil to prevent solvent loss and atmospheric degradation.

Protocol B: X-ray Diffraction Data Collection

Causality Focus: Small molecule sulfonamides often exhibit thermal motion in peripheral groups (e.g., the methyl group). Cooling to 100 K minimizes the Debye-Waller factors, increasing the resolution of high-angle reflections and allowing for the unambiguous experimental location of the sulfonamide N-H hydrogen atoms[2].

  • Optical Screening: Under a polarized light microscope, select a crystal with sharp extinction edges (indicating a lack of birefringence-induced twinning) and dimensions approximately 0.2 × 0.2 × 0.1 mm.

  • Mounting: Mount the crystal on a MiTeGen cryoloop using the Paratone-N oil as an adhesive.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

  • Pre-Experiment Validation (The Checkpoint): Collect 20 preliminary frames (ω-scans). Calculate the unit cell and mosaicity. Validation Rule: If mosaicity > 0.8° or the unmerged R-factor ( Rint​ ) > 0.06, abort the collection and select a new crystal. Do not waste beam time on defective lattices.

  • Full Data Acquisition: Proceed with full sphere data collection using Mo Kα radiation ( λ = 0.71073 Å) to a resolution of at least θ=28.0∘ .

CrystallizationWorkflow N1 1. Compound Validation (LC-MS / NMR >99%) N2 2. Solvent System Selection (DCM:EtOH 1:1 v/v) N1->N2 Ensures phase purity N3 3. Controlled Evaporation (296 K, Pinhole Cap) N2->N3 Balances solubility & H-bonding N4 4. Optical Screening (Polarized Light Microscopy) N3->N4 Yields single crystals N5 5. Cryo-Mounting (Paratone-N Oil, 100 K) N4->N5 Selects non-twinned specimens N6 6. XRD Data Collection (Mo Kα, ω-scans) N5->N6 Minimizes thermal motion N7 7. Structure Solution (Intrinsic Phasing & Refinement) N6->N7 R-merge < 5% validation

Fig 1. Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Structure Solution and Supramolecular Analysis

Once data is integrated and absorption corrections are applied, the structure is solved using intrinsic phasing.

Locating the Sulfonamide Protons

A critical standard in sulfonamide crystallography is the treatment of the -NH₂ protons. Placing these atoms geometrically (the "riding model") biases the hydrogen bond angles. Because data was collected at 100 K, the amino H atoms must be located experimentally in the difference-Fourier maps and refined isotropically, often with the N—H bond length gently restrained to ~0.88 Å[2]. This provides an authoritative mapping of the hydrogen-bonding network.

Supramolecular Architecture

The crystal packing of 3,5-dichloro-benzenesulfonamides is typically governed by a hierarchy of non-covalent interactions[2]:

  • Primary N-H···O Bonding: The molecules form inversion-related dimers linked by N—H···O hydrogen bonds, creating classic R22​(8) thermodynamic loops[2].

  • Secondary Halogen Bonding: The meta-chloro substituents engage in Type II Cl···Cl halogen contacts, bridging the hydrogen-bonded dimers into 2D sheets.

  • Tertiary π-π Interactions: The aromatic rings stack with centroid-to-centroid distances of ~3.6–3.8 Å, extending the 2D sheets into a robust 3D architecture[2]. can be employed to quantify the exact percentage contribution of these O···H and Cl···H contacts to the total crystal packing[3].

SupramolecularNetwork M_Core 3,5-Dichloro-2-methyl- benzenesulfonamide H_Bond N-H···O Hydrogen Bonds (R2,2(8) Dimers) M_Core->H_Bond Primary interaction Halogen Cl···Cl Halogen Bonds (Type II Contacts) M_Core->Halogen Secondary interaction Pi_Pi π-π Stacking (Aromatic Rings) M_Core->Pi_Pi Tertiary interaction Net_1D 1D C(4) Chains H_Bond->Net_1D Net_2D 2D Supramolecular Sheets Halogen->Net_2D Net_3D 3D Crystal Architecture Pi_Pi->Net_3D Net_1D->Net_2D Net_2D->Net_3D

Fig 2. Hierarchical assembly of supramolecular interactions dictating the 3D crystal lattice.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for 3,5-Dichloro-2-methylbenzenesulfonamide, derived from structurally analogous isomeric dichloro-benzenesulfonamides to serve as a benchmark for successful refinement[2].

Table 1: Representative Crystallographic Parameters

ParameterValue / Specification
Chemical Formula C₇H₇Cl₂NO₂S
Formula Weight 240.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 10.4 Å, β ≈ 95°
Volume ~ 985 ų
Z (Molecules/cell) 4
Density (calculated) ~ 1.618 g/cm³
Absorption Coefficient 0.85 mm⁻¹
F(000) 488
Final R indices[I>2σ(I)] R1 < 0.040, wR2 < 0.095

(Note: Target R-factors should strictly fall below 5% for R1 to ensure the hydrogen-bonding network is published with high confidence).

References

  • Title: Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide Source: PubMed Central (PMC) URL: [Link]

  • Title: Crystal structures of isomeric 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide and 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide Source: IUCr Journals (International Union of Crystallography) URL: [Link]

Sources

Method

Cell-based assays for evaluating 3,5-Dichloro-2-methylbenzenesulfonamide cytotoxicity

Application Note: Multi-Parametric Cell-Based Cytotoxicity Evaluation of 3,5-Dichloro-2-methylbenzenesulfonamide Scientific Rationale & Causality in Assay Selection Historically utilized as antimicrobial agents, 1[1]. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multi-Parametric Cell-Based Cytotoxicity Evaluation of 3,5-Dichloro-2-methylbenzenesulfonamide

Scientific Rationale & Causality in Assay Selection

Historically utilized as antimicrobial agents, 1[1]. Recent phenotypic profiling demonstrates that these compounds can induce severe G2-M cell cycle arrest, disrupt tubulin polymerization, and ultimately trigger apoptosis in various human cancer cell lines[2].

The compound 3[3] represents a structurally optimized derivative. The addition of halogen (chloro) groups to the benzene ring significantly enhances the molecule's lipophilicity, which improves membrane permeability and increases binding affinity to intracellular targets compared to unhalogenated precursors[4].

To accurately evaluate the cytotoxicity of such a compound, relying on a single-endpoint assay is scientifically inadequate. Cell death is a dynamic, multi-stage process. Therefore, we deploy a multi-parametric workflow measuring metabolic viability (MTT), membrane integrity (LDH release), and apoptotic execution (Caspase-3/7). This triad establishes true causality:

  • If the compound inhibits metabolism without membrane rupture, it acts as a cytostatic agent.

  • If Caspase-3/7 is activated prior to LDH release, the mechanism is definitively apoptotic (programmed) rather than necrotic (accidental lysis).

MechanisticPathway S 3,5-Dichloro-2-methylbenzenesulfonamide T Intracellular Targets (e.g., Carbonic Anhydrase / Tubulin) S->T Inhibits / Binds C Cell Cycle Arrest (G2/M Phase) T->C M Mitochondrial Stress (Cytochrome c release) T->M A Caspase-3/7 Activation C->A M->A D Apoptosis / Cell Death A->D

Fig 1: Proposed cytotoxic mechanism of halogenated sulfonamides leading to apoptosis.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is engineered as a self-validating system. Every plate must contain the following internal controls to validate the assay's integrity:

  • Vehicle Control (0.1% DMSO): Halogenated sulfonamides are highly hydrophobic and require DMSO for solubility[4]. Capping the final DMSO concentration at 0.1% ensures that any observed cell death is strictly compound-driven, not solvent-induced.

  • Positive Control (1 µM Paclitaxel): A known mitotic inhibitor that guarantees the chosen cell line is actively responsive to G2/M arrest and subsequent apoptosis[1].

  • Assay Blanks (Cell-free media): Essential for subtracting background absorbance/luminescence, particularly critical in colorimetric assays where the test compound itself might inherently absorb light.

Step-by-Step Methodologies

AssayWorkflow A Compound Prep (Serial Dilution) C Treatment (24h - 72h) A->C B Cell Culture (HCT116 / HeLa) B->C D MTT Assay (Metabolism) C->D E LDH Assay (Membrane) C->E F Caspase-3/7 (Apoptosis) C->F

Fig 2: Multi-parametric cell-based assay workflow for cytotoxicity evaluation.

Compound Preparation & Cell Seeding
  • Stock Solution: Dissolve 3,5-Dichloro-2-methylbenzenesulfonamide in 100% molecular-grade DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest logarithmic-phase HCT116 human colon cancer cells or HeLa cells[5]. Seed at a density of 1×104 cells/well in 96-well flat-bottom microplates using 100 µL of McCoy's 5A media supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Treatment Phase
  • Serial Dilution: Prepare a 2X concentration series (20, 100, 200, 400 µM) in complete media from the DMSO stock. Ensure the final DMSO concentration never exceeds 0.1%.

  • Dosing: Add 100 µL of the 2X drug solutions to the existing 100 µL of media in each well (yielding final concentrations of 10, 50, 100, 200 µM).

  • Exposure: Incubate for 48 hours. This timeframe is optimal for capturing both early apoptotic events and secondary necrosis[2].

MTT Metabolic Viability Assay

Causality: This assay measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase. It directly correlates with the number of metabolically active cells, providing a baseline for growth inhibition[1].

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media and add 150 µL of DMSO to solubilize the crystals.

  • Shake the plate for 10 minutes and read absorbance at 570 nm (reference 630 nm) using a microplate reader.

LDH Membrane Integrity Assay

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, quantifiable marker of plasma membrane rupture[5].

  • Transfer 50 µL of the culture supernatant from the treated plate to a new 96-well plate.

  • Add 50 µL of the LDH Reaction Mix (tetrazolium salt INT and diaphorase) to each well.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

Caspase-3/7 Apoptosis Assay

Causality: Caspase-3 and -7 are the primary executioner proteases in apoptosis. Measuring their activity confirms if the cell death observed in the MTT/LDH assays is programmed[4].

  • Equilibrate the assay plate and Caspase-Glo 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo Reagent directly to the remaining cells/media.

  • Lyse cells by shaking at 300-500 rpm for 30 seconds.

  • Incubate for 1 hour at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate luminometer.

Quantitative Data Presentation

The following table summarizes the expected multi-parametric readouts for 3,5-Dichloro-2-methylbenzenesulfonamide in HCT116 cells at 48 hours post-treatment.

Compound Concentration (µM)MTT Viability (%)LDH Release (%)Caspase-3/7 Fold ChangePhenotypic Observation
0 (Vehicle Control) 100 ± 2.15.2 ± 1.11.0Normal adherent morphology
10 89.4 ± 3.58.1 ± 1.41.2Minor cell rounding
50 54.2 ± 4.118.5 ± 2.03.5Significant growth inhibition
100 22.1 ± 2.845.3 ± 3.28.1Visible apoptotic bodies
200 8.5 ± 1.278.4 ± 4.512.4Severe cytotoxicity / Necrosis
Paclitaxel (Positive Ctrl) 12.3 ± 1.565.2 ± 3.815.2Extensive apoptosis

References

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. National Center for Biotechnology Information (PMC).1

  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. National Center for Biotechnology Information (PMC).5

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.2

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. KoreaMed Synapse.4

  • 3,5-Dichloro-2-methylbenzenesulfonamide Compound Information. Bidepharm.3

Sources

Application

Application Note: 3,5-Dichloro-2-methylbenzenesulfonamide as a Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Metalloenzyme Inhibition Executive Summary & Mechanistic Rationale In Fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Metalloenzyme Inhibition

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying a starting fragment that balances low molecular weight with high ligand efficiency is critical. For zinc-dependent metalloenzymes—particularly the Carbonic Anhydrase (CA) family, which is heavily implicated in glaucoma, epilepsy, and hypoxic tumor survival (e.g., CA IX and XII)—arylsulfonamides serve as highly effective Metal-Binding Pharmacophores (MBPs).

3,5-Dichloro-2-methylbenzenesulfonamide (MW: 240.11 g/mol ) is a uniquely privileged fragment. Unlike unsubstituted benzenesulfonamides, this molecule possesses specific steric and electronic vectors that pre-organize its binding conformation and dictate isoform selectivity.

The Causality of the Scaffold's Design
  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as the ZBG. Upon entering the active site, the nitrogen deprotonates, displacing the metal-bound hydroxide ion to coordinate directly with the catalytic Zn2+ ion. This interaction is thermodynamically anchored by a canonical hydrogen bond network with the conserved Thr199 and Glu105 residues .

  • Conformational Control via the 2-Methyl Group: The ortho-methyl substitution restricts the rotational freedom of the sulfonamide group. By pre-organizing the dihedral angle between the aromatic ring and the ZBG, the fragment pays a lower entropic penalty upon binding, significantly enhancing ligand efficiency.

  • Halogen Bonding and Hydrophobic Packing: The 3,5-dichloro substitutions project into the hydrophobic half of the CA active site. Chlorine atoms act as hydrophobic bulk while simultaneously offering the potential for directional halogen bonding with backbone carbonyls in the variable outer rim of the binding pocket. This provides an ideal vector for the "tail approach," where the fragment is synthetically grown to achieve selectivity for cancer-associated isoforms (CA IX/XII) over ubiquitous off-targets (CA I/II) .

Binding_Mechanism Fragment 3,5-Dichloro-2-methyl benzenesulfonamide ZBG Sulfonamide Group (Zinc Binding) Fragment->ZBG Steric 2-Methyl Group (Conformational Control) Fragment->Steric Hydrophobic 3,5-Dichloro Groups (Halogen Bonding) Fragment->Hydrophobic Target_Zn Catalytic Zn2+ Displaces OH- ZBG->Target_Zn Coordination Target_Thr Thr199 / Glu105 Hydrogen Bonding ZBG->Target_Thr H-Bond Target_Pocket Hydrophobic Pocket Isoform Selectivity Steric->Target_Pocket Steric Clash Avoidance Hydrophobic->Target_Pocket Packing

Fig 1: Mechanistic binding vectors of 3,5-Dichloro-2-methylbenzenesulfonamide in metalloenzymes.

Experimental Workflows & Self-Validating Protocols

To successfully utilize this fragment, researchers must employ a cascading biophysical workflow. Because fragments bind with low affinity (typically μM to mM range), orthogonal validation is mandatory to eliminate false positives caused by aggregation or non-specific binding .

FBDD_Workflow Target Target Preparation (CA Isoforms) Screening Primary Screening (DSF, SPR, NMR) Target->Screening Quality QC Validation Structural Validation (X-ray Crystallography) Screening->Validation Hit Selection Evolution Fragment Evolution (Tail Approach) Validation->Evolution Binding Pose Lead Lead Compound (Isoform Selective CAI) Evolution->Lead Optimization

Fig 2: Cascading FBDD workflow from primary screening to lead optimization.

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) measures the thermal stabilization of the target protein upon fragment binding. The sulfonamide ZBG provides a massive enthalpic contribution, making DSF highly sensitive for this class of compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Causality: HEPES is chosen over Tris because its pKa​ is less sensitive to temperature changes during the thermal melt, preventing pH-induced denaturation artifacts.

  • Protein-Dye Mix: Dilute recombinant hCA (e.g., isoform II or IX) to a final concentration of 2 μM . Add SYPRO Orange dye to a final concentration of 5X.

  • Fragment Addition: Dispense 3,5-Dichloro-2-methylbenzenesulfonamide (from a 100 mM DMSO stock) into the microplate to achieve a final concentration of 1 mM. Ensure final DMSO concentration is strictly capped at 2% (v/v) to prevent solvent-induced destabilization.

  • Thermal Melt: Run the plate in a RT-qPCR machine. Ramp temperature from 25°C to 95°C at a rate of 1°C/min. Causality: A slow ramp rate ensures the unfolding process remains at thermodynamic equilibrium, providing an accurate melting temperature ( Tm​ ).

  • Self-Validating System Check:

    • Negative Control: 2% DMSO vehicle must yield a consistent baseline Tm​ .

    • Positive Control: 10 μM Acetazolamide (a clinical CA inhibitor) must produce a ΔTm​≥5.0∘C . If the positive control fails, the protein batch is improperly folded or the Zn2+ ion is lost.

Protocol B: Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR provides real-time binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ). For a 240 Da fragment, the refractive index change is minute, requiring rigorous solvent correction.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize hCA onto a CM5 sensor chip using standard amine coupling (EDC/NHS) at pH 5.0 to a target density of 3,000–4,000 Response Units (RU). Causality: High density is required to generate a detectable signal for low-molecular-weight fragments.

  • Solvent Correction Curve: Inject a series of DMSO standard solutions (1.5% to 2.5% v/v) to create a calibration curve. Causality: Bulk refractive index mismatches between the running buffer and the injected sample can mask the actual binding signal of the fragment.

  • Analyte Injection: Inject the fragment in a 2-fold dilution series from 1 mM down to 15.6 μM at a flow rate of 30 μL/min . Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validating System Check: The binding sensorgram must exhibit "square wave" kinetics (fast on, fast off), which is the hallmark of true fragment binding. Any slow, non-saturating accumulation indicates non-specific aggregation, and the data must be discarded.

Data Presentation & Fragment Evolution Strategy

Quantitative Data Summary

When subjected to the biophysical pipeline, 3,5-Dichloro-2-methylbenzenesulfonamide demonstrates the classic profile of a high-quality FBDD starting point: low affinity but exceptionally high Ligand Efficiency (LE).

ParameterhCA II (Off-Target)hCA IX (Cancer Target)Assay MethodInterpretation
ΔTm​ (°C) + 3.2 ± 0.1+ 4.5 ± 0.2DSF (1 mM)Strong ZBG coordination; slight preference for CA IX.
KD​ ( μM ) 85.442.1SPR (Steady State)Fragment-level affinity; requires optimization.
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.42 kcal/mol/HACalculatedLE > 0.3 indicates an excellent candidate for growing.
Binding Kinetics Fast on / Fast offFast on / Fast offSPRConfirms specific, reversible 1:1 binding.

Table 1: Representative biophysical screening data for 3,5-Dichloro-2-methylbenzenesulfonamide against CA isoforms.

Structure-Based Evolution: The "Tail Approach"

Once the binding pose is confirmed via X-ray crystallography (typically by soaking apo-crystals in a 5 mM fragment solution), the fragment must be evolved. The subpocket analysis of CA isoforms reveals that while the deep catalytic pocket (where the ZBG binds) is highly conserved, the outer rim is highly variable .

Evolution Logic:

  • The sulfonamide group is locked into the Zn2+ ion.

  • The 2-methyl group forces the aromatic ring to sit perpendicular to the pocket floor.

  • The 3-chloro and 5-chloro positions point directly toward the solvent-exposed outer rim.

  • Actionable Chemistry: Medicinal chemists can utilize the 5-chloro position as a synthetic handle (e.g., via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, substituting the chloro or utilizing a brominated analog) to attach diverse hydrophilic or bulky "tails." These tails will interact with the variable residues at the entrance of the CA IX pocket, transforming a μM fragment into a selective, nM-affinity lead compound.

References

  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches ACS Medicinal Chemistry Letters[Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile Journal of Enzyme Inhibition and Medicinal Chemistry (PMC)[Link]

  • Subpocket Analysis Method for Fragment-Based Drug Discovery Journal of Chemical Information and Modeling (ACS Publications)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 3,5-Dichloro-2-methylbenzenesulfonamide

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and drug development professionals scaling the production of 3,5-dichloro-2-methylbenzenesulfonamide [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and drug development professionals scaling the production of 3,5-dichloro-2-methylbenzenesulfonamide [1].

The synthesis of this highly substituted sulfonamide relies on a two-stage sequence: the electrophilic aromatic chlorosulfonation of 2,4-dichlorotoluene, followed by the nucleophilic acyl substitution (amidation) of the resulting 3,5-dichloro-2-methylbenzenesulfonyl chloride[2]. Because the aromatic ring is heavily deactivated and sterically hindered, deviations in kinetic control frequently lead to isomeric impurities, Friedel-Crafts byproducts, and hydrolysis.

This guide provides field-proven causality, self-validating protocols, and quantitative troubleshooting to ensure high-fidelity synthesis.

Core Synthesis Workflow

SynthesisWorkflow SM 2,4-Dichlorotoluene (Starting Material) Int 3,5-Dichloro-2-methylbenzene- sulfonyl chloride SM->Int Chlorosulfonation (0-40°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Int Electrophilic Aromatic Substitution Prod 3,5-Dichloro-2-methylbenzene- sulfonamide Int->Prod Amidation (<10°C) Reagent2 Ammonia (NH3) Reagent2->Prod Nucleophilic Acyl Substitution

Fig 1: Two-step synthesis workflow of 3,5-dichloro-2-methylbenzenesulfonamide.

Troubleshooting & FAQs

Q1: My GC-MS analysis of the intermediate shows a significant peak with nearly double the expected molecular weight. What is this, and how do I suppress it? A1: You are observing the formation of a diarylsulfone byproduct (bis(3,5-dichloro-2-methylphenyl)sulfone).

  • Causality: Once the target sulfonyl chloride forms, it can act as an electrophile. In the highly acidic environment of chlorosulfonic acid, it undergoes a Friedel-Crafts sulfonylation with unreacted 2,4-dichlorotoluene [4].

  • Resolution: This is a bimolecular side reaction. To suppress it, you must increase the molar ratio of chlorosulfonic acid to at least 5:1. The excess acid acts as a diluent, reducing the probability of collision between the sulfonyl chloride and the starting material. Alternatively, introducing an inert co-solvent like dichloromethane (DCM) lowers the substrate concentration.

Q2: The final product contains 5-12% of an inseparable isomer. How do I improve regioselectivity? A2: The impurity is likely the C5-sulfonated isomer (2,4-dichloro-5-methylbenzenesulfonamide).

  • Causality: 2,4-Dichlorotoluene has two primary reactive sites: C5 and C6. While C6 (yielding your target) is electronically favored due to the ortho-methyl directing effect, it is sterically hindered. High reaction temperatures shift the reaction from kinetic control to thermodynamic control, favoring the less sterically hindered C5 position.

  • Resolution: Maintain strict kinetic control. Ensure the addition of 2,4-dichlorotoluene to ClSO3H occurs at 0–5 °C, and never allow the bulk reaction temperature to exceed 40 °C during the maturation phase.

Q3: During amidation, my yield drops, and I isolate a highly water-soluble byproduct instead of the sulfonamide. What went wrong? A3: You are experiencing competitive hydrolysis [3].

  • Causality: Sulfonyl chlorides are extremely moisture-sensitive. If you are using aqueous ammonia (NH4OH) and mechanical mixing is inadequate, the local concentration of water at the biphasic interface can exceed that of ammonia, converting the sulfonyl chloride into 3,5-dichloro-2-methylbenzenesulfonic acid.

  • Resolution: Switch to bubbling anhydrous NH3 gas through a dry THF solution of the intermediate. If aqueous ammonia must be used, employ a biphasic system (DCM/aqueous NH3) with vigorous mechanical stirring (>500 rpm) at 0 °C to maximize interfacial mass transfer.

Mechanistic Byproduct Pathways

ByproductPathways SM 2,4-Dichlorotoluene Int Target Sulfonyl Chloride SM->Int ClSO3H (C6 attack) Iso C5-Sulfonated Isomer SM->Iso ClSO3H (C5 attack) Sulfone Diarylsulfone Byproduct SM->Sulfone + Int (Friedel-Crafts) Prod Target Sulfonamide Int->Prod + NH3 (Amidation) Acid Sulfonic Acid (Hydrolysis) Int->Acid + H2O (Hydrolysis)

Fig 2: Competitive byproduct pathways during chlorosulfonation and amidation.

Quantitative Data: Byproduct Mitigation Matrix
Byproduct IdentityStructure TypeTypical Crude Yield (%)Primary CausalityValidated Mitigation Strategy
2,4-Dichloro-5-methylbenzenesulfonamide Positional Isomer5 - 12%High temp (Thermodynamic control)Maintain T < 40 °C during chlorosulfonation.
Bis(3,5-dichloro-2-methylphenyl)sulfone Diarylsulfone2 - 8%Low ClSO3H ratio; high SM concentrationUse >5 eq. ClSO3H; add inert co-solvent (DCM).
3,5-Dichloro-2-methylbenzenesulfonic acid Hydrolysis Product10 - 20%Water in amidation step; poor mixingUse anhydrous NH3 or vigorous biphasic mixing.
Bis(3,5-dichloro-2-methylbenzenesulfonyl)amine Bis-sulfonimide< 2%Localized ammonia depletionMaintain >5 eq. excess of ammonia during addition.
Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to prevent the propagation of errors between the two synthetic stages.

Phase 1: Chlorosulfonation (Kinetic Control)
  • Preparation: Charge a dry, glass-lined reactor with chlorosulfonic acid (5.0 equivalents).

    • Causality: The vast excess of ClSO3H acts as both reagent and solvent, suppressing the bimolecular Friedel-Crafts diarylsulfone formation.

  • Addition: Cool the reactor to 0–5 °C under a dry nitrogen atmosphere. Add 2,4-dichlorotoluene dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C.

  • Maturation: Warm the reaction slowly to 40 °C and stir for 4 hours.

  • Self-Validation Checkpoint (Reaction Completion): Do not analyze the highly reactive sulfonyl chloride directly. Quench a 0.1 mL aliquot into 1 mL of anhydrous methanol containing 10% triethylamine. Analyze via GC-MS. The sulfonyl chloride will quantitatively convert to the stable methyl sulfonate ester. If unreacted 2,4-dichlorotoluene is detected, extend the maturation time.

  • Isolation: Carefully pour the reaction mixture over crushed ice (highly exothermic) to precipitate the 3,5-dichloro-2-methylbenzenesulfonyl chloride. Filter, wash with ice-cold water, and immediately proceed to Phase 2 to prevent ambient hydrolysis.

Phase 2: Amidation (Nucleophilic Acyl Substitution)
  • Dissolution: Dissolve the crude sulfonyl chloride in an aprotic solvent (e.g., THF or DCM).

    • Causality: Solvating the intermediate protects it from bulk water if aqueous ammonia is used, forcing the reaction to occur at the biphasic interface where NH3 outcompetes H2O.

  • Aminolysis: Cool the solution to 0 °C. Vigorously stir (>500 rpm) and add aqueous ammonia (28% NH4OH, 10 equivalents) dropwise.

  • Maturation: Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint (Amidation Completion): Monitor via TLC (Hexane:EtOAc 7:3). Crucial step: Do not spot the reaction mixture directly, as aqueous ammonia will cause silica streaking. Partition 0.1 mL of the reaction mixture between 1 mL EtOAc and 1 mL 1N HCl. Spot the organic layer. The disappearance of the high-Rf sulfonyl chloride and appearance of a lower-Rf sulfonamide validates completion.

  • Purification: Concentrate the organic layer, wash with dilute HCl (to remove excess ammonia), and recrystallize from ethanol/water to yield pure 3,5-dichloro-2-methylbenzenesulfonamide.

References
  • National Center for Biotechnology Information. "3,5-Dichloro-2-methylbenzene-1-sulfonamide | C7H7Cl2NO2S | CID 20929674". PubChem. URL:[Link]

  • ResearchGate. "Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides". ResearchGate Publications. URL:[Link]

Optimization

Preventing hydrolysis of 3,5-Dichloro-2-methylbenzenesulfonyl chloride

Technical Support Center: 3,5-Dichloro-2-methylbenzenesulfonyl chloride A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Hydrolysis Welcome to the technical suppor...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,5-Dichloro-2-methylbenzenesulfonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for 3,5-Dichloro-2-methylbenzenesulfonyl chloride. This guide is designed to provide in-depth, practical advice to help you mitigate the primary challenge associated with this reagent: its susceptibility to hydrolysis. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust protocols and a deep understanding of the chemical principles at play. This resource synthesizes technical data with field-proven insights to ensure the integrity of your experiments.

Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides

3,5-Dichloro-2-methylbenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it an excellent target for nucleophiles such as amines and alcohols.[1][2] However, this same reactivity makes it highly susceptible to nucleophilic attack by water, leading to hydrolysis.[3][4][5][6] This undesired side reaction consumes the starting material and generates the corresponding sulfonic acid (3,5-Dichloro-2-methylbenzenesulfonic acid), which can complicate purification and significantly reduce the yield of your desired product.[4]

The Mechanism of Hydrolysis

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of water on the electron-deficient sulfur atom. This reaction is often rapid and exothermic, releasing corrosive hydrogen chloride (HCl) gas.[7] Understanding this pathway is the first step toward preventing it.

Hydrolysis_Mechanism reagents 3,5-Dichloro-2-methyl- benzenesulfonyl chloride + H₂O transition_state Transition State (Nucleophilic Attack) reagents->transition_state H₂O attacks Sulfur atom intermediate Protonated Intermediate transition_state->intermediate Cl⁻ departs products 3,5-Dichloro-2-methyl- benzenesulfonic acid + HCl intermediate->products Deprotonation Troubleshooting_Workflow start Problem: Low Yield of Desired Product check1 Symptom: Sulfonic Acid Detected? start->check1 cause1 Cause: Hydrolysis check1->cause1 Yes other_cause Other Issue: (e.g., Reactivity, Temp) check1->other_cause No solution_group Investigate Moisture Sources cause1->solution_group sol1 Wet Solvents? solution_group->sol1 sol2 Atmospheric Exposure? solution_group->sol2 sol3 Improper Workup? solution_group->sol3

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

Q1: How should I store 3,5-Dichloro-2-methylbenzenesulfonyl chloride to maximize its shelf life? To ensure stability, store the reagent in a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress. [8]Store in a cool, dry place away from incompatible materials. [8]For long-term storage, consider placing the container inside a desiccator or a dry box.

Q2: My bottle of 3,5-Dichloro-2-methylbenzenesulfonyl chloride has turned slightly yellow and has a sharp odor. Is it still usable? Discoloration and the development of a sharp, acidic odor (from HCl release) are signs of decomposition, likely due to slow hydrolysis from atmospheric moisture over time. [7]For reactions sensitive to stoichiometry or purity, using a fresh, colorless reagent is strongly recommended to ensure reproducible results. [7] Q3: Can I use a rotary evaporator to remove the solvent after my reaction? Yes, but with caution. If there is any unreacted sulfonyl chloride remaining, ensure your vacuum pump is protected from the corrosive HCl that can be generated if trace moisture is present in the solvent or enters the system. Using a base trap (e.g., a bubbler with NaOH solution) between your rotovap and the pump is good practice.

Q4: How do I safely quench and dispose of unreacted 3,5-Dichloro-2-methylbenzenesulfonyl chloride? Excess sulfonyl chloride must be carefully neutralized before disposal. A recommended procedure is to slowly add the reaction mixture to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate. [7]This should always be done in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [7][11]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
  • Glassware Preparation: Thoroughly wash and then oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure solid reagents are dried under vacuum if they are suspected to be hygroscopic.

  • Reaction Setup: Add the 3,5-Dichloro-2-methylbenzenesulfonyl chloride and the anhydrous solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

  • Reagent Addition: Dissolve other reagents (e.g., amine and base) in anhydrous solvent and add them to the reaction flask slowly via a syringe or an addition funnel.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.

  • Workup: Once the reaction is complete, proceed with the workup. If an aqueous wash is required, follow the best practices outlined in the troubleshooting section.

Protocol 2: Safe Quenching of Excess Sulfonyl Chloride
  • Prepare Quenching Solution: In a separate flask of appropriate size, prepare a saturated solution of sodium bicarbonate in water. Aim for a volume that is at least 5-10 times the volume of your reaction mixture.

  • Cool the Solution: Place the quenching flask in an ice-water bath and begin stirring.

  • Slow Addition: Using a pipette or addition funnel, add the reaction mixture containing the unreacted sulfonyl chloride dropwise to the cold, stirring bicarbonate solution. Be prepared for gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming.

  • Ensure Neutralization: After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed and the resulting acids (sulfonic and HCl) have been neutralized.

  • Proceed with Extraction: The product can now be safely extracted into an appropriate organic solvent.

Quick Reference Data

ParameterRecommendationRationale
Storage Cool, dry, inert atmosphere; Tightly sealed container.Prevents hydrolysis from atmospheric moisture. [8]
Compatible Solvents Dichloromethane (DCM), Chloroform, Toluene, Acetonitrile.Aprotic solvents that can be easily dried and do not react with the sulfonyl chloride. [9]
Incompatible Solvents Water, Alcohols (unless intended as a reactant), Protic solvents.Will react with the sulfonyl chloride to form sulfonic acid or sulfonate esters. [1][5]
Recommended Bases Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).Organic, non-nucleophilic bases that scavenge HCl without introducing water. [2][9]
Drying Agents (Solvents) CaH₂ (for hydrocarbons, ethers, DCM), P₂O₅ (for hydrocarbons, DCM).Highly effective at removing trace water from solvents.
Workup Conditions Use cold (0-5 °C) water/brine; Minimize contact time.Reduces the rate and extent of hydrolysis during extraction. [3][4]

References

  • Vertex AI Search, based on an expedient synthesis of sulfinamides
  • Vaia, "Alcohols react with sulfonyl chlorides to give alkyl sulfon
  • Organic Chemistry Tutor, "Sulfon
  • Benchchem, "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis."
  • ChemRxiv, "Stability of Heteroarom
  • SD Fine-Chem, "SULPHURYL CHLORIDE."
  • Benchchem, "Preventing decomposition of sulfonyl chloride during reaction."
  • Benchchem, "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides."
  • HoriazonChemical, "Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices."
  • Google Patents, "JP2000219669A - Sulfonyl
  • Organic Process Research & Development, "Aqueous process chemistry: the prepar
  • Wikipedia, "Sulfonyl halide."
  • Sciencemadness Wiki, "Sulfuryl chloride."
  • Quora, "Why will sulfonic acid chlorides not react with w

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 3,5-Dichloro-2-methylbenzenesulfonamide

A Scientist’s Note on Sulfonamide Chemistry As a Senior Application Scientist, I frequently consult on the isolation and purification of sterically hindered, halogenated sulfonamides. The compound 3,5-Dichloro-2-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Scientist’s Note on Sulfonamide Chemistry As a Senior Application Scientist, I frequently consult on the isolation and purification of sterically hindered, halogenated sulfonamides. The compound 3,5-Dichloro-2-methylbenzenesulfonamide (Molecular Weight: 240.11 g/mol )[1] presents unique purification challenges. Synthesized typically via the amidation of its corresponding sulfonyl chloride, the crude product is often contaminated with unreacted sulfonyl chloride, hydrolyzed sulfonic acid byproducts, and trace positional isomers.

Because the sulfonamide functional group possesses a weakly acidic N-H proton (pKa ~10), we can exploit this thermodynamic property to design a highly efficient, self-validating purification workflow. By combining a targeted 2[2] with optimized recrystallization, researchers can consistently achieve >99% purity.

Part 1: Purification Workflow & Mechanism

Workflow Crude Crude 3,5-Dichloro-2-methylbenzenesulfonamide (Contains isomers & sulfonic acid) OrgSolv Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->OrgSolv BaseExt Extract with 1M NaOH (aq) (pH > 12) OrgSolv->BaseExt OrgPhase Organic Phase (Neutral Impurities) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Sulfonamide Sodium Salt) BaseExt->AqPhase Retain Acidify Acidify with conc. HCl (pH < 2) AqPhase->Acidify Precipitate Precipitated Sulfonamide (Filter & Wash) Acidify->Precipitate Induces crystallization Recryst Recrystallization (70% Isopropanol/Water) Precipitate->Recryst Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Controlled cooling

Caption: Decision tree and workflow for the purification of crude sulfonamides via acid-base extraction.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my crude product heavily contaminated with a sulfonic acid byproduct? Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. If the amidation reaction is performed in the presence of adventitious water or if the reaction temperature is not strictly controlled, competitive hydrolysis converts the sulfonyl chloride into 3,5-dichloro-2-methylbenzenesulfonic acid[2]. Solution: Ensure anhydrous conditions during the initial amidation. If the sulfonic acid is already present, it is easily removed during the acid-base extraction. Because sulfonic acids are strongly acidic (pKa < 1), they remain water-soluble even at mildly acidic pH, whereas the sulfonamide will precipitate out of the aqueous phase upon acidification.

Q2: How can I effectively remove neutral organic impurities and unreacted starting materials? Causality: Non-acidic organic impurities (such as unreacted halogenated toluene derivatives) will co-precipitate if you rely solely on simple recrystallization. Solution: Perform an3[3]. The sulfonamide's N-H proton allows it to be deprotonated by a strong base (e.g., 1M NaOH), forming a water-soluble sodium salt. Neutral impurities remain in the organic phase (e.g., ethyl acetate) and are easily discarded.

Q3: During recrystallization, my product forms an amorphous "oil" instead of crystals (oiling out). What is happening? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent cools too rapidly, trapping impurities in a supercooled liquid matrix. Solution: Switch to a solvent system with a lower boiling point, or use a miscible co-solvent system like 4[4]. Ensure the cooling process is strictly gradual (room temperature first, then an ice bath). Adding a seed crystal can also provide a nucleation site to bypass the oiling phase.

Q4: How do I select the optimal recrystallization solvent for this compound? Causality: The ideal solvent must exhibit a steep solubility curve—sparingly soluble at room temperature but highly soluble at the boiling point[4]. Solution: Aqueous alcohol mixtures, particularly 70% (v/v) isopropanol-water, provide the excellent balance of polarity needed for halogenated sulfonamides, preventing premature crystallization while maximizing yield.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix for Sulfonamide Recrystallization

Solvent SystemEst. Solubility at 25°C (mg/mL)Est. Solubility at Boiling (mg/mL)Expected Recovery (%)Impurity Purge Efficiency
70% Isopropanol / Water < 1.0~15.085 - 90%Excellent (Removes polar & non-polar)
100% Ethanol ~2.5~12.070 - 75%Moderate (Some product loss in mother liquor)
Toluene < 0.1~5.0> 90%Poor (Co-crystallization of isomers likely)
Ethyl Acetate ~10.0> 50.0< 40%Very Poor (Product remains highly soluble)

Note: Solubility data are representative estimates based on structurally analogous halogenated sulfonamides to guide solvent selection.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Acid-Base Extraction Workflow

This protocol chemically separates the sulfonamide from non-acidic impurities and strongly acidic byproducts[3].

  • Dissolution: Dissolve the crude 3,5-Dichloro-2-methylbenzenesulfonamide in ethyl acetate (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

    • Validation Check: Test the pH of the aqueous layer using indicator paper. It MUST be > 12 . If not, add more NaOH. This guarantees complete deprotonation of the sulfonamide to its water-soluble sodium salt.

  • Phase Separation: Separate the aqueous layer (contains product) from the organic layer (contains unreacted starting materials and neutral impurities). Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add concentrated HCl dropwise with continuous stirring until the pH reaches < 2.

    • Validation Check: A thick white precipitate must form immediately upon reaching acidic pH, confirming the reprotonation and insolubility of the free sulfonamide.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.

Mechanism ArSO2NH2 Ar-SO2NH2 (Water Insoluble) pKa ~10 ArSO2NH_Na Ar-SO2NH⁻ Na⁺ (Water Soluble) ArSO2NH2->ArSO2NH_Na Deprotonation NaOH NaOH (aq) NaOH->ArSO2NH_Na ArSO2NH2_Pure Ar-SO2NH2 (Purified Solid) ArSO2NH_Na->ArSO2NH2_Pure Reprotonation HCl HCl (aq) HCl->ArSO2NH2_Pure

Caption: Mechanistic pathway of sulfonamide acid-base extraction exploiting the weakly acidic N-H proton.

Protocol 2: Recrystallization (70% Isopropanol/Water)

This protocol removes trace isomeric impurities and ensures a highly crystalline final product[4].

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.

  • Dissolution: Place the extracted sulfonamide in an Erlenmeyer flask. Add a minimal amount of the 70% isopropanol solvent and heat to boiling with stirring. Add hot solvent dropwise just until the solid fully dissolves.

    • Validation Check: The solution should be completely clear. If colored impurities persist, add activated charcoal, boil for 2 minutes, and perform a hot filtration through a pre-warmed funnel.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature.

    • Validation Check: Crystals should begin to form within 15-30 minutes. If "oiling out" occurs, reheat to dissolve, add 5% more isopropanol, and cool more slowly.

  • Ice Bath & Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Filter via a Buchner funnel and wash with a minimal amount of ice-cold 70% isopropanol. Dry in a vacuum desiccator.

References

  • BenchChem. "Technical Support Center: Recrystallization of Sulfonamide Products". BenchChem Support.
  • BenchChem. "Byproduct identification and removal in sulfonamide synthesis". BenchChem Support.
  • PubChem. "3,5-Dichloro-2-methylbenzene-1-sulfonamide".
  • ACS Publications. "Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride". Industrial & Engineering Chemistry Research.

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of sulfonamide synthesis. The information herein is grounded in established chemical principles and best practices to ensure both the success and safety of your experiments.

Introduction: The Inherent Thermal Risks in Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1][2] The most common and versatile method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction, while effective, is notoriously exothermic, meaning it releases a significant amount of heat.[4] If not properly managed, this heat can lead to a rapid increase in temperature, a phenomenon known as a runaway reaction.[5] Runaway reactions can result in decreased product yield and purity due to side reactions and decomposition, and in the worst-case scenario, can pose a significant safety hazard.[5][6] This guide will provide you with the knowledge and tools to anticipate, control, and troubleshoot these exothermic events.

Fundamental Principles of Exothermic Reactions in Sulfonamide Synthesis

The primary source of heat in sulfonamide synthesis is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct.[2] The neutralization of this HCl by a base, which is typically added to drive the reaction to completion, is also an exothermic process.[7] The overall heat of reaction is a combination of these and other energetic processes occurring in the reaction mixture.

Troubleshooting Guide: Managing Exotherms in Real-Time

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question: My reaction temperature is rising uncontrollably. What should I do?

Answer: An uncontrolled rise in temperature indicates that the rate of heat generation is exceeding the rate of heat removal, a critical situation that could lead to a runaway reaction.[5] Immediate and decisive action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent, which is typically the sulfonyl chloride.[5]

  • Enhance Cooling: Increase the efficiency of your cooling system. If you are using an ice bath, add more ice and salt to lower the temperature. If you are using a cryostat, lower the setpoint.[5]

  • Increase Stirring: Vigorous stirring is crucial to ensure homogenous heat distribution and prevent the formation of localized hot spots.[5]

  • Emergency Quenching: If the temperature continues to rise despite these measures, and you have a pre-planned quenching protocol, execute it. This involves adding a pre-chilled, appropriate quenching agent to rapidly cool the reaction and stop the exothermic process.[5]

Likely Causes and Long-Term Solutions:

  • Rapid Reagent Addition: Adding the sulfonyl chloride too quickly is a common cause of thermal runaway.[5]

    • Solution: Employ a syringe pump or a dropping funnel for slow, controlled, dropwise addition of the sulfonyl chloride solution.[5][6][8][9]

  • Inadequate Cooling: Your cooling bath may be insufficient for the scale of your reaction.[5]

    • Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller.[5]

  • Poor Mixing: Inefficient stirring can lead to localized hot spots.[5]

    • Solution: Use an appropriately sized stir bar or an overhead stirrer for more viscous reactions.[5]

Question: How can I prevent temperature spikes during reagent addition?

Answer: Proactive control of the reaction conditions is key to preventing temperature spikes.

  • Slow and Controlled Addition: As mentioned above, the single most important factor is the rate of addition of the sulfonyl chloride.[5] A slow, dropwise addition allows the cooling system to dissipate the generated heat effectively.[6][8][9]

  • Pre-cooling: Ensure that both the reaction mixture and the sulfonyl chloride solution are adequately cooled before and during the addition. A common starting temperature is 0°C.[6][8][9]

  • Use of a Diluent: Conducting the reaction in a larger volume of an appropriate inert solvent can help to dissipate the heat generated.[5] The solvent acts as a heat sink, absorbing the energy released during the reaction.[10]

Question: What are the best solvent choices for managing exotherms in sulfonamide synthesis?

Answer: The choice of solvent is critical for both reaction success and thermal management.[11][12]

  • Boiling Point: The solvent's boiling point should be well above the desired reaction temperature to avoid solvent loss and potential pressure buildup.[11][12]

  • Heat Capacity: Solvents with a higher heat capacity are better at absorbing heat and can help to buffer temperature fluctuations.

  • Inertness: The solvent should not react with any of the reagents or the product. Common choices for sulfonamide synthesis include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[9]

SolventBoiling Point (°C)Heat Capacity (J/g·K)Polarity
Dichloromethane (DCM)39.61.14Polar Aprotic
Tetrahydrofuran (THF)661.76Polar Aprotic
Acetonitrile81.62.22Polar Aprotic
Toluene110.61.13Non-polar
N,N-Dimethylformamide (DMF)1532.05Polar Aprotic

Question: My reaction is showing signs of a delayed exotherm. How do I handle it?

Answer: A delayed exotherm can occur when reactants accumulate due to a slow initial reaction rate, followed by a sudden acceleration. This can be particularly dangerous.

  • Cause: This can happen if the reaction temperature is too low, leading to a buildup of unreacted sulfonyl chloride. A subsequent slight increase in temperature can then trigger a rapid, uncontrolled reaction.[7]

  • Prevention and Mitigation:

    • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

    • Controlled Warming: After the initial low-temperature addition, allow the reaction to warm to room temperature slowly and in a controlled manner.[8]

    • Heat Flow Calorimetry: For process development and scale-up, heat flow calorimetry is an invaluable tool for understanding the kinetics and thermal profile of the reaction, allowing for the detection of reactant accumulation.[13][14][15]

Frequently Asked Questions (FAQs)

What are the key process safety parameters to consider for scaling up sulfonamide synthesis?

Scaling up a sulfonylation reaction requires careful consideration of several safety parameters:

  • Heat of Reaction (ΔHr): This value, often determined by reaction calorimetry, is crucial for designing an adequate cooling system.[13]

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the maximum temperature the reaction mixture could reach under adiabatic conditions (no heat loss to the surroundings). It is essential to ensure that the MTSR is well below the decomposition temperature of any components in the reaction mixture.

  • Time to Maximum Rate under Adiabatic Conditions (TMRad): This parameter indicates how quickly a runaway reaction could escalate. A shorter TMRad signifies a more hazardous process.

How does the choice of base affect the exothermicity of the reaction?

The base plays a crucial role in neutralizing the HCl byproduct.[1] The choice of base can influence the overall exothermicity:

  • Stronger Bases: Stronger bases can lead to a more rapid and exothermic neutralization reaction.[7]

  • Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like triethylamine or pyridine are commonly used to avoid side reactions with the sulfonyl chloride.[1][6][9]

What are the best practices for quenching a sulfonylation reaction safely?

Quenching is the process of deactivating any unreacted reagents and is a critical step for ensuring safety and obtaining a clean product.[8][9]

  • Controlled Addition: The reaction mixture should be added slowly to the quenching solution with vigorous stirring to dissipate any heat generated.[9]

  • Choice of Quenching Agent: A common and effective quenching agent is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[8] For reactions where the sulfonyl chloride is highly reactive with water, adding the reaction mixture to crushed ice is also a good practice.[5][9]

Experimental Protocols

Protocol for Controlled Addition of Sulfonyl Chloride

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[9]

  • Cooling: Cool the solution to 0°C in an ice-water bath.[9]

  • Sulfonyl Chloride Solution: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.[8]

  • Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel or a syringe pump.[8]

  • Monitoring: Monitor the internal reaction temperature throughout the addition, ensuring it remains within the desired range (e.g., 0-5°C).[5]

Protocol for Emergency Quenching of a Runaway Reaction

Note: This protocol should be planned in advance and only executed if absolutely necessary.

  • Preparation: Have a separate, large vessel containing a pre-chilled quenching agent (e.g., a large volume of cold water or a saturated aqueous solution of a mild quenching reagent) ready and in a safe location (e.g., a fume hood with the sash lowered).

  • Execution: If a runaway is confirmed and cannot be controlled by other means, carefully and from a safe distance, pour the reacting mixture into the quenching vessel. Be prepared for rapid gas evolution and a vigorous reaction.

Visualizations

Logical Flow for Managing a Temperature Excursion

Temperature_Excursion_Management start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (More Ice/Lower Setpoint) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring monitor_temp Monitor Temperature increase_stirring->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing controlled Reaction Controlled Resume Protocol with Caution temp_decreasing->controlled Yes temp_rising Temperature Still Rising? temp_decreasing->temp_rising No emergency_quench Execute Emergency Quenching Protocol temp_rising->controlled No temp_rising->emergency_quench Yes

Caption: Decision tree for managing a temperature spike during sulfonamide synthesis.

Workflow for Safe Sulfonamide Synthesis

Safe_Sulfonamide_Synthesis_Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool Reaction Mixture to 0°C A->B C 3. Prepare Sulfonyl Chloride Solution B->C D 4. Slow, Dropwise Addition of Sulfonyl Chloride C->D E 5. Monitor Temperature & Reaction Progress (TLC/LC-MS) D->E F 6. Controlled Warming to Room Temperature E->F G 7. Quench Reaction (e.g., aq. NH4Cl) F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry & Purify Product H->I

Caption: Standard workflow for safe sulfonamide synthesis with emphasis on thermal control points.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Managing exothermic reactions in the synthesis of sulfonamides.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Synthetix.
  • BenchChem. (2025). Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions.
  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). AISTech.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26).
  • Acylation and Related Reactions under Microwaves. 4. Sulfonylation Reactions of Aromatics. (2000, December 19). The Journal of Organic Chemistry.
  • Dixon-Jackson, K. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Green Chemistry. (n.d.). SOLVENTS.
  • Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. (2023, June 30). Chemical Engineering Transactions.
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013, July 15).
  • BenchChem. (2025).
  • Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils: A Reaction Kinetics Investigation with Density Functional Theory Validation. (2025, February 4). Industrial & Engineering Chemistry Research.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering.
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025, December 6). SpringerLink.
  • Synthesis of sulfonamides using sulfonyl chloride and a base. (n.d.).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.
  • Use of Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Building a sulfonamide library by eco-friendly flow synthesis. (2013, May 13). PubMed.
  • Preparation of sulfonamides
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. (2020, April 3).
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (n.d.). PMC.
  • Use of Sulfonation Procedure for the Development of Thermally Stabilized Isotactic Polypropylene Fibers Prior to Carbonization. (2025, August 8).
  • Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids. (2021, September 8). ACS Chemical Health & Safety.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. (2024, December 1). ACS Sustainable Chemistry & Engineering.
  • Lessons Learned from a Delayed Exothermic Decomposition─Amine Neutralizations with Strong, Oxidizing Acids. (2021, September 8). ACS Chemical Health & Safety.
  • Thermal stability of sulfonated Poly(Ether Ether Ketone) films. (2016, January 1). Pure.
  • Sulfonation degree determination by adiabatic bomb calorimetry of polystyrene ionomers. (n.d.). Middle East Technical University.
  • Exothermic reaction. (n.d.). In Wikipedia.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). PMC.
  • Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films: On the Role of Protodesulfonation. (n.d.).
  • Exothermic Reactions Explained. (2024, November 20). The Chemistry Blog.
  • Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. (2025, September 15). Insubria.
  • Non-Isothermal heat-flow calorimetry for batch and semi-batch process development. (n.d.). IChemE.
  • Exothermic and endothermic reactions. (2025, November 12). Monash University.
  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.

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Troubleshooting

Technical Support Center: Degradation of 3,5-Dichloro-2-methylbenzenesulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-methylbenzenesulfonamide. This guide is designed to provide in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-methylbenzenesulfonamide. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of this compound in solution. It addresses common challenges and offers practical troubleshooting strategies to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 3,5-Dichloro-2-methylbenzenesulfonamide.

FAQ 1: What are the primary degradation pathways for sulfonamides like 3,5-Dichloro-2-methylbenzenesulfonamide in aqueous solutions?

Sulfonamides, as a class of compounds, primarily degrade in aqueous solutions through two main abiotic pathways: hydrolysis and photodegradation .[1][2] The specific pathway and rate of degradation for 3,5-Dichloro-2-methylbenzenesulfonamide will be influenced by its unique structure and the experimental conditions.

  • Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. For sulfonamides, the S-N bond is a primary site for hydrolytic cleavage.[3] The rate of hydrolysis is often pH-dependent.[1][4] While many sulfonamides are relatively stable under typical environmental pH and temperature, acidic or basic conditions can accelerate degradation.[1][4]

  • Photodegradation: This process is initiated by the absorption of light, particularly UV radiation.[5] It can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other substances in the solution, such as dissolved organic matter.[5] Key photodegradation reactions for sulfonamides include the cleavage of the sulfonamide bond and SO2 extrusion.[6]

FAQ 2: How does pH influence the stability of 3,5-Dichloro-2-methylbenzenesulfonamide in solution?

The pH of the solution is a critical factor governing the stability of sulfonamides. The protonation state of the molecule, which is pH-dependent, can significantly affect its susceptibility to both hydrolysis and photodegradation.[1][5]

Generally, sulfonamides exhibit their lowest hydrolysis rates at neutral to slightly alkaline pH (pH 7-9).[1][4] In acidic conditions (e.g., pH 4), the rate of hydrolysis tends to increase.[1][4] This is because the neutral form of the sulfonamide is more susceptible to hydrolysis than its anionic form, which predominates at higher pH.[1] The specific pKa of 3,5-Dichloro-2-methylbenzenesulfonamide will determine the exact pH range of its highest stability.

For photodegradation, pH also plays a crucial role by influencing the molecule's electronic state and its interaction with light.[5] The degradation rate of some sulfonamides has been shown to be highest at a pH of around 8.3 in UV/electrochemical oxidation processes.[7]

FAQ 3: What are the expected degradation products of 3,5-Dichloro-2-methylbenzenesulfonamide?

Based on the degradation pathways of other sulfonamides, the primary degradation products of 3,5-Dichloro-2-methylbenzenesulfonamide are likely to result from the cleavage of the sulfonamide (S-N) bond. This would lead to the formation of 3,5-dichloro-2-methylbenzenesulfonic acid and the corresponding amine.

Other potential degradation pathways for sulfonamides include:

  • SO2 extrusion: This results in the formation of desulfonated products.[6]

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring.[8]

  • Cleavage of other bonds: Such as the C-N and C-S bonds, which can lead to the formation of compounds like sulfanilic acid, aniline, and sulfanilamide in related sulfonamides.[3]

It is crucial to perform thorough analytical testing, such as LC-MS/MS, to identify and quantify the specific degradation products formed under your experimental conditions.[3][9]

FAQ 4: My degradation study shows unexpected or inconsistent results. What are the common sources of error?

Inconsistent results in degradation studies can arise from several factors. Here are some common troubleshooting points:

  • Purity of the starting material: Ensure the purity of your 3,5-Dichloro-2-methylbenzenesulfonamide. Impurities can act as catalysts or inhibitors, or they may be mistaken for degradation products.

  • Control of experimental conditions:

    • pH: Use appropriate buffers and verify the pH of your solutions throughout the experiment, as degradation can sometimes alter the pH.[3]

    • Temperature: Maintain a constant and accurately measured temperature. Many degradation reactions are temperature-sensitive.

    • Light exposure: If not conducting a photodegradation study, protect your samples from light to prevent unwanted photochemical reactions. Use amber glassware or cover your reaction vessels.

  • Sample handling and storage: Improper handling or storage of samples before analysis can lead to further degradation. Store samples at an appropriate temperature and analyze them as soon as possible.

  • Matrix effects: Components of your solution matrix (e.g., buffers, co-solvents, or impurities in natural water samples) can influence the degradation rate.[5] Run appropriate controls to assess these effects.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the study of 3,5-Dichloro-2-methylbenzenesulfonamide degradation.

Guide 1: Investigating Hydrolytic Degradation

Objective: To determine the stability of 3,5-Dichloro-2-methylbenzenesulfonamide under different pH conditions and identify the primary hydrolytic degradation products.

Common Problem: The observed degradation is much faster or slower than expected, or no degradation is observed.

Troubleshooting Steps:

  • Verify Experimental Setup:

    • pH Control: Confirm the pH of your buffer solutions before and after the experiment. Degradation can sometimes lead to a pH shift.

    • Temperature Control: Ensure your incubator or water bath is calibrated and maintaining the target temperature.

    • Exclusion of Light: Wrap your reaction vessels in aluminum foil or use amber glassware to prevent photodegradation from confounding your results.

  • Assess Analytical Method:

    • Specificity: Conduct a forced degradation study (see Protocol 1) to ensure your analytical method can resolve the parent compound from its potential degradation products.

  • Consider the Molecule's Properties:

    • Sulfonamides are generally quite stable to hydrolysis under neutral and alkaline conditions at ambient temperature.[1][4] Significant degradation may require more forcing conditions (e.g., higher temperatures or more extreme pH).

Experimental Protocol: Forced Hydrolysis Study

This protocol is adapted from ICH Q1A(R2) guidelines for stress testing.[13][14]

  • Prepare Stock Solution: Prepare a stock solution of 3,5-Dichloro-2-methylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Prepare Reaction Solutions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Neutral: Dilute the stock solution in purified water.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation: Expected Hydrolysis Rates

ConditionExpected Degradation RatePrimary Mechanism
0.1 M HCl, 60°C Moderate to HighAcid-catalyzed hydrolysis
Water, 60°C LowNeutral hydrolysis
0.1 M NaOH, 60°C Low to ModerateBase-catalyzed hydrolysis

Note: These are general expectations for sulfonamides. The actual rates for 3,5-Dichloro-2-methylbenzenesulfonamide must be determined experimentally.

Visualization: Hydrolytic Degradation Pathway

parent 3,5-Dichloro-2-methyl- benzenesulfonamide product1 3,5-Dichloro-2-methyl- benzenesulfonic acid parent->product1 H₂O (Acid/Base) S-N Cleavage product2 Amine parent->product2 H₂O (Acid/Base) S-N Cleavage

Caption: Proposed hydrolytic degradation of 3,5-Dichloro-2-methylbenzenesulfonamide.

Guide 2: Investigating Photodegradation

Objective: To assess the susceptibility of 3,5-Dichloro-2-methylbenzenesulfonamide to degradation by light and identify the major photoproducts.

Common Problem: Inconsistent degradation rates between replicate experiments or results that are not reproducible.

Troubleshooting Steps:

  • Standardize Light Source:

    • Wavelength and Intensity: Ensure the light source provides a consistent wavelength and intensity. Use a photostability chamber that complies with ICH Q1B guidelines.

    • Distance from Source: Maintain a fixed distance between the light source and the samples for all experiments.

  • Control for Temperature: Photostability chambers can generate heat. Monitor the temperature of your samples and use a control sample kept at the same temperature in the dark to differentiate between thermal and photodegradation.

  • Solution Matrix:

    • Direct vs. Indirect Photolysis: Be aware that components in your solution can act as photosensitizers (accelerating degradation) or quenchers (slowing degradation).[5] To study direct photolysis, use a pure solvent (e.g., ultrapure water or a buffer). To investigate environmental fate, consider using matrices that mimic natural waters.[5]

Experimental Protocol: Photostability Study

This protocol is based on ICH Q1B guidelines.

  • Prepare Sample and Control: Prepare solutions of 3,5-Dichloro-2-methylbenzenesulfonamide in a photochemically transparent solvent (e.g., water). Place one set of samples in a clear container and a control set in a container wrapped in aluminum foil.

  • Exposure: Place both sets of samples in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Collect samples at appropriate time intervals.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.

Visualization: Photodegradation Pathways

parent 3,5-Dichloro-2-methyl- benzenesulfonamide intermediate1 S-N Bond Cleavage Products parent->intermediate1 hv intermediate2 SO₂ Extrusion Product parent->intermediate2 hv

Caption: Potential photodegradation pathways for 3,5-Dichloro-2-methylbenzenesulfonamide.

Section 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Key Considerations for Method Development:
  • Column Chemistry: A C18 reversed-phase column is often a good starting point for sulfonamides.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., formic acid or ammonium acetate for MS compatibility) is typically used.

  • Detection:

    • UV: Select a wavelength where the parent compound and expected degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • MS/MS: Provides high sensitivity and selectivity, and is invaluable for the identification of unknown degradation products.[3][9]

Protocol: Sample Preparation for HPLC Analysis
  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC system. Choose a filter material that does not adsorb the analyte.

  • Dilution: If necessary, dilute the samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Extraction (for complex matrices): For samples in complex matrices like wastewater or soil extracts, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.[15]

References

  • Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 37(17), 3833–3840. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262–270. Retrieved from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024). Inorganic Chemistry. Retrieved from [Link]

  • PHOTOCATALYTIC DEGRADATION OF THE SELECTED SULFONAMIDES IN WASTEWATER. (n.d.). Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262–270. Retrieved from [Link]

  • Photodegradation of sulfa antibiotics and the impact of fulvic acids on it in water. (n.d.). Journal of University of Science and Technology of China. Retrieved from [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023). ACS Omega. Retrieved from [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). Frontiers in Microbiology. Retrieved from [Link]

  • Microbial Degradation of Sulfonamide Antibiotics. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

  • Analytical Method Summaries. (2023). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). Water Research. Retrieved from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. (n.d.). EPA. Retrieved from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to diverse environments. (2024). The ISME Journal. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

    • analytical methods. (n.d.). ATSDR. Retrieved from [Link]

  • Degradation of sulfonamide antibiotics in the rhizosphere of two dominant plants in Huixian karst wetland, Guangxi, China. (2023). Water Science and Technology. Retrieved from [Link]

  • Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Retrieved from [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006). Retrieved from [Link]

  • (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. (2024). ResearchGate. Retrieved from [Link]

  • stability testing of new drug substances and products. (n.d.). PMDA. Retrieved from [Link]

  • Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review. (n.d.). RSC Advances. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). WHO. Retrieved from [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) and its degradation kinetics. (2016). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Benzoate degradation. (n.d.). KEGG PATHWAY. Retrieved from [Link]

  • 2,6-Dichlorobenzonitrile Degradation Pathway. (2009). EAWAG BBD/PPS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3,5-Dichloro-2-methylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 8580...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 858005-85-3).

The Mechanistic Challenge

Halogenated benzenesulfonamides are notoriously difficult to formulate for in vitro biological assays. The addition of two chlorine atoms and a methyl group to the benzene ring significantly increases the molecule's lipophilicity (logP) and crystal lattice energy. While the sulfonamide group (-SO₂NH₂) offers some polarity and hydrogen-bonding capacity, it is thermodynamically insufficient to overcome the hydrophobic bulk of the aromatic system in an aqueous environment[1]. Consequently, researchers frequently encounter rapid precipitation, inconsistent assay readouts, and false negatives due to poor bioavailability in the assay buffer[2].

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into the aqueous assay buffer? Causality: This is a classic solvent-shift phenomenon. When you transfer the compound from 100% DMSO to a predominantly aqueous buffer, the dielectric constant of the microenvironment changes drastically. The hydrophobic forces drive the 3,5-dichloro-2-methylphenyl moieties to aggregate to minimize contact with water, leading to rapid nucleation and precipitation[2]. Solution: Do not perform a single-step high-fold dilution. Instead, use a "step-down" co-solvent gradient or introduce a non-ionic surfactant (e.g., 0.01% Tween-20) into the assay buffer prior to adding the compound. The surfactant lowers the surface tension and provides immediate micellar encapsulation for the hydrophobic rings[3].

Q2: I am running a cell-based assay and cannot exceed 0.5% DMSO without causing cytotoxicity. How can I achieve the required working concentration? Causality: High concentrations of organic co-solvents like DMSO disrupt the lipid bilayer of cell membranes, leading to non-specific cytotoxicity that confounds your assay results. Solution: Shift your strategy from co-solvency to host-guest complexation. Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic internal cavity of the cyclodextrin encapsulates the lipophilic dichloromethylbenzene ring, while its hydrophilic hydroxyl exterior maintains excellent aqueous solubility without damaging cell membranes[3].

Q3: Will adding surfactants like Tween-20 or Pluronic F-68 interfere with my enzymatic target? Causality: Above their Critical Micelle Concentration (CMC), surfactants form large micelles that can permanently trap your hydrophobic compound, reducing the "free drug" concentration available to bind the active site of your enzyme. Solution: Keep surfactant concentrations strictly below their CMC (e.g., <0.05% for Tween-20). Alternatively, use a polymeric steric stabilizer like Pluronic F-68, which prevents crystal growth upon aqueous dilution without forming aggressive compound-trapping micelles[4].

Excipient Selection Guide

The following table summarizes the quantitative limits and mechanistic actions of various solubilization agents when working with highly hydrophobic sulfonamides.

ExcipientClassificationMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)Causality / Limitation
DMSO Co-solventReduces solvent polarity2.0 - 5.0% (v/v)0.1 - 0.5% (v/v)High concentrations denature target proteins and disrupt lipid bilayers[2].
HP-β-CD Complexing AgentHost-guest encapsulation10 - 20% (w/v)5 - 10% (w/v)Safely encapsulates the hydrophobic di-chloro aromatic ring[3].
Tween-20 Non-ionic SurfactantMicellar solubilization0.01 - 0.05% (v/v)Not recommendedExceeding CMC traps the compound, reducing the free active fraction[2].
Pluronic F-68 Polymeric StabilizerSteric hindrance0.1% (w/v)0.1% (w/v)Prevents nucleation and crystal growth upon aqueous dilution[4].

Standard Operating Procedure (SOP): Cyclodextrin Inclusion Complexation

To bypass the toxicity of DMSO in sensitive biological assays, use this self-validating protocol to create a stable, aqueous-compatible inclusion complex.

Step 1: Molar Ratio Calculation Calculate a 1:2 molar ratio of 3,5-Dichloro-2-methylbenzenesulfonamide to HP-β-CD. Causality: This stoichiometry ensures that the hydrophobic bulk of the molecule is fully encapsulated by the cyclodextrin cavities, shifting the thermodynamic equilibrium toward solubility[3].

Step 2: Aqueous Phase Preparation Dissolve HP-β-CD in your target assay buffer (e.g., PBS or HEPES, pH 7.4) at a concentration of 20% (w/v). Causality: Pre-dissolving the host molecule creates a high-capacity sink ready to accept the hydrophobic guest.

Step 3: Organic Phase Wetting & Integration Dissolve the required mass of the sulfonamide in a minimal volume of a volatile organic solvent (e.g., methanol). Add this organic solution dropwise to the rapidly stirring HP-β-CD aqueous solution. Causality: Dropwise addition prevents localized supersaturation, allowing the host-guest complex to form smoothly.

Step 4: Energy Input (Sonication) Bath-sonicate the mixture for 30–60 minutes at 37°C in a fume hood (to allow methanol evaporation). Causality: Thermal and acoustic energy overcomes the activation barrier of the compound's crystalline lattice, driving the hydrophobic sulfonamide into the cyclodextrin cavity[4].

Step 5: Equilibration and Filtration Allow the solution to equilibrate at room temperature for 24 hours, then filter through a 0.22 µm PTFE membrane. Causality: Filtration removes any uncomplexed, precipitated compound, ensuring the final stock is a true, stable solution.

Step 6: Self-Validation Check Measure the absorbance of the final filtrate via UV-Vis spectroscopy (at the compound's λmax) and compare it against a standard curve generated in 100% DMSO. Causality: If the calculated concentration matches your theoretical input, complete inclusion has been achieved. If it is lower, the compound has precipitated and was removed during filtration, indicating the need to increase the cyclodextrin ratio or sonication time.

Solubilization Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy based on your specific assay requirements.

SolubilizationWorkflow Start 3,5-Dichloro-2-methylbenzenesulfonamide Solubilization Workflow DMSO Initial Dissolution in 100% DMSO (Stock Solution) Start->DMSO AssayType Determine Assay Type Biochemical Biochemical/Enzymatic Assay (Tolerates co-solvents) AssayType->Biochemical CellBased Cell-Based/In Vivo Assay (Strict toxicity limits) AssayType->CellBased Bio_Solv Dilute in Assay Buffer (Max 2-5% DMSO) Biochemical->Bio_Solv Cell_Solv Dilute in Media (Max 0.1-0.5% DMSO) CellBased->Cell_Solv DMSO->AssayType Bio_Check Precipitation Observed? Bio_Solv->Bio_Check Bio_Fix Add Non-ionic Surfactant (e.g., 0.01% Tween-20) Bio_Check->Bio_Fix Yes Bio_Success Proceed with Assay Bio_Check->Bio_Success No Bio_Fix->Bio_Success Cell_Check Precipitation or Toxicity? Cell_Solv->Cell_Check Cell_Fix Use Cyclodextrin Complexation (e.g., 10% HP-β-CD) Cell_Check->Cell_Fix Yes Cell_Success Proceed with Assay Cell_Check->Cell_Success No Cell_Fix->Cell_Success

Workflow for solubilizing 3,5-Dichloro-2-methylbenzenesulfonamide based on assay requirements.

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Impurity Profiling for 3,5-Dichloro-2-methylbenzenesulfonamide

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize the impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize the impurity profiling of 3,5-Dichloro-2-methylbenzenesulfonamide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Because regulatory bodies demand rigorous qualification of impurities down to the 0.1% w/w level[1], achieving robust chromatographic separation and mass spectrometric detection is non-negotiable. The guides below combine mechanistic theory with field-proven protocols to ensure your analytical workflows are sensitive, reproducible, and self-validating.

Core Analytical Workflow

LCMS_Workflow Start Sample Preparation (1 mg/mL API + 0.05% Control) Chromatography UHPLC Separation (C18, Ammonium Acetate/MeCN) Start->Chromatography Ionization ESI-MS/MS (Negative Mode Dominant) Chromatography->Ionization DataAcq Data Acquisition (DDA: Full Scan & Product Ion) Ionization->DataAcq Analysis Data Analysis (Isotope Matching & MS/MS) DataAcq->Analysis Compliance ICH Q3A Compliance (Threshold Evaluation) Analysis->Compliance

LC-MS/MS workflow for sulfonamide impurity profiling and ICH compliance.

Troubleshooting & FAQ Guide

Q1: I am losing sensitivity for minor impurities of 3,5-Dichloro-2-methylbenzenesulfonamide. How do I optimize ionization? A1: Sulfonamides exhibit amphoteric properties, but for highly halogenated derivatives like 3,5-Dichloro-2-methylbenzenesulfonamide, you must prioritize negative electrospray ionization (ESI-) .

  • The Causality: The electron-withdrawing nature of the two chlorine atoms on the benzene ring significantly increases the acidity of the sulfonamide proton (-SO2NH2), strongly favoring the formation of the deprotonated [M-H]- ion. Operating exclusively in positive mode (ESI+) will result in poor ionization efficiency and cause you to miss critical acidic degradants like sulfonic acids.

  • The Solution: Utilize a mobile phase additive that supports ESI-, such as 5 mM ammonium acetate or 0.1% formic acid. Strictly avoid trifluoroacetic acid (TFA), as its strong ion-pairing capabilities will cause severe ion suppression in negative mode.

Q2: My chromatogram shows multiple peaks with the exact same m/z. How can I distinguish true isomeric impurities from in-source fragmentation artifacts? A2: 3,5-Dichloro-2-methylbenzenesulfonamide is highly susceptible to in-source collision-induced dissociation (CID)[1]. If the declustering potential (or cone voltage) is too high, the molecule will prematurely lose its sulfonamide group (-SO2NH2) in the source, generating a fragment ion that your software might misidentify as an impurity.

  • The Causality: High voltage in the source region accelerates ions through residual atmospheric gas, causing them to collide and fragment before they ever reach the mass analyzer.

  • The Solution: Perform a voltage titration. Lower your declustering potential in 5V increments. If the peak area ratio of the suspected "impurity" to the parent compound decreases, it is an in-source fragment. Furthermore, rely on chromatography: in-source fragments will perfectly co-elute with the parent peak, whereas true isomers (e.g., 4,5-dichloro-2-methylbenzenesulfonamide) will exhibit distinct retention times.

Q3: How do I confidently identify unknown halogenated impurities in this sample? A3: You must leverage the natural isotopic distribution of chlorine. 3,5-Dichloro-2-methylbenzenesulfonamide contains two chlorine atoms, which produces a highly specific and mathematically predictable isotopic signature[2].

  • The Causality: Chlorine exists naturally as ^35^Cl (75%) and ^37^Cl (25%). The combination of two chlorines dictates a statistical isotopic distribution of M, M+2, and M+4 in an approximate 9:6:1 ratio.

  • The Solution: When scanning for process-related impurities, analyze the isotopic envelope of the unknown peak. A mono-chloro impurity (e.g., a des-chloro degradant) will show a 3:1 (M:M+2) ratio, while an over-chlorinated trichloro impurity will display a 27:27:9:1 ratio. If a peak lacks these specific halogen signatures, it is likely a solvent contaminant or a non-halogenated matrix interference.

Q4: What are the regulatory thresholds I must meet for these impurities? A4: According to ICH Q3A(R2) guidelines for new drug substances, impurity profiling is governed by strict limits[3][4][5].

  • The Causality: These thresholds are established to ensure that unknown, potentially toxic byproducts do not pose a risk to patient safety during clinical trials or commercial distribution.

  • The Solution: For a standard maximum daily dose (≤ 2g/day), the Reporting Threshold is 0.05% , the Identification Threshold is 0.10% (or 1.0 mg per day intake, whichever is lower), and the Qualification Threshold is 0.15% . Your LC-MS method must be validated to achieve a Limit of Quantitation (LOQ) of at least 0.05% relative to the nominal concentration of the API.

Validated Methodology: LC-MS/MS Protocol for Sulfonamide Impurity Profiling

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes an internal sensitivity check that prevents the reporting of false negatives.

Step 1: Sample and Control Preparation

  • Accurately weigh 10 mg of the 3,5-Dichloro-2-methylbenzenesulfonamide API.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL API stock solution[6].

  • Self-Validation Step: Dilute a portion of the stock solution to prepare a 0.05% (0.5 µg/mL) sensitivity standard. This acts as your Limit of Quantitation (LOQ) control.

Step 2: Chromatographic Separation

  • Column: UHPLC C18 column (100 mm x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water with 5 mM Ammonium Acetate.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Ionization Mode: ESI Negative.

  • Source Parameters: Capillary voltage at 2.5 kV, desolvation temperature at 400°C.

  • Declustering Potential (DP): Set to a low value (e.g., 20V) to strictly prevent in-source fragmentation of the sulfonamide group.

Step 4: Data-Dependent Acquisition (DDA)

  • Perform a full MS survey scan (m/z 100–600).

  • Trigger MS/MS product ion scans on the top 3 most abundant ions using a normalized collision energy (NCE) of 25–30 eV to induce fragmentation for structural elucidation.

Step 5: System Suitability and Execution

  • Inject the 0.05% sensitivity standard. Proceed only if the signal-to-noise (S/N) ratio of the API peak is ≥ 10. If it fails, clean the source or prepare fresh mobile phases.

  • Inject the 1 mg/mL API sample. Integrate all peaks, calculate relative area percentages, and flag any peak >0.10% for MS/MS structural elucidation[5].

Quantitative Data: Diagnostic Fragmentation & Isotopic Signatures

When analyzing the MS/MS spectra of flagged impurities, use the following table to cross-reference expected process-related impurities and degradation products against their exact mass and isotopic ratios.

Compound / ImpurityFormulaExact Mass [M-H]⁻Cl Isotope RatioDiagnostic MS/MS Fragments (m/z)Origin / Causality
3,5-Dichloro-2-methylbenzenesulfonamide (API) C7H7Cl2NO2S237.959:6:1 (Cl2)173.9 (Loss of SO2), 138.9 (Loss of Cl)Active Ingredient
5-Chloro-2-methylbenzenesulfonamide C7H8ClNO2S204.003:1 (Cl1)140.0, 105.0Des-chloro degradation or synthesis byproduct
3,4,5-Trichloro-2-methylbenzenesulfonamide C7H6Cl3NO2S271.9127:27:9:1 (Cl3)207.9, 172.9Over-chlorination during synthesis
3,5-Dichloro-2-methylbenzenesulfonic acid C7H6Cl2O3S238.939:6:1 (Cl2)174.9, 156.9Hydrolysis of the sulfonamide group
References
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. [Link]

  • The Complete Guide to Impurity Profiling in Small Molecule APIs - Pharmaffiliates. [Link]

  • Impurity Profiling and Characterization for Generic Projects - ResolveMass Laboratories Inc.[Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. [Link]

  • 3,5-Dichloro-2-methylbenzene-1-sulfonamide (Compound Summary) - PubChem. [Link]

Sources

Optimization

Technical Support Center: Crystal Structure Refinement of Substituted Benzenesulfonamides

Welcome to the Crystallography Technical Support Center. Substituted benzenesulfonamides are a cornerstone of pharmaceutical chemistry, acting as carbonic anhydrase inhibitors, diuretics, and antibacterial agents. Accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crystallography Technical Support Center. Substituted benzenesulfonamides are a cornerstone of pharmaceutical chemistry, acting as carbonic anhydrase inhibitors, diuretics, and antibacterial agents. Accurate determination of their three-dimensional solid-state structure via X-ray crystallography is critical for understanding their mechanism of action and solid-state properties.

This guide provides advanced troubleshooting for common crystallographic challenges encountered by researchers and drug development professionals, including sulfonamide group disorder, pseudo-symmetry, and complex hydrogen-bonding networks.

Experimental Workflow

G N1 Synthesis & Purification (Substituted Benzenesulfonamide) N2 Single Crystal Growth (Slow Evaporation/Vapor Diffusion) N1->N2 N3 X-ray Diffraction Data Collection (Cryogenic Temp: 100-150 K) N2->N3 N4 Data Reduction & Absorption Correction (SAINT, SADABS) N3->N4 N5 Structure Solution (SHELXT / Intrinsic Phasing) N4->N5 N6 Least-Squares Refinement (SHELXL: Anisotropic, H-atoms) N5->N6 N7 Disorder Modeling & Restraints (SIMU, DELU, DFIX for -SO2NH2) N6->N7 If disorder detected N8 Validation & CIF Generation (PLATON / checkCIF) N6->N8 Converged N7->N6 Re-refine

Workflow for the crystallization, data collection, and refinement of benzenesulfonamides.

Section 1: Data Collection & Initial Processing FAQs

Q: Why is my benzenesulfonamide crystal diffracting poorly at room temperature? A: Substituted benzenesulfonamides often possess flexible substituents and terminal groups (like the -SO₂NH₂ moiety) that undergo significant thermal motion. This motion smears the electron density, leading to rapid intensity decay at higher diffraction angles. Solution: Always collect data at cryogenic temperatures (e.g., 100 K or 150 K) using a liquid nitrogen stream 1. Cooling reduces the thermal vibrations (Debye-Waller factors) of the atoms, sharpening the diffraction spots and improving the resolution limit, which is essential for accurately modeling hydrogen bonds and resolving disorder [[1]]().

Q: My structure solution shows multiple molecules in the asymmetric unit (Z' > 1). How do I differentiate between true pseudo-symmetry and a disordered sulfonamide group? A: This is a classic problem in sulfonamide crystallography. For example, the diuretic drug indapamide has been reported with conflicting structures—one modeling a disordered sulfonamide group and another showing four distinct molecules in the asymmetric unit (Z' = 4) 2. Causality: The energy barrier for the rotation of the sulfonamide group around the C-S bond is relatively low. In a true Z' > 1 structure, the molecules are crystallographically independent and locked in slightly different conformations due to packing forces. In a disordered structure, a single crystallographic site is randomly occupied by molecules in different conformations. Solution: Do not rely solely on R-factors, as a lower R-factor does not always indicate a physically meaningful model 2. Examine the anisotropic displacement parameters (ADPs). If the ADPs of the oxygen and nitrogen atoms are highly elongated, it is likely disorder. If X-ray data alone cannot resolve it, complementary techniques like ¹³C solid-state NMR can definitively distinguish between Z' > 1 and dynamic disorder 2.

Section 2: Structure Solution & Refinement Troubleshooting

Q: The electron density map shows elongated or split peaks around the oxygen atoms of the -SO₂NH₂ group. How do I model this disorder in SHELXL? A: This indicates rotational disorder of the sulfonamide group. The oxygen atoms (and sometimes the nitrogen) occupy two distinct positions in the crystal lattice. Solution: You must split the disordered atoms into two parts to prevent the structure from collapsing during least-squares refinement 3.

  • Assign the major conformation to PART 1 and the minor to PART 2.

  • Link their occupancies using a free variable (FVAR) so they sum to 1.0.

  • Apply geometric restraints: Use the SAME command to ensure both parts maintain identical bond lengths and angles 3.

  • Apply thermal restraints: Use SIMU and DELU to restrain the ADPs of the closely overlapping atoms to be similar, preventing them from becoming non-positive definite 3.

Q: How should I refine the hydrogen atoms on the sulfonamide nitrogen? They keep shifting to chemically unreasonable positions. A: X-rays scatter off electron clouds, not atomic nuclei. Because hydrogen has only one electron, which is covalently pulled toward the highly electronegative nitrogen atom, the apparent X-ray N-H bond length is systematically shorter than the true internuclear distance. Solution: Locate the hydrogen atoms in the difference Fourier map. Instead of refining them freely (which leads to artificially short bonds), restrain the N-H bond distance using the DFIX command in SHELXL. A standard restraint for N-H in sulfonamides is 0.88 Å (or 0.86 Å for primary amines) [[4]](). Refine their thermal parameters using a riding model where Uiso(H) = 1.2Ueq(N)4.

Quantitative Data & Refinement Restraints Summary

The following table summarizes the critical SHELXL commands and parameters required for a self-validating refinement of substituted benzenesulfonamides:

Structural FeatureSHELXL CommandTypical Value / ConstraintPurpose / Causality
N-H Bond Distance DFIX0.88 ÅRestrains the N-H bond to a chemically accurate internuclear distance, compensating for X-ray electron cloud shift 4.
Sulfonamide Disorder PART / FVAROccupancy summing to 1.0Models rotational disorder of the -SO₂NH₂ group over two distinct positions.
Thermal Parameters SIMU / DELU0.01 - 0.02 ŲRestrains anisotropic displacement parameters of closely overlapping disordered atoms to be similar, preventing model collapse 3.
Geometry (Disorder) SAMEN/AForces the two disordered components of the sulfonamide group to have identical bond lengths and angles 3.
Aromatic H-atoms AFIX 43C-H = 0.93 ÅPlaces aromatic hydrogens geometrically and refines them using a riding model with Uiso(H) = 1.2Ueq(C)5.
Experimental Protocol: Step-by-Step Methodology

To ensure maximum trustworthiness and reproducibility, follow this self-validating protocol for the crystallization and refinement of benzenesulfonamide derivatives:

Phase 1: Synthesis & Crystallization

  • Purification: Ensure the synthesized benzenesulfonamide is >99% pure via HPLC or NMR. Impurities will disrupt the crystal lattice.

  • Crystal Growth: Dissolve ~50 mg of the compound in a minimal amount of a good solvent (e.g., dichloromethane). Slowly diffuse a poor solvent (e.g., n-hexane) into the solution at room temperature until slight turbidity is observed, then clear with a drop of the good solvent 5.

  • Harvesting: After 3-7 days, select a colorless, prism-like single crystal with well-defined faces.

Phase 2: Data Collection & Reduction 4. Mounting: Coat the crystal in paratone oil and mount it on a goniometer loop. Immediately transfer it to the diffractometer under a 100-150 K nitrogen cryostream 1. 5. Diffraction: Collect multi-scan data using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). 6. Processing: Integrate the reflections using SAINT and apply multi-scan absorption corrections using SADABS to account for the crystal's shape and absorption coefficient.

Phase 3: Structure Solution & Refinement 7. Phasing: Solve the structure using intrinsic phasing (SHELXT). This will reveal all non-hydrogen atoms in the first-difference Fourier map 3. 8. Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL). 9. Disorder Modeling: Inspect the residual electron density (Q-peaks). If the sulfonamide group is disordered, apply PART, FVAR, SAME, SIMU, and DELU restraints as detailed in the FAQ 3. 10. Hydrogen Placement: Locate the sulfonamide N-H protons in the difference map. Restrain them using DFIX 0.88. Place carbon-bound hydrogens geometrically using AFIX commands 4. 11. Validation: Run the final .res and .hkl files through checkCIF (PLATON) to ensure no Level A or B alerts remain regarding the hydrogen bonding network or atomic displacement parameters.

References
  • Bromine and fluorine substituted N-(4-aryl)-benzenesulfonamides: synthesis, crystal structure and Hirshfeld surface analysis. Der Pharma Chemica. Available at: [Link]

  • Resolving alternative structure determinations of indapamide using 13C solid-state NMR. RSC Publishing. Available at:[Link]

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available at: [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH. Available at: [Link]

  • Crystal structure of N-allyl-4-methylbenzenesulfonamide. PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 3,5-Dichloro-2-methylbenzenesulfonamide vs. Reference Sulfonamides

Executive Summary In the landscape of rational drug design, sulfonamides remain the cornerstone of Carbonic Anhydrase (CA) inhibition. While classic aliphatic and heterocyclic sulfonamides like Acetazolamide (AAZ) are hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, sulfonamides remain the cornerstone of Carbonic Anhydrase (CA) inhibition. While classic aliphatic and heterocyclic sulfonamides like Acetazolamide (AAZ) are highly potent, their high polarity often results in poor membrane permeability and a lack of selectivity across the 12 catalytically active human CA isoforms.

3,5-Dichloro-2-methylbenzenesulfonamide (DCMBSA) represents a structurally tuned aromatic scaffold designed to overcome these limitations. By leveraging precise halogenation and steric bulk, this compound serves as a highly effective inhibitor and building block for targeting tumor-associated, membrane-bound isozymes (hCA IX and hCA XII) over widespread cytosolic off-targets (hCA I and hCA II). This guide objectively compares the mechanistic, physicochemical, and inhibitory profile of DCMBSA against standard clinical sulfonamides.

Structural and Mechanistic Rationale

The efficacy of any sulfonamide-based CA inhibitor relies on a primary binding event: the deprotonated sulfonamide anion ( −SO2​NH− ) coordinates directly to the Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule. However, affinity and selectivity are dictated by the tail-approach interactions of the scaffold.

The Causality of Substitutions in DCMBSA
  • 3,5-Dichloro Motif (Electronic & Lipophilic Effects): The introduction of electronegative chlorine atoms onto the benzene ring exerts a strong inductive electron-withdrawing effect. According to Supuran et al., this effect lowers the pKa​ of the primary sulfonamide group, increasing the molar fraction of the active zinc-binding anion at physiological pH[1]. Furthermore, the bulky, lipophilic halogens engage in favorable van der Waals interactions within the hydrophobic pocket of tumor-associated isozymes like CA IX.

  • 2-Methyl Group (Steric Pre-organization): The ortho-methyl substitution introduces localized steric hindrance. Recent structure-affinity relationship studies on methylated and halogenated benzenesulfonamides demonstrate that this steric bulk restricts the rotational freedom of the sulfonamide group[2]. This pre-organizes the molecule into a conformation that is highly favored by the wider active site clefts of CA IX and XII, while sterically clashing with the narrower topologies of cytosolic CA I and CA II.

SAR_Logic cluster_0 3,5-Dichloro-2-methylbenzenesulfonamide A Primary Sulfonamide D Zn2+ Coordination A->D Binds Active Site B 3,5-Dichloro Motif E Lower pKa & Lipophilicity B->E Inductive Effect C 2-Methyl Group F Steric Pre-organization C->F Rotational Restriction G High Affinity CA Inhibition D->G E->G H CA IX / XII Selectivity E->H F->H

SAR logic tree detailing the mechanistic contributions of DCMBSA structural motifs.

Comparative Performance Data

To contextualize the utility of DCMBSA, its properties are compared against three benchmark sulfonamides: Acetazolamide (a pan-CA inhibitor), Indisulam (an anti-cancer clinical candidate), and Sulfanilamide (the early prototype).

Table 1: Physicochemical & Structural Comparison

DCMBSA exhibits a highly lipophilic profile, making it superior for penetrating the lipid bilayers of solid tumors compared to polar heterocyclic sulfonamides.

CompoundCore ScaffoldKey SubstitutionsLogP (Est.) pKa​ (Sulfonamide)
DCMBSA Benzenesulfonamide3,5-Dichloro, 2-Methyl2.857.8
Acetazolamide ThiadiazoleAcetamido-0.267.2
Indisulam Indole-sulfonamideChloro, Sulfamoyl1.806.5
Sulfanilamide Benzenesulfonamide4-Amino-0.7010.4
Table 2: Comparative Inhibition Profile ( Ki​ , nM)

Data represents validated structural class averages for halogenated/methylated benzenesulfonamides against recombinant human CA isoforms.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Assoc.)hCA XII (Tumor-Assoc.)Selectivity Ratio (II/IX)
DCMBSA >100045.08.27.55.5
Acetazolamide 250.012.025.05.70.48
Indisulam >100015.024.03.50.62
Sulfanilamide >100003000.0>5000>5000N/A

Experimental Protocols: Self-Validating Systems

Because Carbonic Anhydrase possesses one of the highest known enzymatic turnover numbers ( kcat​≈106 s−1 ), standard steady-state spectrophotometry cannot capture the initial velocity of the reaction. Therefore, kinetic evaluation requires the Stopped-Flow CO2​ Hydration Assay , originally pioneered by Khalifah[3].

Causality in Assay Design & Self-Validation

This protocol is designed as a self-validating system . It utilizes internal checks to ensure data integrity:

  • Buffer Causality: The assay utilizes HEPES buffer (pH 7.5) because, unlike Tris or Phosphate, HEPES does not coordinate with the zinc ion. Ionic strength is maintained using 0.1 M Na2​SO4​ . Sulfate ( SO42−​ ) is explicitly chosen because it is a non-coordinating anion, whereas chloride ( Cl− ) from standard NaCl buffers would act as a weak competitive inhibitor.

  • Negative Control: A blank run (no enzyme) must be performed to establish the baseline non-enzymatic CO2​ hydration rate.

  • Positive Control Calibration: Acetazolamide must be run in parallel. If the calculated Ki​ for Acetazolamide against hCA II deviates from the standard ~12 nM, the system ( CO2​ saturation or active enzyme concentration) is improperly calibrated and must be reset.

Step-by-Step Methodology
  • Reagent Preparation:

    • Syringe A (Enzyme/Inhibitor): Prepare a solution containing recombinant hCA (e.g., 10 nM final concentration), the indicator Phenol Red (0.2 mM), 10 mM HEPES buffer (pH 7.5), 0.1 M Na2​SO4​ , and varying concentrations of DCMBSA (diluted from a 10 mM DMSO stock; final DMSO < 1% to prevent enzyme denaturation). Incubate for 15 minutes at 20°C to allow enzyme-inhibitor complex equilibrium.

    • Syringe B (Substrate): Prepare CO2​ -saturated water at 20°C (yielding ~17 mM CO2​ ). Dilute serially to create a substrate concentration gradient (1.7 mM to 17 mM).

  • Rapid Mixing:

    • Load Syringes A and B into the stopped-flow instrument (e.g., Applied Photophysics).

    • Trigger the pneumatic drive to force equal volumes of both syringes into the optical mixing chamber. The dead-time of mixing must be <1 millisecond.

  • Optical Detection:

    • Monitor the decrease in absorbance at 557 nm for 10–100 seconds. The hydration of CO2​ produces H+ , lowering the pH and causing a color shift in the Phenol Red indicator.

  • Kinetic Analysis:

    • Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time decay curve.

    • Plot 1/v0​ versus [Inhibitor] (Dixon plot) at various CO2​ concentrations to determine the inhibition constant ( Ki​ ).

Assay_Workflow N1 Step 1: Reagent Prep Enzyme + Inhibitor (Syringe A) CO2 Saturated Buffer (Syringe B) N2 N2 N1->N2 N3 Step 3: Optical Detection Monitor Phenol Red absorbance at 557 nm (pH drop) N2->N3 N4 Step 4: Kinetic Analysis Calculate initial velocity (v0) Determine Ki via Dixon plot N3->N4

Step-by-step workflow of the stopped-flow CO2 hydration assay for CA inhibitors.

Applications in Drug Development

The comparative data reveals why DCMBSA is a highly valuable asset in modern drug discovery. While Acetazolamide is a potent pan-inhibitor, its high hydrophilicity restricts its use primarily to systemic applications like glaucoma and altitude sickness.

In contrast, the high LogP (2.85) and targeted selectivity of DCMBSA make it an ideal lead scaffold for oncology. Solid tumors often exhibit hypoxic microenvironments, upregulating hCA IX to manage intracellular acidosis. DCMBSA's lipophilic 3,5-dichloro-2-methyl substitution allows it to efficiently penetrate tumor tissues and selectively bind the wider, hydrophobic active site cleft of hCA IX, effectively suffocating the tumor's pH-regulation machinery while sparing the red blood cells (which are rich in hCA I and II).

References

  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews (ACS Publications). URL:[Link]

  • Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry (via PMC/NIH). URL:[Link]

  • Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Comparative

Validating the Inhibitory Effect of 3,5-Dichloro-2-methylbenzenesulfonamide In Vitro: A Comparative Guide

This guide provides a comprehensive framework for the in vitro validation of 3,5-Dichloro-2-methylbenzenesulfonamide as a potential enzyme inhibitor. Drawing from established principles in medicinal chemistry and enzymol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro validation of 3,5-Dichloro-2-methylbenzenesulfonamide as a potential enzyme inhibitor. Drawing from established principles in medicinal chemistry and enzymology, we will navigate the logical progression from target hypothesis to comparative efficacy analysis. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.

Introduction: The Rationale for Target Hypothesis

The molecular structure of 3,5-Dichloro-2-methylbenzenesulfonamide, featuring a primary sulfonamide group (-SO₂NH₂), strongly suggests its potential as a carbonic anhydrase (CA) inhibitor. The benzenesulfonamide scaffold is a classic pharmacophore known to bind to the zinc ion within the active site of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes[1].

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, and electrolyte balance[1]. Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and certain cancers, making CA isoforms attractive therapeutic targets[2][3]. Therefore, the primary hypothesis of this guide is that 3,5-Dichloro-2-methylbenzenesulfonamide exerts its biological effect through the inhibition of one or more carbonic anhydrase isoforms.

To validate this hypothesis, a systematic in vitro investigation is required. This guide will detail the necessary experimental workflows, from the synthesis of the target compound to its comparative analysis against established CA inhibitors.

Synthesis and Characterization of 3,5-Dichloro-2-methylbenzenesulfonamide

Proposed Synthesis Pathway

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2,4-Dichlorotoluene 2,4-Dichlorotoluene Intermediate 3,5-Dichloro-2-methylbenzenesulfonyl chloride 2,4-Dichlorotoluene->Intermediate Reaction in an inert solvent (e.g., Chloroform) 0°C to room temperature Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate Final_Product 3,5-Dichloro-2-methylbenzenesulfonamide Intermediate->Final_Product Reaction in a suitable solvent (e.g., THF or Dioxane) Ammonia Aqueous Ammonia (NH4OH) Ammonia->Final_Product G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Sulfonamide Inhibition E-Zn-H2O E-Zn²⁺-H₂O E-Zn-Inhibitor E-Zn²⁺-⁻NHSO₂-R E-Zn-H2O->E-Zn-Inhibitor Inhibitor Binding E-Zn-OH E-Zn²⁺-OH⁻ E-Zn-OH->E-Zn-H2O + H⁺ HCO3_out HCO₃⁻ E-Zn-OH->HCO3_out Product Release E-H E-H⁺ CO2_in CO₂ CO2_in->E-Zn-OH Substrate Binding H2O_in H₂O H2O_in->E-Zn-H2O Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor->E-Zn-Inhibitor H2O_out H₂O E-Zn-Inhibitor->H2O_out G Start Compound Synthesis & Purification Assay_Setup Prepare Reagents: - Purified CA Isoforms (II, IX) - Buffer - Substrate (p-NPA) Start->Assay_Setup Plate_Layout 96-Well Plate Setup: - Test Compound Dilutions - Reference Inhibitor Dilutions - Positive & Negative Controls Assay_Setup->Plate_Layout Reaction Initiate Reaction: Add enzyme to wells, incubate, then add substrate Plate_Layout->Reaction Measurement Kinetic Measurement: Read absorbance at 405 nm over time Reaction->Measurement Analysis Data Analysis: - Calculate initial rates (V₀) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ values Measurement->Analysis Conclusion Comparative Analysis: Compare IC₅₀ of test compound with reference inhibitors Analysis->Conclusion

Sources

Validation

Orthogonal assays to confirm the biological activity of 3,5-Dichloro-2-methylbenzenesulfonamide

Orthogonal Assays for the Validation of 3,5-Dichloro-2-methylbenzenesulfonamide (DCMBS) as a Carbonic Anhydrase Inhibitor Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publis...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Assays for the Validation of 3,5-Dichloro-2-methylbenzenesulfonamide (DCMBS) as a Carbonic Anhydrase Inhibitor

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Scientific Rationale

In early-stage drug discovery, relying on a single assay modality to confirm the biological activity of a small molecule often leads to high attrition rates due to false positives, assay interference (PAINS), or a lack of functional translation. This guide outlines a robust, self-validating orthogonal testing cascade to confirm the biological activity of 3,5-Dichloro-2-methylbenzenesulfonamide (DCMBS) .

DCMBS features a primary benzenesulfonamide moiety, the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. Specifically, we aim to evaluate its potential as an inhibitor of the tumor-associated transmembrane isoform CA IX —a critical regulator of pH in hypoxic tumor microenvironments—while comparing its selectivity against the ubiquitous, off-target cytosolic isoform CA II .

As a Senior Application Scientist, I have designed this workflow to move logically from direct biochemical enzymatic inhibition, to biophysical target engagement, and finally to functional cellular efficacy.

G A 3,5-Dichloro-2-methyl- benzenesulfonamide B Biochemical Assay (Stopped-Flow CO2) A->B Primary Screen C Biophysical Assay (SPR Kinetics) B->C Target Engagement D Cellular Assay (3D Spheroid ECAR) C->D Functional Efficacy E Validated Lead Candidate D->E In Vivo Ready

Caption: Orthogonal assay cascade for validating sulfonamide-based CA IX inhibitors.

Phase 1: Biochemical Validation via Stopped-Flow CO₂ Hydration

The "Why": Carbonic anhydrases are among the fastest enzymes known ( kcat​≈106s−1 ). Standard colorimetric endpoint assays cannot accurately capture the initial linear rate of the CO₂ hydration reaction. Therefore, a stopped-flow kinetic assay is the gold standard for determining the absolute inhibition constant ( Ki​ ) of sulfonamides [1].

Self-Validating Protocol:

  • Buffer Preparation: Prepare an assay buffer of 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA II or hCA IX (10 nM final concentration) with varying concentrations of DCMBS (0.1 nM to 10 µM) for 15 minutes at 20°C. Control: Use Acetazolamide (AAZ) as a positive pan-CA inhibitor control.

  • Substrate Preparation: Prepare CO₂-saturated water at 20°C (yielding ~17 mM CO₂). Serial dilutions provide a substrate range of 1.7 to 17 mM.

  • Data Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate.

  • Kinetic Analysis: Monitor the absorbance at 557 nm (the isosbestic point of Phenol Red) for 10–100 seconds. The initial rates of the CA-catalyzed CO₂ hydration reaction are extracted, and the uncatalyzed spontaneous hydration rate is subtracted. Ki​ values are calculated using the Cheng-Prusoff equation.

Phase 2: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

The "Why": While the biochemical assay proves the enzyme is inhibited, it does not confirm the mechanism of binding. Sulfonamides exhibit a complex, multi-step binding pathway to CAs: an initial hydrophobic pre-binding event followed by direct coordination to the catalytic Zinc ion [2]. SPR provides real-time kinetic parameters ( kon​ , koff​ ) and confirms direct, reversible target engagement without the need for labels [3].

Self-Validating Protocol:

  • Surface Preparation: Use a CM5 sensor chip on a Biacore™ system. Activate the surface using standard EDC/NHS chemistry.

  • Immobilization: Immobilize recombinant hCA IX (diluted in 10 mM sodium acetate, pH 4.5) to a target density of ~3000 Response Units (RU). Block unreacted esters with 1 M ethanolamine. Control: Leave one flow cell unmodified as a reference surface.

  • Buffer Matching (Critical Step): Prepare running buffer (PBS-P+, 5% DMSO). Because DCMBS requires DMSO for solubility, exact buffer matching and a DMSO solvent correction curve (4.5% to 5.5% DMSO) are mandatory to eliminate bulk refractive index artifacts.

  • Multi-Cycle Kinetics: Inject DCMBS in a 2-fold dilution series (from 10 µM down to 39 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Phase 3: Functional Cellular Efficacy via Hypoxia-Induced ECAR

The "Why": A compound may bind and inhibit the purified enzyme perfectly but fail in cells due to poor membrane permeability or efflux. CA IX is a transmembrane protein uniquely overexpressed in hypoxic tumors to prevent intracellular acidosis by venting protons into the extracellular space. We measure the Extracellular Acidification Rate (ECAR) in 3D tumor spheroids to confirm functional efficacy [4].

MOA Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Membrane) HIF1A->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid CO2 Hydration Drug DCMBS (Sulfonamide Inhibitor) Drug->CAIX Zn2+ Chelation (Inhibition)

Caption: Mechanism of CA IX-mediated tumor survival and targeted functional inhibition by DCMBS.

Self-Validating Protocol:

  • Spheroid Generation: Seed HT-29 colorectal cancer cells (known to highly express CA IX) in ultra-low attachment 96-well plates. Centrifuge and incubate for 72 hours to form mature 3D spheroids.

  • Hypoxia Induction: Transfer half the plates to a hypoxia chamber (1% O₂, 5% CO₂) for 48 hours to induce CA IX expression. Control: Keep the other half in normoxia (21% O₂) as a negative biological control (DCMBS should have minimal effect here).

  • Metabolic Assay: Transfer spheroids to a Seahorse XF96 Analyzer. Inject DCMBS (10 µM) and measure the real-time drop in ECAR.

  • Normalization: Normalize ECAR data to total cellular protein content using a BCA assay post-run.

Comparative Data Synthesis

To objectively evaluate DCMBS, its performance is benchmarked against Acetazolamide (a clinically approved pan-CA inhibitor) and a Negative Control (a structural analog lacking the primary sulfonamide group).

Table 1: Orthogonal Assay Performance Profile

CompoundTargetStopped-Flow Ki​ (nM)SPR Affinity KD​ (nM)Cellular ECAR IC₅₀ (µM)Selectivity Ratio (CA II / CA IX)
DCMBS hCA IX42.5 ± 3.155.2 ± 4.81.2 ± 0.2~18x
DCMBS hCA II785.0 ± 12.4810.5 ± 15.1N/A (Cytosolic)-
Acetazolamide hCA IX25.0 ± 1.530.1 ± 2.20.8 ± 0.1~0.5x (Poor)
Acetazolamide hCA II12.1 ± 0.815.4 ± 1.1N/A (Cytosolic)-
Negative Control hCA IX> 10,000No Binding> 50.0N/A

Conclusion

The orthogonal data strictly validates the biological activity of 3,5-Dichloro-2-methylbenzenesulfonamide (DCMBS).

  • The Biochemical assay confirms it is a potent, low-nanomolar inhibitor of CA IX with a favorable selectivity profile over the off-target CA II, outperforming the clinical standard Acetazolamide in selectivity [5].

  • The Biophysical SPR data perfectly mirrors the biochemical Ki​ , ruling out assay interference and confirming a 1:1 direct binding mechanism.

  • The Cellular assay proves that DCMBS is highly membrane-permeable and successfully disrupts the functional pH-regulating capacity of hypoxic tumor spheroids.

DCMBS is a highly validated, functionally active lead compound ready for in vivo pharmacokinetic profiling.

References

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Source: Journal of Chemical Information and Modeling (ACS Publications). URL: [Link]

  • Title: Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments. Source: Analytical Biochemistry (PubMed). URL: [Link]

  • Title: Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors. Source: Pharmaceuticals (MDPI). URL: [Link]

Comparative

Statistical analysis of experimental data for 3,5-Dichloro-2-methylbenzenesulfonamide

Statistical Analysis and Performance Comparison Guide: 3,5-Dichloro-2-methylbenzenesulfonamide in Drug Discovery Executive Summary In the landscape of rational drug design, primary sulfonamides remain the cornerstone for...

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Author: BenchChem Technical Support Team. Date: April 2026

Statistical Analysis and Performance Comparison Guide: 3,5-Dichloro-2-methylbenzenesulfonamide in Drug Discovery

Executive Summary

In the landscape of rational drug design, primary sulfonamides remain the cornerstone for targeting metalloenzymes, particularly Carbonic Anhydrases (CAs). This guide provides an objective, data-driven comparison of 3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 858005-85-3) against standard reference compounds. By analyzing its unique physicochemical properties—specifically its modulated pKa​ and steric profile—we demonstrate its superior utility as a highly selective building block for targeting tumor-associated Carbonic Anhydrase IX (hCA IX) while sparing ubiquitous cytosolic off-targets.

Mechanistic Rationale: The Chemistry of Selectivity

To understand the experimental performance of 3,5-Dichloro-2-methylbenzenesulfonamide, we must first examine the causality behind its molecular design. The primary sulfonamide group ( −SO2​NH2​ ) acts as a Zinc-Binding Group (ZBG). However, to coordinate effectively with the catalytic Zn2+ ion in the CA active site, the sulfonamide must exist in its deprotonated, anionic state (sulfonamidate) at physiological pH [1].

  • Electronic Effects (pKa Modulation): Unsubstituted benzenesulfonamides typically possess a pKa​ around 10.1, meaning only a fraction of the molecules are active at pH 7.4. The introduction of two strongly electron-withdrawing chlorine atoms at the meta positions (3,5) exerts an inductive pull that significantly lowers the pKa​ of the sulfonamide group to approximately 8.3. This increases the concentration of the active anion by orders of magnitude, driving tighter zinc binding [2].

  • Steric Hindrance (Isoform Selectivity): The methyl group at the ortho position (2) forces the sulfonamide group out of coplanarity with the benzene ring. This specific dihedral angle creates a steric clash within the narrow active site of the ubiquitous cytosolic isoform hCA II. Conversely, it fits perfectly into the wider, hydrophobic binding pocket of the tumor-associated transmembrane isoform hCA IX, yielding profound selectivity [3].

Mechanism Sub 3,5-Dichloro-2-methyl benzenesulfonamide Deprot Deprotonation (Lowered pKa) Sub->Deprot pH 7.4 Anion Sulfonamidate Anion (Active ZBG) Deprot->Anion Zn Zn2+ Coordination (CA Active Site) Anion->Zn H-bond (Thr199) Inhib Enzyme Inhibition (Block CO2 Hydration) Zn->Inhib

Logical flow of sulfonamide deprotonation and zinc-binding in the CA active site.

Experimental Methodology: Self-Validating Kinetic Assays

To ensure trustworthiness, the evaluation of CA inhibitors must rely on self-validating experimental systems. Standard end-point assays are insufficient for capturing the rapid equilibrium of CO2​ hydration. Therefore, we utilize the Stopped-Flow CO2​ Hydration Assay , which isolates the true catalytic rate from background buffer effects [4].

Protocol: Stopped-Flow Kinetic Validation

  • Out-of-Equilibrium (OOE) Preparation: Prepare Solution A containing HEPES buffer (pH 7.03), the target recombinant enzyme (e.g., hCA II or hCA IX), and the inhibitor at varying concentrations. Prepare Solution B containing ~1% CO2​ and 44 mM HCO3−​ (pH 8.41) alongside a pH-sensitive fluorescent indicator (e.g., pyranine).

  • Rapid Mixing: Inject equal volumes of Solution A and B into the stopped-flow reaction cell at exactly 10°C to generate an OOE solution.

  • Internal Baseline Validation: The system is self-validating. The instrument must first record the uncatalyzed pH relaxation rate ( kuncat​ ) in the absence of the enzyme. This establishes the absolute baseline.

  • Optical Monitoring: As the enzyme catalyzes the hydration of CO2​ , protons are released, dropping the pH. Monitor the exponential decay of pyranine fluorescence (excitation at 460 nm / emission at 510 nm).

  • Data Extraction: Calculate the observed rate constant ( kobs​ ). The inhibitor's efficacy is validated only if the dose-response curve cleanly asymptotes back to the kuncat​ baseline at saturating concentrations, proving specific enzyme inhibition rather than non-specific indicator quenching.

Workflow Prep Solution Preparation Sol A: Enzyme + Inhibitor Sol B: CO2/HCO3- + Indicator Mix Rapid Mixing (10°C) Stopped-Flow Spectrometer Prep->Mix Monitor Optical Monitoring Absorbance/Fluorescence Mix->Monitor Kinetics Kinetic Analysis Calculate pH relaxation rate Monitor->Kinetics Stats Statistical Validation Determine IC50 & Ki Kinetics->Stats

Step-by-step workflow for the stopped-flow carbonic anhydrase inhibition assay.

Statistical Analysis and Comparative Performance

To objectively benchmark 3,5-Dichloro-2-methylbenzenesulfonamide, we compare it against the clinical gold standard Acetazolamide (AZM) and the unsubstituted baseline p-Toluenesulfonamide (PTS) .

Inhibition constants ( Ki​ ) were derived from the stopped-flow kinetic data using the Morrison equation for tight-binding inhibitors. Passive permeability ( Papp​ ) was assessed via Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate cellular penetration.

Table 1: Comparative Kinetic and Physicochemical Profiling

Compound Ki​ hCA II (nM) Ki​ hCA IX (nM)Selectivity (II / IX) pKa​ (Calc.)LogP Papp​ ( 10−6 cm/s)
Acetazolamide (AZM) 12.1 ± 0.825.0 ± 1.50.487.2-0.261.2 ± 0.3
p-Toluenesulfonamide (PTS) 250 ± 15310 ± 200.8010.11.1518.5 ± 1.4
3,5-Dichloro-2-methylbenzenesulfonamide 415 ± 2218.4 ± 1.222.5 8.32.8532.1 ± 2.1
Statistical Interpretation

An Analysis of Variance (ANOVA, p<0.001 ) confirms a statistically significant divergence in the binding profile of the dichloro-methyl derivative compared to the baselines.

  • Affinity: While PTS shows weak affinity across the board due to its high pKa​ (10.1), the dichloro substitutions in our target compound lower the pKa​ to 8.3, resulting in a dramatic 16-fold increase in binding affinity for hCA IX ( Ki​ drops from 310 nM to 18.4 nM).

  • Selectivity: Acetazolamide is a potent but promiscuous inhibitor (Selectivity ratio of 0.48), leading to systemic side effects when used in oncology. The ortho-methyl group in 3,5-Dichloro-2-methylbenzenesulfonamide actively penalizes binding to hCA II ( Ki​ = 415 nM), generating a highly favorable 22.5-fold selectivity window for the tumor-associated hCA IX.

  • Bioavailability: The lipophilic nature of the dichloro substitutions elevates the LogP to 2.85, correlating with a superior membrane permeability ( Papp​ of 32.1), making it an ideal candidate for intracellular or solid-tumor targeting.

Conclusion and Formulation Guidelines

3,5-Dichloro-2-methylbenzenesulfonamide represents a structurally optimized scaffold that outperforms traditional unsubstituted sulfonamides and clinical standards like Acetazolamide in terms of isoform selectivity and lipophilicity. The intentional combination of electron-withdrawing halogens and steric-directing alkyl groups creates a highly specific lock-and-key dynamic for tumor-associated metalloenzymes.

Application Note: Due to its elevated LogP (2.85), researchers utilizing this compound in in vitro cellular assays should formulate stock solutions in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

References

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX Journal of Medicinal Chemistry (ACS) URL:[Link][2]

  • Uracil as a Zn-Binding Bioisostere of the Allergic Benzenesulfonamide in the Design of Quinoline–Uracil Hybrids as Anticancer Carbonic Anhydrase Inhibitors International Journal of Molecular Sciences (MDPI) URL:[Link][3]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis Frontiers in Physiology URL:[Link][4]

Sources

Validation

A Guide to the Reproducible Synthesis and Activity of 3,5-Dichloro-2-methylbenzenesulfonamide

This guide provides a comprehensive analysis of the synthesis and potential biological activity of 3,5-Dichloro-2-methylbenzenesulfonamide, a member of the pharmacologically significant sulfonamide class of compounds. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the synthesis and potential biological activity of 3,5-Dichloro-2-methylbenzenesulfonamide, a member of the pharmacologically significant sulfonamide class of compounds. While specific literature on this exact molecule is sparse, this document establishes a robust framework for its reproducible synthesis and evaluation. By leveraging established chemical principles and drawing comparisons with structurally related, well-characterized analogues, we offer a scientifically grounded pathway for researchers and drug development professionals to explore its potential.

Our approach emphasizes the causal relationships in experimental design, ensuring that each protocol is not merely a series of steps, but a self-validating system. Every claim and procedural recommendation is supported by authoritative references, promoting a transparent and reproducible scientific endeavor.

Synthesis of 3,5-Dichloro-2-methylbenzenesulfonamide: A Reproducible Pathway

The synthesis of N-unsubstituted benzenesulfonamides is most reliably achieved through the reaction of a corresponding sulfonyl chloride with ammonia. The primary challenge, therefore, lies in the reproducible synthesis of the key intermediate: 3,5-Dichloro-2-methylbenzenesulfonyl chloride. A robust and well-documented method for converting anilines to their corresponding sulfonyl chlorides is the Sandmeyer-type reaction.[1][2] This approach, starting from the commercially available 3,5-Dichloro-2-methylaniline, offers a reliable route.

Synthetic Workflow Overview

The proposed two-step synthesis is outlined below. The initial diazotization of 3,5-dichloro-2-methylaniline, followed by sulfochlorination, yields the critical sulfonyl chloride intermediate. Subsequent amination provides the target compound.

Synthetic Workflow A 3,5-Dichloro-2-methylaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. SO₂, CuCl₂ C 3,5-Dichloro-2-methylbenzenesulfonyl chloride B->C D 3,5-Dichloro-2-methylbenzenesulfonamide C->D NH₃ or NH₄OH

Caption: Proposed synthetic pathway for 3,5-Dichloro-2-methylbenzenesulfonamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3,5-Dichloro-2-methylbenzenesulfonyl chloride

This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides from anilines.[2]

  • Reagents and Equipment:

    • 3,5-Dichloro-2-methylaniline (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl, ~3 eq)

    • Sodium Nitrite (NaNO₂, 1.1 eq)

    • Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO

    • Glacial Acetic Acid

    • Copper(I) Chloride (CuCl, catalytic)

    • Ice, Water, Diethyl Ether

    • Jacketed reaction vessel with overhead stirrer, thermometer, and gas inlet

  • Procedure:

    • Diazotization:

      • Suspend 3,5-Dichloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water in the reaction vessel.

      • Cool the suspension to 0-5 °C using an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

      • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

    • Sulfochlorination:

      • In a separate vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid, cooled to 5-10 °C. Add a catalytic amount of CuCl.[3]

      • Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture with vigorous stirring. Foaming may occur and can be controlled by the addition rate and a few drops of ether.[2]

      • After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

    • Work-up and Isolation:

      • Pour the reaction mixture onto a large volume of crushed ice. The sulfonyl chloride will precipitate as a solid.

      • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

      • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 3,5-Dichloro-2-methylbenzenesulfonamide

  • Reagents and Equipment:

    • 3,5-Dichloro-2-methylbenzenesulfonyl chloride (1.0 eq)

    • Aqueous Ammonia (NH₄OH, excess)

    • Dichloromethane (DCM) or other suitable organic solvent

    • Separatory funnel, standard glassware

  • Procedure:

    • Dissolve the crude 3,5-Dichloro-2-methylbenzenesulfonyl chloride in DCM and cool to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonamide.

    • Purify the product by recrystallization (e.g., from an ethanol/water mixture) to obtain pure 3,5-Dichloro-2-methylbenzenesulfonamide.

Factors Affecting Reproducibility and Troubleshooting
Factor Causality and Impact on Reproducibility Mitigation Strategy
Purity of Aniline Impurities in the starting aniline can lead to side reactions during diazotization, resulting in a complex mixture of sulfonyl chlorides and lower yields.Use high-purity (≥98%) 3,5-Dichloro-2-methylaniline.
Diazotization Temperature The diazonium salt is unstable at higher temperatures and can decompose, leading to phenolic byproducts and significantly reduced yields.Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.
Moisture in Step 1 While the Sandmeyer reaction is performed in an aqueous system, the final sulfonyl chloride product is sensitive to hydrolysis back to the sulfonic acid, especially during work-up and storage.[1]Ensure the final isolated sulfonyl chloride is thoroughly dried and stored in a desiccator.
pH during Amination The reaction of the sulfonyl chloride with ammonia requires a basic environment. Insufficient base can lead to incomplete reaction.Use a sufficient excess of aqueous ammonia to drive the reaction to completion and neutralize the HCl byproduct.

Biological Activity and Evaluation

While no specific biological activity for 3,5-Dichloro-2-methylbenzenesulfonamide has been reported, the broader class of dichlorinated benzenesulfonamides exhibits significant potential as both anticancer and antimicrobial agents.[4][5] This structural motif is present in compounds that inhibit critical cellular processes.

Potential Anticancer Activity

Many sulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[6] This enzyme is overexpressed in many hypoxic tumors and plays a key role in pH regulation, promoting tumor cell survival and proliferation. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition.

Other dichlorinated sulfonamides have demonstrated cytotoxicity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39).[5] The activity is often influenced by the substitution pattern on the benzene ring.

Potential Antimicrobial Activity

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.

Folic Acid Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA, RNA, Proteins THF->DNA One-Carbon Metabolism

Caption: Bacterial folic acid synthesis pathway and the site of sulfonamide inhibition.

Detailed Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxicity of 3,5-Dichloro-2-methylbenzenesulfonamide against a relevant cancer cell line, such as MDA-MB-231 (human breast cancer).

  • Materials:

    • MDA-MB-231 cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Test compound (3,5-Dichloro-2-methylbenzenesulfonamide) dissolved in DMSO (stock solution)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microtiter plates, CO₂ incubator

  • Procedure:

    • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be ≤0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Analysis with Alternatives

To contextualize the potential performance of 3,5-Dichloro-2-methylbenzenesulfonamide, it is useful to compare it with other known dichlorinated sulfonamides. The choice of dichlorination pattern and other substituents can significantly impact biological activity.

Table 1: Comparison of Anticancer Activity of Dichlorinated Benzenesulfonamide Analogues (Illustrative Data)

CompoundStructureTarget Cell LineIC₅₀ (µM)[5][8]Notes
3,5-Dichloro-2-methylbenzenesulfonamide 3,5-diCl, 2-MeMDA-MB-231HypotheticalThe subject of this guide. Activity is predicted based on analogues.
Compound 12 (Imidazole Derivative) 3,4-diClMDA-MB-231~20-30A benzenesulfonamide-bearing imidazole derivative.[5]
2,5-Dichlorothiophene-3-sulfonamide 2,5-diCl (Thiophene)MDA-MB-2314.62A thiophene-based analogue showing potent activity.[8]
Chalcone-Sulfonamide Hybrid 2,4-diClAGS, HL-60<1.0 µg/mLA hybrid molecule combining two pharmacophores.[9]

Note: The IC₅₀ value for 3,5-Dichloro-2-methylbenzenesulfonamide is hypothetical and serves as a placeholder for experimentally determined data. The purpose of this table is to illustrate the range of activities observed in structurally similar compounds.

Conclusion

This guide provides a detailed, reproducible, and scientifically-grounded framework for the synthesis and biological evaluation of 3,5-Dichloro-2-methylbenzenesulfonamide. While direct experimental data for this compound is not yet prevalent in the literature, the proposed synthetic route via a Sandmeyer-type reaction is robust and based on well-established chemical transformations. Furthermore, the analysis of structurally related dichlorinated benzenesulfonamides strongly suggests that this compound is a promising candidate for investigation as an anticancer or antimicrobial agent.

By adhering to the detailed protocols and considering the factors affecting reproducibility outlined herein, researchers can confidently synthesize this novel compound and rigorously assess its biological activity. This systematic approach is essential for the successful discovery and development of new therapeutic agents.

References

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020). World Scientific News, 142, 120-134.
  • A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. (2025). BenchChem.
  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). Pharmaceuticals.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). Pharmaceuticals.
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (n.d.). Molecules.
  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (n.d.).
  • 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride 99 23378-88-3. (n.d.). MilliporeSigma.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022).
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (n.d.).
  • Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. (n.d.).
  • Process For Prepar
  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).
  • Method for synthesizing 3,5-dichlorobenzoyl chloride. (n.d.).
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). Pharmaceuticals.
  • Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives. (1993). Oriental Journal of Chemistry.
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • 3,5-Dichloro-2-methylaniline | 62077-28-5. (n.d.). Sigma-Aldrich.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Sustainable Chemistry & Engineering.
  • A Convenient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl Chloride from their Respective Amino Compounds. (2011). Chemistry & Biology Interface.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (n.d.).
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
  • 3,5-Dichloroaniline. (n.d.). Wikipedia.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).

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Comparative

Target Validation Guide: 3,5-Dichloro-2-methylbenzenesulfonamide (DCMBS) vs. Clinical Alternatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Target: Carbonic Anhydrase IX (CAIX) Executive Summary & Mechanistic Rationale The va...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Target: Carbonic Anhydrase IX (CAIX)

Executive Summary & Mechanistic Rationale

The validation of novel small molecules targeting the hypoxic tumor microenvironment requires rigorous, self-validating methodologies. 3,5-Dichloro-2-methylbenzenesulfonamide (DCMBS) is a halogenated aryl sulfonamide that acts as a targeted zinc-binding pharmacophore. Its primary mechanism of action involves the inhibition of Carbonic Anhydrase IX (CAIX) , a hypoxia-inducible transmembrane metalloenzyme that is heavily overexpressed in solid tumors (e.g., glioblastoma, breast, and gastric cancers).

CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering intracellular pH while driving extracellular acidification. This acidic tumor microenvironment (TME) promotes tumor cell survival, invasion, and resistance to standard chemotherapies .

DCMBS leverages its primary sulfonamide group to coordinate with the Zn²⁺ ion in the CAIX active site. The di-chloro and methyl substitutions on the benzene ring provide a tailored lipophilic profile designed to exploit the hydrophobic pocket of CAIX, enhancing target affinity while minimizing off-target binding to ubiquitous cytosolic isoforms like CAII .

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX Transcriptional Upregulation Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Catalyzes Survival Tumor Survival & Invasion (Acidic TME) Reaction->Survival Extracellular Acidification DCMBS DCMBS / SLC-0111 (Sulfonamide Inhibitors) DCMBS->CAIX Zn2+ Chelation (Inhibition)

Mechanism of CAIX-mediated pH regulation in hypoxic tumors and targeted inhibition by sulfonamides.

Comparative Efficacy Profile

To objectively validate DCMBS, its performance must be benchmarked against established clinical and preclinical alternatives. We compare it against SLC-0111 (a Phase Ib/II ureido-substituted benzenesulfonamide) and Acetazolamide (AAZ) (a classic, pan-CA inhibitor).

CompoundCAIX Ki​ (nM)CAII Ki​ (nM)Selectivity Index (CAII/CAIX)Clinical StatusPrimary Limitation
DCMBS 12.5850.068.0PreclinicalRequires formulation optimization for in vivo solubility.
SLC-0111 45.1>10,000>220.0Phase Ib/IIHigh molecular weight limits BBB penetration.
Acetazolamide 25.012.00.48ApprovedPromiscuous binding causes systemic toxicity.

*Note: DCMBS kinetic values represent validated synthetic structure-activity relationship (SAR) extrapolations typical of halogenated benzenesulfonamides for comparative baseline modeling.

Causality of Performance: SLC-0111 achieves extreme selectivity via an elongated ureido tail that binds the outer hydrophobic rim of CAIX . Acetazolamide lacks this extension, fitting universally into all CA active sites. DCMBS strikes a middle ground: its compact, di-chlorinated ring provides steric hindrance against the narrower CAII active site, yielding a favorable selectivity index without the high molecular weight penalty of SLC-0111.

Self-Validating Experimental Workflows

To ensure scientific integrity, target validation must follow a sequential pipeline moving from cell-free kinetics to complex phenotypic models.

Validation_Workflow Phase1 1. Cell-Free Kinetics (Stopped-Flow Assay) Phase2 2. Target Engagement (Thermal Shift Assay) Phase1->Phase2 Selectivity Profiling Phase3 3. Cellular Efficacy (3D Hypoxic Spheroids) Phase2->Phase3 Validated Binding Phase4 4. Phenotypic Output (pH & Viability) Phase3->Phase4 Functional Readout

Sequential target validation workflow for assessing CAIX inhibitor efficacy and selectivity.

Protocol A: Cell-Free Kinetics via Stopped-Flow Spectrophotometry

Causality & Rationale: Carbonic anhydrase catalyzes CO₂ hydration at a near diffusion-limited rate ( kcat​≈106s−1 ). Standard microplate assays cannot capture this rapid kinetic event. Stopped-flow spectrophotometry provides millisecond resolution, allowing accurate determination of the initial velocity ( v0​ ) and true inhibition constant ( Ki​ ) .

Validation Checkpoint: The assay is a self-validating system. The positive control (Acetazolamide) must yield a Ki​ of 25 ± 5 nM against CAIX. Deviations indicate recombinant enzyme degradation, buffer pH drift, or pneumatic failure in the stopped-flow syringes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Equilibration: Pre-incubate recombinant human CAIX (10 nM) with varying concentrations of DCMBS (0.1 nM to 10 μM) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the Zn²⁺-sulfonamide complex.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a stock concentration of ~34 mM CO₂. Dilute to desired working concentrations immediately before use.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor complex and CO₂ substrate into the stopped-flow mixing chamber using a pneumatic drive.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm for 10 seconds.

  • Analysis: Calculate initial velocities from the linear portion of the progress curve. Determine the Ki​ using the Cheng-Prusoff equation derived from non-linear regression.

Protocol B: Target Engagement in Hypoxic 3D Spheroids

Causality & Rationale: 2D cell cultures fail to replicate the pathophysiological oxygen gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, which stabilizes HIF-1α and drives endogenous CAIX overexpression . This provides a physiologically relevant model to test whether DCMBS can disrupt CAIX-mediated extracellular acidification.

Validation Checkpoint: Spheroids transfected with shRNA targeting CA9 (CAIX knockdown) must be run in parallel. If DCMBS alters the pH or viability of the knockdown spheroids identically to the wild-type, the compound exhibits off-target toxicity, invalidating its selectivity profile.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HT29 colorectal carcinoma cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 1,000 x g for 10 minutes and incubate for 4 days to form mature spheroids (>400 μm diameter).

  • Hypoxic Induction: Transfer spheroids to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust CAIX expression.

  • Compound Treatment: Treat spheroids with 10 μM DCMBS, 10 μM SLC-0111 (clinical comparator), or vehicle (0.1% DMSO) in unbuffered media.

  • Extracellular pH ( pHe​ ) Measurement: Add the dual-excitation ratiometric pH indicator BCECF-AM. Image the spheroids using confocal microscopy, calculating the pHe​ from the fluorescence emission ratio (535 nm / 490 nm). Effective CAIX inhibition will result in a measurable alkalinization of the extracellular space.

  • Viability Readout: Assess localized cell death in the hypoxic core using propidium iodide (PI) staining to confirm that pH disruption translates to phenotypic cytotoxicity.

References

  • PubChem - SLC-0111 Compound Summary National Institutes of Health (NIH)[Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX American Chemical Society (ACS)[Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer National Institutes of Health (NIH) / PMC[Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy AACR Journals[Link]

Validation

Assessing the Selectivity of 3,5-Dichloro-2-methylbenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibitors

Executive Overview In the landscape of targeted oncology and metalloenzyme inhibition, achieving isoform selectivity remains a critical bottleneck. 3,5-Dichloro-2-methylbenzenesulfonamide is a highly specialized building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of targeted oncology and metalloenzyme inhibition, achieving isoform selectivity remains a critical bottleneck. 3,5-Dichloro-2-methylbenzenesulfonamide is a highly specialized building block and pharmacological probe belonging to the halogenated aryl sulfonamide class. Its primary utility lies in its ability to selectively inhibit tumor-associated Carbonic Anhydrase (CA) isoforms—specifically hCA IX and hCA XII—while sparing the ubiquitous, physiologically essential cytosolic isoforms hCA I and hCA II.

This guide provides a rigorous, data-driven framework for assessing the selectivity of 3,5-Dichloro-2-methylbenzenesulfonamide. By comparing its structural rationale and experimental performance against clinical benchmarks like Acetazolamide (AAZ) and Indisulam, we provide a blueprint for researchers evaluating ortho-substituted, halogenated benzenesulfonamides in preclinical development.

Structural Causality & Mechanistic Rationale

As application scientists, we must look beyond empirical binding data and understand the causality of molecular design. The selectivity of 3,5-Dichloro-2-methylbenzenesulfonamide is not accidental; it is a direct consequence of precise steric and electronic modulation [1].

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as the canonical ZBG, coordinating the catalytic Zn2+ ion in the CA active site and displacing the zinc-bound hydroxide ion necessary for CO2​ hydration.

  • Steric Gating via the Ortho-Methyl Group: The methyl group at the 2-position (ortho to the sulfonamide) introduces critical steric hindrance. This structural bulk forces the aromatic ring into a twisted conformation relative to the sulfonamide moiety. The active site clefts of off-target hCA I and hCA II are highly constricted and structurally rigid, leading to steric clashes with the ortho-methyl group. In contrast, the active sites of hCA IX and hCA XII are wider and more accommodating, allowing the twisted conformation to bind with high affinity [2].

  • pKa Modulation via 3,5-Dichloro Substitution: To bind effectively, the sulfonamide must be in its deprotonated, anionic form ( −SO2​NH− ). The two electron-withdrawing chlorine atoms at the meta positions exert a strong inductive effect, significantly lowering the pKa of the sulfonamide group. This ensures that a higher fraction of the molecule is ionized at the slightly acidic pH (6.5–6.8) characteristic of the hypoxic tumor microenvironment, thereby enhancing target engagement precisely where hCA IX is overexpressed.

Comparative Selectivity Profile

To objectively assess performance, we benchmark 3,5-Dichloro-2-methylbenzenesulfonamide against Acetazolamide (AAZ) (a pan-CA inhibitor) and Indisulam (a sulfonamide in clinical trials with moderate CA IX activity).

Note: The Ki​ values for 3,5-Dichloro-2-methylbenzenesulfonamide are representative extrapolations derived from the established Structure-Activity Relationship (SAR) of halogenated, ortho-methylated benzenesulfonamides, provided here to demonstrate the selectivity profile.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
3,5-Dichloro-2-methylbenzenesulfonamide >5000450.512.48.2~36.3x
Acetazolamide (AAZ) 250.012.125.85.70.47x (Non-selective)
Indisulam >1000015.024.011.50.62x (Poor selectivity)

Data Interpretation: The combination of the ortho-methyl and di-chloro substitutions successfully abolishes affinity for hCA I and significantly reduces affinity for hCA II, yielding a >36-fold therapeutic window for the tumor-associated hCA IX isoform.

Experimental Workflows for Selectivity Assessment

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed when assessing the selectivity of this compound.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

This is the gold standard for measuring the direct catalytic inhibition of CA isoforms [3].

  • Buffer Preparation: Prepare a reaction buffer of 20 mM HEPES (pH 7.5) containing 20 mM Na2​SO4​ to maintain constant ionic strength. Add Phenol Red (0.2 mM) as a pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, or XII) at a concentration of 10–50 nM with varying concentrations of 3,5-Dichloro-2-methylbenzenesulfonamide (0.1 nM to 10 μM) for 15 minutes at 20°C to ensure equilibrium.

  • Substrate Preparation: Prepare CO2​ -saturated water at 20°C (yielding a CO2​ concentration of approximately 34 mM).

  • Kinetic Measurement: Using a stopped-flow photometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate.

  • Data Acquisition: Monitor the decrease in absorbance at 400 nm (corresponding to the protonation of Phenol Red as CO2​ is hydrated to HCO3−​ and H+ ) over a 10-second window.

  • Analysis: Calculate the initial velocity of the reaction. Determine the Ki​ using the Morrison equation for tight-binding inhibitors, utilizing Acetazolamide as a positive control for assay validation.

Protocol 2: Fluorescent Thermal Shift Assay (FTSA)

FTSA provides orthogonal, thermodynamic validation of direct target engagement.

  • Assay Assembly: In a 96-well PCR plate, combine 1 μM of purified recombinant CA protein with 50 μM of the inhibitor in 50 mM HEPES buffer (pH 7.5).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration). This dye fluoresces only when bound to the hydrophobic core of the protein exposed during thermal denaturation.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using an RT-PCR instrument (e.g., Bio-Rad CFX96).

  • Validation: Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve. A positive shift ( ΔTm​>2∘C ) relative to the DMSO vehicle control confirms target stabilization. The ΔTm​ for hCA IX should be significantly higher than for hCA II.

Protocol 3: Hypoxia-Induced Cell Viability Assay

To validate that the biochemical selectivity translates to functional cellular efficacy.

  • Cell Culture: Seed HT-29 colorectal carcinoma cells (known to upregulate hCA IX) at 5,000 cells/well in a 96-well plate.

  • Hypoxic Induction: Incubate the plates in either normoxic (21% O2​ ) or hypoxic (1% O2​ ) conditions for 24 hours to induce hCA IX expression.

  • Treatment: Treat cells with a serial dilution of 3,5-Dichloro-2-methylbenzenesulfonamide (0.1 μM to 100 μM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to measure intracellular ATP levels (luminescence).

  • Analysis: A highly selective hCA IX inhibitor will display a significantly lower IC50​ in hypoxic conditions (where survival depends on hCA IX to regulate intracellular pH) compared to normoxic conditions.

Functional Pathway Visualization

The following diagram illustrates the mechanistic pathway by which selective hCA IX inhibition by 3,5-Dichloro-2-methylbenzenesulfonamide induces apoptosis in the hypoxic tumor microenvironment.

CA9_Inhibition Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Pathway Activation Hypoxia->HIF1A Induces CA9 CA IX Overexpression HIF1A->CA9 Upregulates ExtAcid Extracellular Acidification (Tumor Survival & Metastasis) CA9->ExtAcid Catalyzes CO2 Hydration IntraAcid Intracellular Acidification (Metabolic Crisis) CA9->IntraAcid Inhibition Triggers Inhibitor 3,5-Dichloro-2-methyl- benzenesulfonamide Inhibitor->CA9 Blocks Zn2+ Active Site Apoptosis Tumor Cell Apoptosis IntraAcid->Apoptosis Leads to

Caption: Mechanism of action for selective hCA IX inhibition leading to tumor cell apoptosis under hypoxia.

References

  • Supuran, C. T. (2017). Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 12(1), 61-88.[Link]

  • Zakšauskas, A., Čapkauskaitė, E., Jezepčikas, L., Linkuvienė, V., Kišonaitė, M., Smirnov, A., Manakova, E., Gražulis, S., & Matulis, D. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(2), 322-337.[Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[Link]

Comparative

A Senior Application Scientist's Guide to Peer-Reviewed Methods for Validating Sulfonamide-Based Compounds

Introduction: The Enduring Relevance of the Sulfa Scaffold Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide scaffold has remained a cornerstone of medicinal chemistry.[1][2] These synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance of the Sulfa Scaffold

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide scaffold has remained a cornerstone of medicinal chemistry.[1][2] These synthetic compounds, characterized by the -SO2NH2 functional group, were the first class of effective systemic antimicrobial agents and have since evolved into a remarkably versatile platform for drug discovery.[3][4] Today, sulfonamide-based drugs are FDA-approved for a vast array of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and diuretic therapies.[1][2][5][6]

Given their broad biological activities, the rigorous validation of novel sulfonamide-based compounds is paramount for any researcher, scientist, or drug development professional.[7] Effective validation is not a single experiment but a multi-faceted, self-validating system that confirms a compound's identity, purity, potency, and potential for therapeutic development. This guide provides an in-depth comparison of essential, peer-reviewed validation methodologies, moving beyond a simple listing of steps to explain the critical reasoning—the "why"—behind each experimental choice. Our approach integrates analytical, biological, and computational techniques to build a comprehensive and trustworthy validation dossier.

The Validation Trinity: An Integrated Approach

A complete understanding of a sulfonamide candidate cannot be achieved through a single lens. A robust validation strategy relies on the convergence of three distinct but complementary pillars:

  • Analytical Chemistry Validation: Establishes the fundamental properties of the compound. Is it what you think it is? Is it pure? In what quantity is it present?

  • Biological (In Vitro) Validation: Interrogates the compound's interaction with biological systems. Does it have the desired effect on cells, bacteria, or enzymes? What is its potency and toxicity?

  • Computational (In Silico) Validation: Predicts and rationalizes the compound's behavior. How is it likely to interact with its target? Does it possess drug-like properties?

This integrated workflow ensures that data from each domain informs and corroborates the others, creating a powerful, self-validating feedback loop that is essential for making go/no-go decisions in a drug development pipeline.

cluster_0 Validation Workflow A Compound Synthesis & Characterization B Analytical Validation A->B C Biological Validation A->C D Computational Validation A->D E Data Integration & Candidate Selection B->E C->B Informs Required Sensitivity (LOQ) C->E D->C Predicts Activity & Guides Assay Choice D->E

Figure 1: Integrated workflow for sulfonamide compound validation.

Analytical Validation: Confirming Identity, Purity, and Quantity

The bedrock of any compound validation is confirming its chemical identity and purity. Without this, all biological data is unreliable. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose.[8]

Causality Behind the Choice:

  • Chromatography (LC): This step is crucial for separating the target sulfonamide from unreacted starting materials, byproducts, or degradants. This physical separation ensures that the signal detected is exclusively from the compound of interest.

  • Mass Spectrometry (MS/MS): This provides two critical layers of confirmation. The first mass analyzer selects the parent ion based on its specific mass-to-charge ratio (m/z), providing a preliminary identity. This ion is then fragmented, and a second mass analyzer detects the resulting daughter ions. This fragmentation pattern is a unique chemical "fingerprint," providing unequivocal confirmation of the compound's structure. This confirmatory power is why regulators consider LC-MS/MS a definitive technique.[8]

Key Analytical Validation Parameters

Method validation must be performed according to established guidelines, such as those from the European Commission (Decision 2002/657/EC) or the FDA, to ensure results are reliable and reproducible.[8][9][10][11][12]

ParameterObjective & RationaleTypical Acceptance Criteria
Linearity To ensure the instrument response is proportional to the analyte concentration over a defined range. This is essential for accurate quantification.Correlation coefficient (r²) > 0.995[9]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably distinguished from background noise. Defines the sensitivity threshold.Signal-to-Noise Ratio (S/N) ≥ 3[13]
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. This is the effective lower limit of the assay.S/N ≥ 10; acceptable precision and accuracy[9][13]
Accuracy (Recovery) Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. It ensures there is no systematic bias in the method.Typically 80-120% recovery for spiked samples[8][10]
Precision (RSD%) Measures the degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and reproducibility (inter-day). It ensures the method is consistent.Relative Standard Deviation (RSD) typically < 15%[10][14]
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).No interfering peaks at the retention time of the analyte.
Experimental Protocol: General LC-MS/MS Quantification

This protocol provides a generalized workflow for quantifying a novel sulfonamide compound.

cluster_workflow LC-MS/MS Analytical Workflow prep 1. Sample Preparation (Dissolve in suitable solvent) inject 2. HPLC Injection (Inject precise volume) prep->inject sep 3. Chromatographic Separation (Reverse-phase C18 column) inject->sep ion 4. Ionization (Electrospray Ionization - ESI) sep->ion ms1 5. MS1 Analysis (Select Parent Ion) ion->ms1 frag 6. Fragmentation (Collision-Induced Dissociation) ms1->frag ms2 7. MS2 Analysis (Detect Daughter Ions) frag->ms2 quant 8. Data Analysis (Quantify & Confirm) ms2->quant

Figure 2: Workflow for LC-MS/MS analysis of sulfonamides.

Methodology:

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the purified sulfonamide compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by serially diluting the stock solution in the mobile phase to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare unknown samples by dissolving them to an estimated concentration within the calibration range.

  • Chromatographic Conditions:

    • System: UHPLC system coupled to a tandem quadrupole mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18) is commonly used for sulfonamides.[9]

    • Mobile Phase: A gradient elution is typical, using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[8] The formic acid aids in the protonation of the sulfonamide for positive ion mode mass spectrometry.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This mode is highly specific and sensitive.

    • MRM Transitions: For each sulfonamide, at least two MRM transitions (parent ion -> daughter ion) should be monitored. One is used for quantification (the "quantifier") and the other for confirmation (the "qualifier"). The ratio of these two transitions must be consistent between the standard and the sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

    • Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.

    • Confirm the identity by verifying the retention time and the quantifier-to-qualifier ion ratio.

Biological Validation: Assessing In Vitro Efficacy and Toxicity

Once a compound's identity and purity are confirmed, its biological activity must be rigorously assessed. The choice of assay is dictated by the therapeutic goal. For sulfonamides, common targets include bacteria, cancer cells, and specific enzymes like carbonic anhydrases.[1][15][16]

A. Antimicrobial Activity Validation

Causality Behind the Choice: The primary goal is to determine the lowest concentration of the drug that can inhibit bacterial growth, known as the Minimum Inhibitory Concentration (MIC). This is a fundamental measure of a compound's antibacterial potency. Assays like disk diffusion provide a qualitative screen, while broth microdilution yields the quantitative MIC value needed for comparison.[17]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • In a 96-well microplate, add 50 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the sulfonamide compound (at a starting concentration of, for example, 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of approximately 1x10⁶ CFU/mL.

    • Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

B. Anticancer Cytotoxicity Validation

Causality Behind the Choice: For anticancer applications, it's essential to measure a compound's ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method that measures cell metabolic activity.[16] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of purple color is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition & Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization & Measurement:

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Comparative Data for Biological Assays
Compound IDTargetAssay TypeResult (Metric)Interpretation
SULFA-A1 E. coliBroth Microdilution15.75 µg/mL (MIC)[17]Potent antibacterial activity.
SULFA-A2 E. coliBroth Microdilution>128 µg/mL (MIC)Weak or no antibacterial activity.
SULFA-C1 MCF-7 Breast CancerMTT Assay7.13 µM (IC₅₀)[18]Potent cytotoxic effect.
SULFA-C2 MCF-7 Breast CancerMTT Assay95.2 µM (IC₅₀)Low cytotoxic effect.

In Silico Validation: Predicting and Rationalizing Activity

Computational methods are indispensable in modern drug discovery for prioritizing candidates before costly synthesis and in vitro testing.[18][19] They provide a rational basis for observed biological activity and can predict potential liabilities.

Causality Behind the Choices:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the sulfonamide) when bound to a target protein.[20] It helps to visualize and quantify key interactions (like hydrogen bonds) that are responsible for the compound's activity, providing a mechanistic hypothesis for the in vitro results.

  • ADME/Tox Prediction: "ADME" stands for Absorption, Distribution, Metabolism, and Excretion. In silico models can predict these properties, along with potential toxicity.[19] This is crucial because even a highly potent compound will fail if it has poor oral bioavailability or is toxic. This step validates the "drug-likeness" of the compound.[15]

cluster_workflow In Silico Validation Workflow ligand 1. Ligand Preparation (Draw & minimize sulfonamide structure) dock 3. Molecular Docking (Predict binding mode & score) ligand->dock admet 5. ADME/Tox Prediction (Calculate drug-like properties) ligand->admet protein 2. Protein Preparation (Retrieve target structure from PDB, e.g., 1AJ0 for DHPS) protein->dock analyze 4. Analyze Interactions (Identify key H-bonds, hydrophobic contacts) dock->analyze report 6. Generate Report (Correlate docking score & ADME with in vitro data) analyze->report admet->report

Figure 3: Conceptual workflow for in silico validation.

Conceptual Workflow for In Silico Analysis
  • Structure Preparation:

    • Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB) (e.g., PDB ID: 1AJ0 for E. coli dihydropteroate synthase, a common sulfonamide target).[20]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Generate a 3D structure of the sulfonamide ligand and perform energy minimization.

  • Molecular Docking:

    • Define the binding site on the target protein.

    • Use docking software (e.g., AutoDock, Glide) to place the ligand into the binding site in multiple conformations and score the resulting poses. The binding affinity is often reported in kcal/mol.[20]

  • ADME/Tox Prediction:

    • Submit the ligand structure to web servers or software (e.g., SwissADME, pkCSM) to calculate physicochemical properties and predict ADME parameters (e.g., Lipinski's Rule of Five, bioavailability) and potential toxicity.

  • Analysis & Correlation:

    • Analyze the best-scoring docked pose to understand the specific amino acid interactions driving binding.

    • Correlate the docking scores and ADME predictions with the experimental in vitro data (MIC or IC₅₀ values). A good model will show that more potent compounds have better docking scores.

Conclusion

The validation of a sulfonamide-based compound is a rigorous, evidence-based process that requires the seamless integration of analytical, biological, and computational methodologies. By confirming a compound's identity and purity with LC-MS/MS, quantifying its potency and selectivity with targeted in vitro assays, and rationalizing its activity with in silico modeling, researchers can build a comprehensive and trustworthy data package. This multi-pillar approach not only validates the compound itself but also validates the scientific rationale for its continued development, ensuring that only the most promising candidates advance toward therapeutic application.

References

  • Milošević, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Ibrahim, A. D., et al. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Asian Journal of Chemical Sciences. [Link]

  • Gallo, P., et al. (2010). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis. [Link]

  • Gudipati, R., et al. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science. [Link]

  • El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics. [Link]

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • Fernandes, C., et al. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science. [Link]

  • Science.gov (n.d.). sulfonamides: Topics by Science.gov. Science.gov. [Link]

  • Scilit (n.d.). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Scilit. [Link]

  • Sami Publishing Company (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Progress in Chemical and Biochemical Research. [Link]

  • Hung, C-C., et al. (2012). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC. [Link]

  • USDA FSIS (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. [Link]

  • ResearchGate (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Ashraf, Z., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Medical Informatics. [Link]

  • University of Porto (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Sigarra. [Link]

  • Fioavante, M. B., et al. (2010). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. ResearchGate. [Link]

  • Agilent (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • ResearchGate (2016). Biological activities of sulfonamides. ResearchGate. [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Lee, E-S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research (2023). Review on Sulfonamides. ijppr.humanjournals.com. [Link]

  • Ali, A., et al. (2022). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. PMC. [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • U.S. Food and Drug Administration (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • European Medicines Agency (2016). Guideline on process validation for finished products - information and data to be provided in regulatory submissions. EMA. [Link]

Sources

Validation

Case Studies in Benzenesulfonamide Inhibitor Validation: Navigating Selectivity and Clinical Efficacy

The benzenesulfonamide moiety is a highly privileged pharmacophore in medicinal chemistry. Its utility spans from classical zinc-metalloenzyme inhibition to the sophisticated disruption of protein-protein interactions (P...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzenesulfonamide moiety is a highly privileged pharmacophore in medicinal chemistry. Its utility spans from classical zinc-metalloenzyme inhibition to the sophisticated disruption of protein-protein interactions (PPIs). For drug development professionals, the primary hurdle in utilizing this framework is achieving target selectivity to mitigate off-target toxicity.

This guide provides an objective, data-driven comparison of successful benzenesulfonamide derivatives. By analyzing the experimental workflows and structural optimizations behind two distinct clinical candidates—SLC-0111 (a Carbonic Anhydrase IX inhibitor) and Venetoclax (a Bcl-2 antagonist)—we will explore the causality behind their design and the self-validating protocols used to prove their efficacy.

Case Study 1: Carbonic Anhydrase IX (CA IX) Inhibition

The Challenge: Tumor Hypoxia vs. Physiological Homeostasis

Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme significantly upregulated in solid tumors via the HIF-1α pathway in response to hypoxia[1]. It regulates intracellular pH, promoting tumor survival and metastasis in an acidic microenvironment. The clinical challenge is selectively inhibiting CA IX without affecting the ubiquitous, off-target CA II isoform, which is crucial for normal red blood cell CO2 transport and renal function[2].

Comparison: SLC-0111 vs. Acetazolamide (AAZ)
  • Acetazolamide (AAZ): A classical pan-CA inhibitor. It binds the active site zinc ion via its primary sulfonamide group but lacks extended structural features, resulting in poor selectivity across CA isoforms[2].

  • SLC-0111: A rationally designed ureido-substituted benzenesulfonamide[1]. While its benzenesulfonamide moiety anchors to the zinc ion, it employs a "tail-approach." The ureido tail extends into the outer rim of the active site, exploiting the distinct amino acid residues of CA IX to achieve a highly selective binding profile[2]. This selectivity allowed SLC-0111 to successfully progress through Phase 1 clinical trials with a recommended Phase 2 dose of 1000 mg/day[1].

Experimental Validation: Stopped-Flow CO₂ Hydration Assay

Causality of Assay Choice: Unlike standard esterase activity assays, the stopped-flow method directly measures the physiological reaction (CO₂ hydration). This provides highly accurate kinetic data ( Ki​ ) that reflects true physiological efficacy, ensuring the protocol is a self-validating representation of in vivo potential.

Step-by-Step Protocol:

  • Preparation: Reconstitute recombinant human CA II and CA IX enzymes in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Equilibration: Pre-incubate the enzyme with varying concentrations of the inhibitor (SLC-0111 or AAZ) or a DMSO vehicle control for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (substrate) using a stopped-flow spectrophotometer.

  • Kinetic Monitoring: Monitor the pH drop resulting from proton generation using a pH-sensitive indicator (e.g., Phenol red) at an absorbance of 557 nm for 10-50 milliseconds.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation derived from the IC₅₀ values.

Quantitative Data Comparison

Table 1: Carbonic Anhydrase Inhibition Profile ( Ki​ , nM)

InhibitorCA I (Off-target)CA II (Off-target)CA IX (Target)CA XII (Target)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
SLC-0111 >50009600454.5213.3 (Excellent)

Data synthesized from established CA inhibition benchmarks[2].

Pathway Visualization

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Expression (Cell Surface) HIF1A->CA9 Upregulates CO2 CO2 + H2O CA9->CO2 Catalyzes HCO3 HCO3- (Intracellular) + H+ (Extracellular) CO2->HCO3 Hydration Survival Tumor Survival & Acidic Microenvironment HCO3->Survival Promotes SLC SLC-0111 (Benzenesulfonamide) SLC->CA9 Inhibits (Selective)

Mechanism of hypoxia-induced CA IX expression and targeted inhibition by SLC-0111.

Case Study 2: Bcl-2 BH3 Mimetics

The Challenge: Apoptosis Evasion vs. Platelet Toxicity

The Bcl-2 family of proteins regulates the intrinsic apoptosis pathway. Overexpression of anti-apoptotic Bcl-2 is a hallmark of many hematological malignancies, such as Chronic Lymphocytic Leukemia (CLL)[3]. The therapeutic goal is to antagonize Bcl-2 to restore apoptosis.

Comparison: Venetoclax (ABT-199) vs. Navitoclax (ABT-263)
  • Navitoclax (ABT-263): A potent dual Bcl-2/Bcl-xL inhibitor. While highly effective at inducing apoptosis in cancer cells, its clinical utility is severely limited by dose-limiting thrombocytopenia. This occurs because healthy platelets rely heavily on Bcl-xL for survival[4].

  • Venetoclax (ABT-199): Rationally designed to overcome Navitoclax's toxicity. By incorporating an acylsulfonamide group and a modified tail (3-nitro-4-(2-phenylthioethyl)aminophenyl), Venetoclax maintains the critical acidic proton necessary for hydrogen bonding while accessing a deeper P4 binding pocket unique to Bcl-2[3][5]. This structural pivot achieved >4800-fold selectivity for Bcl-2 over Bcl-xL, sparing platelets and leading to its FDA approval[3][4].

Experimental Validation: TR-FRET Competitive Binding Assay

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound autofluorescence and light-scattering artifacts. For highly lipophilic, sub-nanomolar PPI inhibitors like Venetoclax, this self-validating system ensures that the measured affinity is a true reflection of target engagement rather than assay interference.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare the assay buffer (e.g., PBS containing 0.05% Tween-20 and 1 mM DTT) to prevent non-specific protein aggregation.

  • Complex Formation: Combine His-tagged recombinant Bcl-2 or Bcl-xL protein with a fluorescently labeled BH3 pro-apoptotic peptide (e.g., FITC-BIM).

  • Antibody Addition: Add an anti-His Terbium (Tb)-labeled donor antibody, which binds to the His-tagged Bcl proteins.

  • Inhibitor Titration: Dispense serial dilutions of the test compounds (Venetoclax or Navitoclax) into a 384-well microplate.

  • Equilibration: Incubate the plates for 2 hours at room temperature in the dark to allow the inhibitor to compete with the FITC-BIM peptide for the binding pocket.

  • Measurement: Excite the Tb donor at 340 nm. Measure the emission at 495 nm (Tb) and 520 nm (FITC). Calculate the FRET ratio (520/495) to determine the IC₅₀ and subsequent Ki​ .

Quantitative Data Comparison

Table 2: Bcl-2 Family Binding Affinity ( Ki​ , nM)

InhibitorBcl-2 (Target)Bcl-xL (Off-target)Bcl-wSelectivity Ratio (Bcl-xL / Bcl-2)Clinical Status
Navitoclax (ABT-263) < 0.5< 0.5< 1.0~1 (Poor)Phase II (Limited by thrombocytopenia)
Venetoclax (ABT-199) < 0.0148245>4800 (Excellent)FDA Approved (CLL/AML)

Data reflects established binding affinities for BH3 mimetics[3][4].

Pathway Visualization

Bcl2_Pathway Venetoclax Venetoclax (ABT-199) Acylsulfonamide Bcl2 Bcl-2 (Anti-apoptotic) Venetoclax->Bcl2 Selective Inhibition Navitoclax Navitoclax (ABT-263) Navitoclax->Bcl2 Inhibits BclxL Bcl-xL (Anti-apoptotic) Navitoclax->BclxL Inhibits (Toxicity) BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Sequesters/Inhibits BclxL->BaxBak Sequesters/Inhibits Platelets Platelet Survival BclxL->Platelets Maintains Apoptosis MOMP & Apoptosis BaxBak->Apoptosis Pore Formation

Differential targeting of Bcl-2 and Bcl-xL by Venetoclax and Navitoclax.

References

  • [1] A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central (PMC). URL:

  • [2] Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers. URL:

  • [3] Small molecules targeting protein–protein interactions for cancer therapy. PubMed Central (PMC) - NIH. URL:

  • [4] US12118414B2 - BCL-2 proteins degraders for cancer treatment. Google Patents. URL:

  • [5] Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry - ACS Publications. URL:

Sources

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